Product packaging for AM-Imidazole-PA-Boc(Cat. No.:)

AM-Imidazole-PA-Boc

Cat. No.: B8103499
M. Wt: 254.33 g/mol
InChI Key: BQENGFIYJNRYFS-UHFFFAOYSA-N
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Description

AM-Imidazole-PA-Boc is a useful research compound. Its molecular formula is C12H22N4O2 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O2 B8103499 AM-Imidazole-PA-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)14-5-4-6-16-8-10(7-13)15-9-16/h8-9H,4-7,13H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQENGFIYJNRYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(N=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AM-Imidazole-PA-Boc: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-Imidazole-PA-Boc, chemically known as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a key bifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a central imidazole core, a propylamino (PA) linker, and a Boc-protected amine, makes it a valuable component in the development of targeted protein degraders. This technical guide provides a comprehensive overview of this compound, with a particular focus on its application in the creation of IRAK4 degraders, a promising therapeutic strategy for inflammatory and autoimmune diseases. Included are its physicochemical properties, a detailed, plausible synthetic protocol, and its role in the broader context of PROTAC-mediated protein degradation. Furthermore, this guide outlines the critical IRAK4 signaling pathway and presents relevant experimental protocols and quantitative data for the evaluation of IRAK4 degraders.

Introduction to this compound

This compound is an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (protein of interest-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

The chemical structure of this compound (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) reveals its utility as a linker. The imidazole ring provides a rigid scaffold, while the propylamino chain offers flexibility. The Boc-protected amine allows for controlled, sequential synthesis of the final PROTAC molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2357108-99-5[1]
Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
Appearance Off-white to gray oil[2]
SMILES CC(C)(C)OC(=O)NCCCN1C=NC(CN)=C1
InChI InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)14-5-4-6-16-8-10(7-13)15-9-16/h8-9H,4-7,13H2,1-3H3,(H,14,17)

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound: A Plausible Experimental Protocol

Materials:

  • 4(5)-Hydroxymethylimidazole hydrochloride

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • 1-Bromo-3-chloropropane

  • Sodium azide

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step 1: Boc Protection of 4(5)-Hydroxymethylimidazole

  • To a stirred solution of 4(5)-hydroxymethylimidazole hydrochloride (1.0 eq) in a mixture of DCM and water, add TEA (2.2 eq) at 0 °C.

  • Add a solution of Boc2O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-Boc-4-hydroxymethylimidazole.

Step 2: Alkylation of N-Boc-4-hydroxymethylimidazole

  • To a solution of N-Boc-4-hydroxymethylimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add 1-bromo-3-chloropropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography to obtain the alkylated intermediate.

Step 3: Azide Substitution

  • Dissolve the product from Step 2 (1.0 eq) in DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the azido intermediate.

Step 4: Staudinger Reduction to the Amine

  • Dissolve the azido intermediate (1.0 eq) in THF and add PPh3 (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add water and stir for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification methods.

Application in IRAK4 Degrader Synthesis

This compound serves as a linker in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases. PROTACs that induce the degradation of IRAK4 are a promising therapeutic approach.

The synthesis of an IRAK4 degrader using this compound would typically involve the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand). The other end of the linker, the aminomethyl group on the imidazole ring, would be coupled to an IRAK4 inhibitor.

The IRAK4 Signaling Pathway

Understanding the IRAK4 signaling pathway is crucial to appreciating the therapeutic potential of an IRAK4 degrader. IRAK4 is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation, NF-κB Release Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Nuclear Translocation

Figure 1: Simplified IRAK4 Signaling Pathway. Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits and activates IRAK4, initiating a phosphorylation cascade that leads to the activation of NF-κB and subsequent expression of inflammatory genes.

Experimental Protocols for IRAK4 Degrader Evaluation

The efficacy of an IRAK4 degrader synthesized using this compound can be assessed through various in vitro and in vivo experiments.

Western Blot for IRAK4 Degradation

Objective: To quantify the reduction in IRAK4 protein levels in cells treated with an IRAK4 degrader.

Materials:

  • Cell line of interest (e.g., PBMCs, THP-1)

  • IRAK4 degrader

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IRAK4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture cells and treat with various concentrations of the IRAK4 degrader for a specified time.

  • Harvest and lyse the cells.

  • Quantify total protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-IRAK4 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify band intensities to determine the percentage of IRAK4 degradation.

Cytokine Release Assay

Objective: To measure the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.

Materials:

  • PBMCs or other immune cells

  • IRAK4 degrader

  • TLR agonist (e.g., LPS)

  • ELISA or multiplex immunoassay kits for cytokines (e.g., IL-6, TNF-α)

  • Cell culture medium and plates

Procedure:

  • Isolate and culture PBMCs.

  • Pre-treat the cells with different concentrations of the IRAK4 degrader.

  • Stimulate the cells with a TLR agonist (e.g., LPS).

  • Incubate for a specified period to allow for cytokine secretion.

  • Collect the cell culture supernatant.

  • Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay.

  • Calculate the percentage of inhibition of cytokine release compared to the vehicle control.

References

An In-Depth Technical Guide to AM-Imidazole-PA-Boc: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as AM-Imidazole-PA-Boc, with a focus on its core structure, potential synthetic pathways, and the biological activities associated with its primary chemical moieties. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and documented evidence from related structures to offer a well-rounded technical profile.

Core Chemical Structure and Physicochemical Properties

This compound is chemically identified as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate[1]. Its structure is composed of a central imidazole ring, substituted at the N1 position with a propyl chain that is, in turn, terminated by a tert-butoxycarbonyl (Boc) protected amine. An aminomethyl group is attached to the C4 position of the imidazole ring.

Table 1: Physicochemical Properties of this compound and Core Imidazole

PropertyThis compoundImidazole
Synonyms tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate[1]Glyoxaline, 1,3-Diazole[][3]
CAS Number 2357108-99-5[1]288-32-4
Molecular Formula C12H22N4O2C3H4N2
Molecular Weight 254.33 g/mol 68.08 g/mol
Appearance -White to yellow crystals or powder
Melting Point -85.0-93.0°C
Boiling Point -257°C
Solubility -Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

Potential Synthetic Pathways

G cluster_0 Step 1: Protection of Imidazole cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Azide Substitution and Reduction cluster_3 Step 4: Final Boc Protection A 4-(Aminomethyl)imidazole B Boc-protected 4-(aminomethyl)imidazole A->B (Boc)2O, Base C Boc-protected 4-(aminomethyl)imidazole D N-alkylated imidazole derivative C->D 1-bromo-3-chloropropane, Base E N-alkylated imidazole derivative F N-(3-azidopropyl)imidazole derivative E->F NaN3 G N-(3-aminopropyl)imidazole derivative F->G H2, Pd/C H N-(3-aminopropyl)imidazole derivative I This compound H->I (Boc)2O, Base

Hypothetical multi-step synthesis of this compound.

General Experimental Protocols

The following are generalized experimental protocols for key reactions that would likely be involved in the synthesis of this compound. These are based on standard laboratory procedures for N-Boc protection and N-alkylation of imidazoles.

N-Boc Protection of an Amine

This protocol describes a common method for the protection of an amine group using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) in the chosen aprotic solvent.

  • Add the base (1.1 to 1.5 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

N-Alkylation of Imidazole

This protocol outlines a general procedure for the N-alkylation of an imidazole ring.

Materials:

  • Imidazole derivative

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole derivative (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath and add the base (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for a designated period to ensure deprotonation.

  • Add the alkylating agent (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating and monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography.

G cluster_0 General N-Boc Protection Workflow A Dissolve Amine in Solvent B Add Base A->B C Add (Boc)2O B->C D Reaction (Monitor by TLC) C->D E Workup (Quench, Extract, Wash, Dry) D->E F Purification (Chromatography) E->F

Generalized workflow for the N-Boc protection of an amine.

Biological and Pharmacological Context

The imidazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals. Its derivatives have been investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets.

Potential Therapeutic Areas for Imidazole Derivatives:

  • Antimicrobial Agents: Imidazole derivatives are known to exhibit antibacterial and antifungal properties. Their mechanism of action can involve the disruption of microbial cell wall synthesis or interference with DNA replication.

  • Anticancer Agents: Certain imidazole-containing molecules have been explored as kinase inhibitors for cancer therapy.

  • Anti-inflammatory Agents: The imidazole moiety is present in compounds investigated for their anti-inflammatory effects.

  • Histamine Receptor Ligands: The imidazole ring is a core component of histamine and its receptor agonists and antagonists, playing a role in allergy and gastric acid secretion modulation.

The presence of the flexible propyl linker and the protected amine in this compound suggests its potential utility as a building block in combinatorial chemistry for the generation of compound libraries targeting these and other therapeutic areas. The Boc-protecting group allows for selective deprotection and further chemical modification, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Potential Biological Activities center Imidazole Core A Antimicrobial center->A B Anticancer center->B C Anti-inflammatory center->C D Histamine Receptor Modulation center->D

Potential biological activities associated with the imidazole core.

Conclusion

This compound, or tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a chemically defined molecule with potential applications as a versatile building block in medicinal chemistry and drug discovery. While direct experimental data on its synthesis and biological activity are limited, a comprehensive understanding of its structure and the well-documented chemistry of its imidazole and Boc-protected amine components allows for the formulation of plausible synthetic strategies and an appreciation of its potential in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in utilizing this and similar compounds in their scientific endeavors.

References

An In-depth Technical Guide to the Core Properties and Potential Mechanism of Action of AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical nature and potential biological activities of AM-Imidazole-PA-Boc. It is important to note that, as of the date of this publication, there is no specific research literature detailing the definitive mechanism of action of this particular compound. The information presented herein is based on the known chemical properties of its constituent moieties and the documented biological activities of structurally related imidazole derivatives.

Executive Summary

This compound, chemically identified as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a synthetic organic molecule featuring an imidazole core. The presence of a tert-butoxycarbonyl (Boc) protecting group suggests its primary utility as a chemical intermediate or building block in multi-step organic synthesis, particularly in the development of more complex pharmaceutical compounds. The imidazole scaffold is a well-established pharmacophore present in a multitude of biologically active molecules, including those with anti-cancer and anti-parasitic properties. This guide will explore the chemical properties of this compound, detail relevant experimental protocols for its use, and present hypothesized mechanisms of action based on the extensive research into related imidazole-containing compounds.

Molecular Profile and Physicochemical Properties

This compound is a specific chemical entity with the molecular formula C12H22N4O2.[1] The "AM," "PA," and "Boc" in its name denote the aminomethyl, propylamine, and tert-butoxycarbonyl groups, respectively, which are attached to the central imidazole ring.

Figure 1: Structural components of this compound.

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 2357108-99-5[1]
Molecular Formula C12H22N4O2[1]
Molecular Weight 254.33 g/mol [1][2]
Purity 98%
Synonym tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate

The Role of the Boc Protecting Group in Synthesis

The primary function of the tert-butoxycarbonyl (Boc) group in this compound is to act as a protecting group for the secondary amine in the propylamine linker. This protection is a crucial step in organic synthesis, preventing the amine from participating in undesired side reactions while other parts of the molecule are being modified. The Boc group is favored for its stability in a wide range of non-acidic reaction conditions and its relatively straightforward removal under acidic conditions.

General Workflow for Utilization in Synthesis

A researcher would typically use a Boc-protected intermediate like this compound in a multi-step synthesis. The protected nature of the amine allows for selective modification of other functional groups. Once the desired modifications are complete, the Boc group is removed (deprotected) to reveal the free amine, which can then be used in a subsequent reaction, such as amide bond formation.

workflow start Start with This compound reaction1 Perform desired chemical transformation(s) on other parts of the molecule start->reaction1 deprotection Boc Deprotection (Acidic Conditions) reaction1->deprotection final_reaction Further functionalization of the now-free amine deprotection->final_reaction product Final Product final_reaction->product

Figure 2: General synthetic workflow using a Boc-protected intermediate.

Potential Mechanisms of Action and Biological Activity (Hypothesized)

While this compound itself is not documented as a therapeutic agent, its core imidazole structure is a key component in many compounds with significant biological activity. The potential mechanisms of action for derivatives of this molecule can be inferred from studies on other imidazole-based compounds.

Induction of Apoptosis in Cancer Cells

Numerous studies have demonstrated that imidazole derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for anti-cancer therapies.

  • Caspase Activation: Imidazole compounds have been shown to induce cell death through the activation of caspases, which are key proteases in the apoptotic pathway. Specifically, the activation of caspase-3 and caspase-9 has been observed.

  • Intracellular Acidification: Some imidazole-induced cell death is associated with intracellular acidification, which can trigger caspase activation.

  • Mitochondrial Impairment: The cytotoxic action of certain imidazoles involves the impairment of the mitochondrial membrane potential, which is a crucial event in the intrinsic apoptosis pathway.

apoptosis_pathway Imidazole Imidazole Derivative Mitochondria Mitochondrial Membrane Potential Impairment Imidazole->Mitochondria Caspase9 Cleaved Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Hypothesized apoptosis induction pathway by an imidazole derivative.

Inhibition of Key Signaling Pathways

Imidazole derivatives have been identified as inhibitors of critical cellular signaling pathways that are often dysregulated in diseases like cancer.

  • Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation. Some imidazole compounds have been shown to downregulate target genes of this pathway, such as c-Myc and Axin2, leading to an anti-proliferative effect in leukemia cells.

  • AXL Receptor Tyrosine Kinase (AXL-RTK): Downregulation of AXL-RTK, a key player in cell survival and drug resistance, has also been observed following treatment with imidazole derivatives.

  • AKT and ERK1/2 Pathways: Suppression of the AKT and ERK1/2 signaling pathways, which are central to cell survival and proliferation, has been linked to the anti-cancer effects of imidazole.

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_axl AXL-RTK Pathway Imidazole Imidazole Derivative Wnt_Genes Target Genes (c-Myc, Axin2) Imidazole->Wnt_Genes Inhibits AXL AXL-RTK Imidazole->AXL Inhibits Wnt_Proliferation Cell Proliferation Wnt_Genes->Wnt_Proliferation AXL_Survival Cell Survival AXL->AXL_Survival

Figure 4: Potential inhibition of pro-survival signaling pathways.

DNA Minor Groove Binding

While this compound is not a polyamide itself, its structure contains elements (imidazole and an amine linker) that are fundamental to Pyrrole-Imidazole (PI) polyamides. These synthetic molecules are designed to bind to the minor groove of DNA with high affinity and sequence specificity. By targeting specific DNA sequences, PI polyamides can interfere with the binding of transcription factors, thereby modulating gene expression. Therefore, this compound could serve as a valuable building block for the synthesis of such DNA-targeting agents.

Experimental Protocols

The following sections provide detailed experimental protocols relevant to the use of this compound as a synthetic intermediate. The key manipulation involves the removal of the Boc protecting group.

Protocol for N-Boc Deprotection of Imidazoles

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the other functional groups in the molecule.

Method 1: Using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the N-Boc protected compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Reagent: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Purification: The resulting residue can be purified by recrystallization or column chromatography to yield the deprotected product.

Method 2: Using Sodium Borohydride (NaBH4) in Ethanol

A novel method has been reported for the selective deprotection of N-Boc-imidazoles using NaBH4 in ethanol at room temperature. This method is advantageous as it leaves other Boc-protected amines and certain N-Boc protected heterocycles (like pyrrole and indole) intact.

  • Reaction Setup: Dissolve the N-Boc-imidazole (1.0 equivalent) in ethanol (95% or dry).

  • Addition of Reagent: Add sodium borohydride (NaBH4) (typically 2.0-4.0 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for the time indicated by monitoring (e.g., 1.5-24 hours).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Quantitative Data on N-Boc Deprotection

The following table summarizes reported yields for the deprotection of various N-Boc protected imidazoles and related heterocycles using the NaBH4 method.

Substrate (N-Boc Protected)Time (h)Yield (%)Reference(s)
Imidazole1.598
Benzimidazole296
4,5-Dichloroimidazole2475
Pyrazole1.595
3,5-Dimethylpyrazole1.592

Note: Yields are for isolated products and serve as a general guideline.

Conclusion

This compound is a valuable chemical reagent for synthetic and medicinal chemistry. While it does not have a documented biological mechanism of action in its own right, its structural components are of significant interest. The imidazole core is a proven pharmacophore capable of inducing apoptosis and inhibiting key cellular signaling pathways implicated in disease. The Boc-protected amine linker provides a handle for incorporating this core into larger, more complex molecules, such as sequence-specific DNA-binding agents or targeted protein inhibitors. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a foundational understanding for researchers aiming to utilize this compound in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate), a substituted imidazole derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a multi-step process designed for regiochemical control and high purity of the final product. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound, with the chemical structure tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, can be approached through a strategic sequence of reactions. The key challenges in the synthesis are controlling the regioselectivity of N-alkylation on the imidazole ring and the introduction of the aminomethyl group at the C4 position. The proposed synthetic pathway, illustrated below, addresses these challenges through a five-step sequence starting from 4-(hydroxymethyl)imidazole. This route employs a protecting group strategy to ensure the desired substitution pattern and utilizes reliable, high-yielding transformations.

A 4-(Hydroxymethyl)imidazole B 1-SEM-4-(hydroxymethyl)imidazole A->B SEM-Cl, NaH C tert-Butyl N-[3-[1-(SEM)-4-(hydroxymethyl)imidazol-3-yl]propyl]carbamate B->C Boc-NH(CH2)3Br, NaH D tert-Butyl N-[3-[1-(SEM)-4-(mesyloxymethyl)imidazol-3-yl]propyl]carbamate C->D MsCl, Et3N E tert-Butyl N-[3-[1-(SEM)-4-(azidomethyl)imidazol-3-yl]propyl]carbamate D->E NaN3 F This compound E->F H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
CAS Number 2357108-99-5[1]
Molecular Formula C12H22N4O2[1]
Molecular Weight 254.33 g/mol [1][2]
Synonym tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate[1]
Appearance Expected to be a solid or oil
Purity >98% (as commercially available)

Detailed Experimental Protocols

This section provides detailed methodologies for each step in the proposed synthesis of this compound.

Step 1: Protection of 4-(Hydroxymethyl)imidazole

To control the regioselectivity of the subsequent N-alkylation, the imidazole nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Reaction: 4-(Hydroxymethyl)imidazole + SEM-Cl → 1-SEM-4-(hydroxymethyl)imidazole

Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-SEM-4-(hydroxymethyl)imidazole.

Step 2: N-Alkylation of Protected Imidazole

The SEM-protected imidazole is then N-alkylated with tert-butyl N-(3-bromopropyl)carbamate. The SEM group directs the alkylation to the N-3 position.

Reaction: 1-SEM-4-(hydroxymethyl)imidazole + tert-Butyl N-(3-bromopropyl)carbamate → tert-Butyl N-[3-[1-(SEM)-4-(hydroxymethyl)imidazol-3-yl]propyl]carbamate

Protocol: To a solution of 1-SEM-4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The mixture is stirred for 30 minutes at this temperature. A solution of tert-butyl N-(3-bromopropyl)carbamate (1.1 eq) in anhydrous DMF is then added dropwise. The reaction mixture is stirred at room temperature for 18-24 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to yield the N-alkylated product.

Step 3: Activation of the Hydroxyl Group

The primary alcohol is converted to a mesylate to facilitate nucleophilic substitution.

Reaction: tert-Butyl N-[3-[1-(SEM)-4-(hydroxymethyl)imidazol-3-yl]propyl]carbamate + MsCl → tert-Butyl N-[3-[1-(SEM)-4-(mesyloxymethyl)imidazol-3-yl]propyl]carbamate

Protocol: To a solution of the alcohol from the previous step (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then monitored by TLC. Upon completion, the reaction is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude mesylate, which is used in the next step without further purification.

Step 4: Introduction of the Azide Group

The mesylate is displaced by an azide ion to introduce the precursor to the aminomethyl group.

Reaction: tert-Butyl N-[3-[1-(SEM)-4-(mesyloxymethyl)imidazol-3-yl]propyl]carbamate + NaN3 → tert-Butyl N-[3-[1-(SEM)-4-(azidomethyl)imidazol-3-yl]propyl]carbamate

Protocol: The crude mesylate (1.0 eq) is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 60-70 °C and stirred for 4-6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by flash chromatography.

Step 5: Reduction of the Azide and Deprotection

The final step involves the reduction of the azide to the primary amine and the removal of the SEM protecting group to yield this compound.

Reaction: tert-Butyl N-[3-[1-(SEM)-4-(azidomethyl)imidazol-3-yl]propyl]carbamate → this compound

Protocol: The azide derivative (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by chromatography to afford the final product, this compound. Concurrently, the SEM group is often cleaved under these hydrogenation conditions. If cleavage is incomplete, treatment with tetrabutylammonium fluoride (TBAF) in THF or acidic hydrolysis can be performed.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product based on literature for similar transformations.

StepIntermediate/ProductExpected Yield (%)Analytical Data (Expected)
1 1-SEM-4-(hydroxymethyl)imidazole75-851H NMR, 13C NMR, MS
2 tert-Butyl N-[3-[1-(SEM)-4-(hydroxymethyl)imidazol-3-yl]propyl]carbamate60-701H NMR, 13C NMR, MS
3 tert-Butyl N-[3-[1-(SEM)-4-(mesyloxymethyl)imidazol-3-yl]propyl]carbamate90-95 (crude)Used directly in the next step.
4 tert-Butyl N-[3-[1-(SEM)-4-(azidomethyl)imidazol-3-yl]propyl]carbamate80-901H NMR, 13C NMR, IR (strong azide stretch ~2100 cm-1), MS
5 This compound85-951H NMR, 13C NMR, HRMS (for final product confirmation), Purity (HPLC >98%)

Visualizations of Key Processes

The following diagrams illustrate the logical relationships in the key steps of the synthesis.

cluster_0 Regioselective N-Alkylation Imidazole N-H Imidazole N-H SEM Protection SEM Protection Imidazole N-H->SEM Protection Regioisomer Mixture Regioisomer Mixture Imidazole N-H->Regioisomer Mixture Direct Alkylation N-Alkylation N-Alkylation SEM Protection->N-Alkylation Single Regioisomer Single Regioisomer N-Alkylation->Single Regioisomer

Caption: Logic of regioselective N-alkylation.

cluster_1 Aminomethyl Group Installation Hydroxymethyl Group Hydroxymethyl Group Mesylation Mesylation Hydroxymethyl Group->Mesylation Azide Substitution Azide Substitution Mesylation->Azide Substitution Azide Reduction Azide Reduction Azide Substitution->Azide Reduction Aminomethyl Group Aminomethyl Group Azide Reduction->Aminomethyl Group

Caption: Workflow for aminomethyl group synthesis.

References

An In-depth Technical Guide to AM-Imidazole-PA-Boc (CAS Number: 2357108-99-5): A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-Imidazole-PA-Boc, with the CAS number 2357108-99-5, is a bifunctional chemical linker integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis of the notable IRAK4 degrader-1, and the broader context of its application in the PROTAC modality. Detailed experimental context, quantitative data, and visualizations of relevant pathways and workflows are presented to support researchers in the strategic application of this molecule.

Introduction to this compound

This compound, chemically known as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is an alkyl chain-based PROTAC linker.[1][2] Its structure incorporates a protected amine (Boc group) and an imidazole moiety, which are key features for its function in connecting a target protein ligand to an E3 ubiquitin ligase ligand. This tripartite structure is the hallmark of a PROTAC, a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest.[2]

The primary application of this compound highlighted in current research is its use as a linker in the synthesis of PROTAC IRAK4 degrader-1 (also known as HY-129966).[1][3] This degrader is composed of a ligand for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), the this compound linker, and the E3 ligase ligand pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2357108-99-5
IUPAC Name tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate
Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
Appearance (Typically) White to off-white solid
Purity Commonly available at >98%

The Role of this compound in PROTAC Technology

PROTACs represent a revolutionary therapeutic modality with the potential to target proteins previously considered "undruggable." The linker component of a PROTAC, such as this compound, is not merely a spacer but plays a critical role in the efficacy of the degrader. It influences the molecule's solubility, cell permeability, and, most importantly, the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The formation of a stable and productive ternary complex is essential for the efficient ubiquitination and subsequent degradation of the target protein.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC synthesized using a linker like this compound is a catalytic cycle that leads to the degradation of the target protein.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC (e.g., IRAK4 degrader-1) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (e.g., IRAK4) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Recycle Recycled PROTAC TernaryComplex->Recycle Release Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Recycle->PROTAC

Mechanism of PROTAC-mediated protein degradation.

Application in the Synthesis of an IRAK4 Degrader

This compound is a key building block for the synthesis of PROTAC IRAK4 degrader-1. IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription

Simplified IRAK4 signaling pathway.

Synthesis of PROTAC IRAK4 Degrader-1: An Experimental Workflow

The synthesis would likely proceed through the following key stages:

  • Deprotection of this compound: The tert-butoxycarbonyl (Boc) protecting group on the primary amine of the linker is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Coupling to the IRAK4 Ligand: The exposed amine of the deprotected linker is then coupled to a carboxylic acid-functionalized IRAK4 ligand. This is typically achieved using standard amide bond formation reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole).

  • Coupling to the E3 Ligase Ligand: The other end of the linker is then coupled to the E3 ligase ligand, pomalidomide, which is typically functionalized with a suitable reactive group for conjugation.

The following diagram illustrates a plausible synthetic workflow.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product Linker This compound Deprotection Boc Deprotection Linker->Deprotection IRAK4_Ligand IRAK4 Ligand (with COOH) Coupling1 Amide Coupling 1 IRAK4_Ligand->Coupling1 E3_Ligand Pomalidomide (functionalized) Coupling2 Coupling 2 E3_Ligand->Coupling2 Deprotection->Coupling1 Coupling1->Coupling2 PROTAC PROTAC IRAK4 Degrader-1 Coupling2->PROTAC

Conceptual workflow for PROTAC synthesis.

Quantitative Data on IRAK4 Degradation

The efficacy of the final PROTAC is evaluated by its ability to induce the degradation of the target protein in a cellular context. For PROTAC IRAK4 degrader-1, the following quantitative data on protein degradation has been reported.

Cell LineConcentration of PROTAC IRAK4 degrader-1IRAK4 Protein Degradation
OCI-LY-100.01 µM<20%
OCI-LY-100.1 µM>20-50%
OCI-LY-101 µM>50%

Data sourced from MedchemExpress.

These data demonstrate a concentration-dependent degradation of IRAK4 in OCI-LY-10 cells, a diffuse large B-cell lymphoma cell line, highlighting the potential of this PROTAC as a research tool and a potential therapeutic agent.

Conclusion

This compound is a valuable and specialized chemical tool for researchers engaged in the design and synthesis of PROTACs. Its application in the creation of an IRAK4 degrader underscores the importance of linker chemistry in the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancers. The data and conceptual frameworks presented in this guide are intended to provide a solid foundation for the understanding and utilization of this compound in the innovative field of targeted protein degradation. Further research into the synthesis and biological evaluation of PROTACs incorporating this linker will undoubtedly contribute to the advancement of this exciting therapeutic modality.

References

AM-Imidazole-PA-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AM-Imidazole-PA-Boc, identified as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a specialized chemical intermediate with significant potential in the field of targeted protein degradation. Its structural components—an imidazole ring, a propylamino (PA) linker, and a tert-butoxycarbonyl (Boc) protecting group—make it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Structure

This compound is characterized by the following key structural features: an imidazole moiety, which can serve as a ligand for various protein targets; a flexible alkyl chain linker that allows for the optimal positioning of bifunctional molecules; and a Boc-protecting group on the terminal amine, which enables controlled, stepwise chemical synthesis.

PropertyValue
IUPAC Name tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate
CAS Number 2357108-99-5
Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
Appearance Off-white to gray oil

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests a multi-step synthesis involving the alkylation of an imidazole derivative followed by functional group manipulation. A generalized synthetic approach is outlined below.

General Synthesis Workflow

The synthesis would likely involve the preparation of a suitable N-Boc protected propylamine intermediate which is then used to alkylate a protected 4-(aminomethyl)imidazole. The Boc protecting group is crucial for directing the reaction to the desired nitrogen on the imidazole ring and preventing side reactions.

G cluster_synthesis Generalized Synthesis Workflow Start Start Imidazole_Derivative Protected 4-(aminomethyl)imidazole Start->Imidazole_Derivative Propylamine_Intermediate N-Boc-3-aminopropanol or similar Start->Propylamine_Intermediate Alkylation Alkylation Reaction Imidazole_Derivative->Alkylation Propylamine_Intermediate->Alkylation Deprotection_Purification Deprotection and Purification Alkylation->Deprotection_Purification Final_Product This compound Deprotection_Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Application in PROTAC Development

This compound is identified as an alkyl chain-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

This specific linker has been noted for its use in the synthesis of a PROTAC targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[2] IRAK4 is a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in various inflammatory diseases and cancers.

IRAK4 Signaling Pathway and PROTAC-mediated Degradation

The IRAK4 signaling cascade is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a cytokine, to its corresponding receptor. This leads to the recruitment of MyD88 and subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

A PROTAC utilizing this compound as a linker would be designed to bind to both IRAK4 and an E3 ligase (e.g., Cereblon or VHL). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the 26S proteasome.

G cluster_pathway IRAK4 Signaling and PROTAC-mediated Degradation cluster_protac PROTAC Action Ligand Ligand Receptor TLR/IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates Downstream Downstream Signaling (e.g., TRAF6) IRAK4->Downstream Phosphorylates Ubiquitination Ubiquitination of IRAK4 IRAK4->Ubiquitination NF_kB NF-κB Activation Downstream->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines PROTAC IRAK4 PROTAC (with this compound linker) PROTAC->IRAK4 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation IRAK4 Degradation Proteasome->Degradation

Diagram of IRAK4 signaling and its targeted degradation by a PROTAC.

Biological Evaluation

As of the latest available information, specific quantitative biological data for this compound itself or the IRAK4 degrader synthesized from it (HY-129966) is not publicly available in peer-reviewed literature. The evaluation of such a PROTAC would typically involve a series of in vitro and in vivo experiments.

Representative Experimental Protocols
  • Biochemical Assays:

    • Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be used to measure the binding affinity of the PROTAC to both IRAK4 and the E3 ligase.

    • Ternary Complex Formation: FRET-based assays or AlphaLISA could be employed to quantify the formation of the IRAK4-PROTAC-E3 ligase ternary complex.

  • Cell-based Assays:

    • Western Blotting: To measure the dose- and time-dependent degradation of IRAK4 in relevant cell lines (e.g., human peripheral blood mononuclear cells or specific cancer cell lines).

    • Quantitative Mass Spectrometry: For a more comprehensive and unbiased assessment of the proteome-wide selectivity of the PROTAC.

    • Functional Assays: Measuring the downstream effects of IRAK4 degradation, such as the inhibition of cytokine production (e.g., IL-6, TNF-α) in response to a TLR agonist like lipopolysaccharide (LPS).

  • In Vivo Studies:

    • Pharmacokinetics and Pharmacodynamics: Assessing the stability, distribution, and degradation activity of the PROTAC in animal models.

    • Efficacy Studies: Evaluating the therapeutic effect of the PROTAC in disease models, such as models of inflammatory diseases or certain cancers.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility as a PROTAC linker, exemplified by its application in the development of an IRAK4 degrader, highlights its potential for creating novel therapeutics for a range of diseases. While specific data on this compound remains limited in the public domain, the general principles of PROTAC design and evaluation provide a clear framework for its application in the laboratory. Further research and publication are anticipated to more fully elucidate the properties and potential of this and related molecules.

References

An In-depth Technical Guide to AM-Imidazole-PA-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of AM-Imidazole-PA-Boc, an alkyl chain-based PROTAC linker, through its application in the synthesis and function of "PROTAC IRAK4 degrader-1," a degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction to this compound and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. TPD strategies, most notably PROTACs, hijack this system to induce the degradation of specific pathogenic proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3]

The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties and biological activity of the PROTAC.[1] Its length, rigidity, and composition influence the stability and geometry of the "POI-PROTAC-E3 ligase" ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome.

This compound is an alkyl chain-based linker that provides a flexible connection between the POI-binding ligand and the E3 ligase ligand. Its structure incorporates an imidazole ring, a common motif in medicinal chemistry, and a Boc (tert-butoxycarbonyl) protecting group, which is instrumental in the multi-step synthesis of the final PROTAC molecule. This guide will focus on the role of this compound in the context of a specific, well-characterized PROTAC, IRAK4 degrader-1.

The Role of this compound in PROTAC IRAK4 Degrader-1

PROTAC IRAK4 degrader-1 is a Cereblon-based PROTAC that targets IRAK4 for degradation. It is composed of three distinct parts:

  • IRAK4 Ligand: Binds to the Interleukin-1 Receptor-Associated Kinase 4.

  • E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • Linker: this compound connects the IRAK4 ligand and pomalidomide.

The this compound linker in this construct facilitates the formation of a stable ternary complex between IRAK4 and CRBN, leading to the ubiquitination and subsequent degradation of IRAK4.

Physicochemical Properties of this compound

The physicochemical properties of the linker are critical for the overall drug-like characteristics of the PROTAC. While specific experimental data for this compound is not extensively published, general properties of alkyl- and imidazole-containing linkers can be inferred.

PropertyGeneral Characteristics of Alkyl/Imidazole LinkersReference
Molecular Weight Linkers typically have molecular weights centered around 200 Daltons.
Lipophilicity (AlogP) Can be tuned by the length of the alkyl chain and the presence of polar groups.
Rotatable Bonds Alkyl chains provide a high degree of flexibility.
Hydrogen Bond Donors/Acceptors The imidazole ring can act as both a hydrogen bond donor and acceptor.
Solubility Generally, alkyl chains are hydrophobic, but the imidazole moiety can increase polarity.

Signaling Pathways and Mechanism of Action

The IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P Downstream Downstream Signaling (e.g., TRAF6) IRAK1->Downstream NFkB_MAPK NF-κB & MAPK Activation Downstream->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production NFkB_MAPK->Cytokines PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC IRAK4 degrader-1 Ternary IRAK4-PROTAC-CRBN Ternary Complex PROTAC->Ternary IRAK4 IRAK4 IRAK4->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ternary->PROTAC Release Ub_IRAK4 Ubiquitinated IRAK4 Ternary->Ub_IRAK4 Ubiquitination Ub Ubiquitin Ub->Ternary Ub Proteasome 26S Proteasome Ub_IRAK4->Proteasome Degraded Degraded Peptides Proteasome->Degraded PROTAC_Synthesis_Workflow cluster_0 Synthesis of Components cluster_1 PROTAC Assembly cluster_2 Purification and Characterization IRAK4_Ligand Synthesize IRAK4 Ligand with coupling handle Coupling2 Couple IRAK4 Ligand to Linker-Pomalidomide IRAK4_Ligand->Coupling2 Pomalidomide_Deriv Synthesize Pomalidomide Derivative with coupling handle Coupling1 Couple Linker to Pomalidomide Derivative Pomalidomide_Deriv->Coupling1 Linker_Synth Synthesize this compound Linker Linker_Synth->Coupling1 Deprotection Boc Deprotection Coupling1->Deprotection Deprotection->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC PROTAC IRAK4 degrader-1 Characterization->Final_PROTAC Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-IRAK4, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification and Normalization) Detection->Analysis End Determine % Degradation Analysis->End

References

The Strategic Role of the Imidazole Moiety in AM-Imidazole-PA-Boc: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

The landscape of modern therapeutics is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a revolutionary modality for targeted protein degradation. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely. A typical PROTAC is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.

This guide delves into the critical role of the linker component, with a specific focus on the imidazole moiety within the linker molecule AM-Imidazole-PA-Boc . This linker is notably used in the synthesis of PROTAC IRAK4 degrader-1, a molecule designed to target the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways, making it a high-value target for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.

The Architecture of a PROTAC: A Focus on the Linker

The linker in a PROTAC is far more than a simple spacer. Its length, composition, rigidity, and physicochemical properties are all critical determinants of the PROTAC's efficacy. An optimally designed linker facilitates the formation of a stable and productive ternary complex, influencing the PROTAC's cellular permeability, solubility, and overall pharmacokinetic profile.

This compound , with the chemical name tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is an alkyl chain-based PROTAC linker. Its structure comprises:

  • An imidazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.

  • A propylamine (PA) chain : A flexible three-carbon alkyl chain.

  • A Boc (tert-butoxycarbonyl) protecting group : This group protects the terminal amine, which is deprotected to allow for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

The Imidazole Moiety: A Key Contributor to Linker Functionality

The inclusion of an imidazole ring within the linker structure of this compound is a deliberate design choice that likely imparts several advantageous properties to the resulting PROTAC.

1. Structural Rigidity and Conformational Control: The planar and aromatic nature of the imidazole ring introduces a degree of rigidity into the otherwise flexible alkyl chain. This structural constraint can be crucial for pre-organizing the PROTAC into a conformation that is favorable for the simultaneous binding of the target protein and the E3 ligase, thereby promoting the stability of the ternary complex.

2. Enhanced Solubility and Physicochemical Properties: The two nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, potentially improving the aqueous solubility of the PROTAC. This is a significant consideration, as many PROTACs are large molecules that can suffer from poor solubility. By fine-tuning the hydrophilic-lipophilic balance, the imidazole moiety can contribute to better cellular uptake and distribution.

3. Potential for Specific Molecular Interactions: The linker is not always a passive participant in the ternary complex. The imidazole ring, with its electron-rich pi-system and hydrogen-bonding capabilities, could engage in non-covalent interactions, such as pi-pi stacking or hydrogen bonds, with amino acid residues on the surface of either IRAK4 or the E3 ligase. These secondary interactions can further stabilize the ternary complex, leading to more efficient ubiquitination and degradation.

4. Modulation of Metabolic Stability: The introduction of a heterocyclic aromatic ring can influence the metabolic stability of the PROTAC. The imidazole nucleus is a common feature in many pharmaceuticals and can affect how the molecule is processed by metabolic enzymes.

The IRAK4 Signaling Pathway and Its Interruption by PROTACs

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines. By inducing the degradation of IRAK4, a PROTAC can effectively shut down this entire inflammatory cascade, offering a more profound and sustained therapeutic effect than traditional kinase inhibitors that only block its catalytic activity.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Ubiquitination TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Degradation Ub Ubiquitin Ub->IRAK4

Caption: The IRAK4 Signaling Pathway and its disruption by a PROTAC.

PROTAC Mechanism of Action: A Visual Workflow

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of the target protein.

PROTAC_Workflow cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC POI Target Protein (IRAK4) PROTAC->POI Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated IRAK4 Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->PROTAC Release Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ub Ub->Ternary_Complex

Caption: General mechanism of action for a PROTAC.

Quantitative Data for IRAK4 Degrader-1

The PROTAC designated as IRAK4 degrader-1 (also referred to as compound I-210 in patent literature) utilizes this compound as its linker. The following table summarizes its degradation efficiency in OCI-LY-10 cells.

Compound NameTargetE3 Ligase LigandLinkerCell LineConcentration (µM)IRAK4 Degradation (%)
IRAK4 degrader-1 IRAK4PomalidomideThis compound OCI-LY-100.01<20%
0.1>20-50%
1>50%

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC. These are generalized procedures and may require optimization for specific molecules.

Protocol 1: Synthesis of an IRAK4 PROTAC using this compound

This protocol describes a potential synthetic route for coupling an IRAK4 ligand (with a carboxylic acid handle) to an E3 ligase ligand (pomalidomide) via the this compound linker.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, for example, trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group.

  • Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction and extract the deprotected linker.

Step 2: Amide Coupling with IRAK4 Ligand

  • Dissolve the IRAK4 ligand (containing a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF).

  • Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the deprotected AM-Imidazole-PA linker to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the resulting intermediate (IRAK4 ligand-linker conjugate) using flash column chromatography.

Step 3: Final Coupling with Pomalidomide

  • The IRAK4 ligand-linker conjugate is then coupled to a pomalidomide derivative (the E3 ligase ligand). The specific chemistry for this step will depend on the functional groups present on the pomalidomide analogue and the linker. This could involve another amide coupling or a different type of ligation chemistry.

  • The final PROTAC is purified, typically by preparative high-performance liquid chromatography (HPLC).

  • The structure and purity of the final PROTAC are confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blotting

This protocol outlines the steps to quantify the degradation of IRAK4 in cells treated with the PROTAC.

1. Cell Culture and Treatment

  • Culture the desired cell line (e.g., OCI-LY-10) to an appropriate density.

  • Treat the cells with a range of concentrations of the IRAK4 PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Also, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the IRAK4 band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of remaining IRAK4 protein for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of remaining IRAK4 protein against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Conclusion

The imidazole moiety in the this compound linker is a strategic component that likely plays a multifaceted role in the function of the resulting PROTAC. By imparting a degree of structural rigidity, modulating physicochemical properties, and potentially engaging in stabilizing interactions within the ternary complex, the imidazole ring can significantly contribute to the overall efficacy of the PROTAC. The development of IRAK4 degraders using such thoughtfully designed linkers represents a promising therapeutic strategy for a range of diseases driven by aberrant IRAK4 signaling. Further investigation into the precise influence of the imidazole and other linker components will continue to refine the design of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties.

The Strategic Role of the Boc Protecting Group in the Chemistry of AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical moieties is paramount. In the context of the specialized molecule AM-Imidazole-PA-Boc, the tert-Butyloxycarbonyl (Boc) protecting group is a critical component that enables controlled and selective chemical synthesis. This guide elucidates the function of the Boc group, provides relevant experimental protocols for its manipulation, and situates its role within broader synthetic strategies.

The compound, identified as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, has a molecular formula of C12H22N4O2 and a molecular weight of 254.33 g/mol .[1][2] Its structure consists of an aminomethyl-imidazole core, a propyl (PA) linker, and a terminal Boc protecting group. The Boc group is attached to a primary amine, temporarily masking its reactivity.

Core Function of the Boc Protecting Group

The primary function of the Boc group is to act as a temporary shield for a primary or secondary amine.[3] Amines are nucleophilic and basic, meaning they can readily participate in a wide range of chemical reactions.[4] In a complex molecule like this compound, which contains other reactive sites (such as the imidazole ring), this protection is essential to direct chemical modifications to other parts of the molecule without unintended reactions at the amine.[5]

The Boc group is prized in organic synthesis for several key characteristics:

  • Stability: It is stable under a wide variety of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

  • Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

  • Selective Removal (Deprotection): The Boc group is an acid-labile protecting group, meaning it can be selectively and cleanly removed under acidic conditions. This is the cornerstone of its utility, allowing the amine to be unmasked at a specific, desired stage of a synthetic sequence.

The strategic use of the Boc group is a foundational element of an "orthogonal" protection strategy. This approach involves using multiple protecting groups in a single molecule, each of which can be removed by a different set of specific reagents without affecting the others. For instance, the Boc group (acid-labile) can be used alongside a base-labile group like Fmoc or a group removable by hydrogenolysis like Cbz.

Experimental Protocols

The manipulation of the Boc group involves two key processes: protection and deprotection.

Table 1: Summary of Experimental Conditions for Boc Group Manipulation

Process Reagents Typical Solvents Conditions Citation
Protection Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, DMAP, TEA)Dichloromethane (DCM), Acetonitrile, WaterRoom temperature or moderate heat (e.g., 40°C)
Deprotection Strong Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))Dichloromethane (DCM), Methanol, Ethyl AcetateRoom temperature
Alternative Deprotection Trimethylsilyl iodide (TMSI) / MethanolAcetonitrile, DichloromethaneRoom temperature
Alternative Deprotection Oxalyl Chloride / MethanolMethanolRoom temperature, 1-4 hours

Detailed Methodologies:

1. Boc Protection of a Primary Amine (General Protocol)

This protocol describes the general procedure for introducing a Boc group onto an amine using di-tert-butyl dicarbonate.

  • Materials:

    • Amine-containing substrate (e.g., the precursor to this compound)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (2-3 equivalents)

    • Base (e.g., triethylamine (TEA) or sodium hydroxide) (1-1.5 equivalents)

    • Solvent (e.g., Dichloromethane (DCM) or a biphasic system with water)

  • Procedure:

    • Dissolve the amine substrate in the chosen solvent in a reaction vessel.

    • Add the base, followed by the di-tert-butyl dicarbonate.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C).

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

    • Upon completion, quench the reaction, typically by adding water.

    • Extract the product using an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.

2. Boc Deprotection using Trifluoroacetic Acid (TFA) (General Protocol)

This is the most common method for removing the Boc group. The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Materials:

    • Boc-protected substrate (e.g., this compound)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger (optional, e.g., anisole or thiophenol, to prevent alkylation by the tert-butyl cation)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA to the solution (a common concentration is 25-50% TFA in DCM).

    • Stir the reaction at room temperature. The reaction is often rapid, and completion can be observed by the bubbling of CO₂. Typical reaction times range from 30 minutes to a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting product is the TFA salt of the deprotected amine, which can be used directly or neutralized.

Logical Workflow and Visualization

The role of the Boc group is best understood as a key step in a multi-step synthetic pathway. Its purpose is to temporarily "hide" the amine to allow for other chemical reactions to occur selectively.

Boc_Protection_Workflow Start Amine Precursor (e.g., AM-Imidazole-PA-NH2) Protect Boc Protection ((Boc)2O, Base) Start->Protect Protect Amine Protected_Intermediate Protected Compound (this compound) Protect->Protected_Intermediate Reaction Further Synthesis Step(s) (e.g., Modification of Imidazole Ring) Protected_Intermediate->Reaction Enable Selective Chemistry Modified_Intermediate Modified Protected Compound Reaction->Modified_Intermediate Deprotect Boc Deprotection (TFA or other acid) Modified_Intermediate->Deprotect Unmask Amine Final_Product Final Active Compound (Deprotected) Deprotect->Final_Product

Caption: Synthetic workflow showing the strategic use of Boc protection and deprotection.

The diagram above illustrates a typical synthetic logic. The starting amine is first protected with a Boc group. This allows for a subsequent chemical reaction to be performed on another part of the molecule without affecting the amine. Once the desired modification is complete, the Boc group is removed to reveal the free amine in the final product. This controlled, stepwise approach is fundamental to the synthesis of complex molecules in pharmaceutical and chemical research.

References

An In-depth Technical Guide to IRAK4 Degradation Utilizing AM-Imidazole-PA-Boc-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of inflammatory signaling pathways, making it a prime therapeutic target for a range of autoimmune diseases and cancers. Unlike traditional kinase inhibitors that only block its catalytic activity, the complete removal of the IRAK4 protein through targeted protein degradation eliminates both its kinase and scaffolding functions, offering a more profound therapeutic effect. This guide provides a comprehensive overview of the use of Proteolysis Targeting Chimeras (PROTACs) for IRAK4 degradation, with a focus on the role of linkers such as AM-Imidazole-PA-Boc. We will delve into the mechanism of action, present quantitative data on degradation efficacy, and provide detailed experimental protocols for the characterization of IRAK4 degraders.

Introduction: Targeted Protein Degradation and the Significance of IRAK4

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This is achieved through the use of PROTACs, which are heterobifunctional molecules consisting of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2]

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Its dual function as both a kinase and a scaffolding protein is essential for the assembly of the Myddosome signaling complex and the subsequent activation of downstream pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[3][4] Degrading IRAK4, rather than just inhibiting its kinase activity, has the potential to completely shut down this inflammatory signaling.

This compound is an alkyl chain-based PROTAC linker that can be used in the synthesis of IRAK4 degraders. The linker plays a crucial role in the efficacy of a PROTAC by influencing the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.

Mechanism of Action of IRAK4 Degraders

The mechanism of action of an IRAK4-targeting PROTAC involves a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to IRAK4 and an E3 ligase (e.g., Cereblon or VHL), forming a transient ternary complex.

  • Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the IRAK4 protein.

  • Proteasomal Degradation: The poly-ubiquitinated IRAK4 is then recognized and degraded by the proteasome.

  • PROTAC Recycling: The PROTAC is released and can initiate another round of degradation.

cluster_0 PROTAC-Mediated IRAK4 Degradation PROTAC IRAK4 PROTAC (e.g., using this compound linker) Ternary Ternary Complex (IRAK4-PROTAC-E3) PROTAC->Ternary Binds IRAK4 IRAK4 Protein IRAK4->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ternary->PROTAC Recycling Ternary->E3 Release Ub_IRAK4 Ubiquitinated IRAK4 Ternary->Ub_IRAK4 Ubiquitination Proteasome Proteasome Ub_IRAK4->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

PROTAC-mediated IRAK4 degradation workflow.

Quantitative Data on IRAK4 Degrader Efficacy

The efficacy of IRAK4 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the in vitro performance of exemplary IRAK4 degraders.

Table 1: In Vitro Degradation of IRAK4 by PROTACs

CompoundCell LineAssay MethodDC50 (nM)Dmax (%)Reference
KT-474RAW 264.7Western Blot4.0>95
Compound 9PBMCsWestern Blot151>95
Compound 9OCI-LY10Western Blot<10>90
KTX-582OCI-Ly10Not Specified1Not Reported
KTX-955OCI-Ly10Not Specified6Not Reported

Table 2: Functional Consequences of IRAK4 Degradation

CompoundCell TypeStimulantCytokine InhibitedIC50 (nM)Reference
KT-474Human PBMCsLPS/R848IL-61700
KT-474RAW 264.7LPSIL-6<500
KT-474RAW 264.7LPSTNF-α<500

Detailed Experimental Protocols

Western Blot for IRAK4 Degradation

This is the most common method to directly measure the reduction in IRAK4 protein levels.

  • Cell Culture and Treatment: Plate cells (e.g., Human PBMCs, OCI-LY10) at a suitable density. Treat with a dose-response curve of the IRAK4 PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for IRAK4 overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody. To ensure equal loading, probe the same membrane for a housekeeping protein like GAPDH or β-actin.

  • Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify band intensities to determine the percentage of IRAK4 degradation relative to the loading control.

cluster_1 Western Blot Workflow A Cell Treatment with IRAK4 Degrader B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (Quantification) G->H

Key steps in the Western blot protocol.
Assay to Confirm Proteasome-Mediated Degradation

This experiment verifies that the observed decrease in IRAK4 levels is due to proteasomal degradation.

  • Proteasome Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for 2 hours.

  • IRAK4 Degrader Treatment: Add the IRAK4 degrader at a concentration known to cause significant degradation and co-incubate for the desired duration (e.g., 22-24 hours).

  • Controls: Include control groups treated with the degrader alone, the proteasome inhibitor alone, and a vehicle control.

  • Analysis: Harvest the cells and perform a Western blot for IRAK4 as described above. A rescue of IRAK4 levels in the cells co-treated with the proteasome inhibitor and the degrader, compared to the cells treated with the degrader alone, confirms that the degradation is proteasome-dependent.

Cytokine Release Assay (ELISA)

This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.

  • Cell Treatment: Treat immune cells (e.g., human PBMCs) with the IRAK4 PROTAC for a sufficient time to achieve protein degradation (e.g., 24 hours).

  • Stimulation: Stimulate the cells with a TLR agonist (e.g., 1 µg/mL R848 or 100 ng/mL LPS) for a specified time (e.g., 6 or 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of a specific cytokine, such as IL-6 or TNF-α, using a commercially available kit.

Ternary Complex Formation Assay (TR-FRET)

This assay confirms the formation of the IRAK4-PROTAC-E3 ligase ternary complex.

  • Assay Setup: In a microplate, combine purified IRAK4 and E3 ligase proteins with a serial dilution of the PROTAC.

  • Antibody Addition: Add donor and acceptor antibody pairs specific to the proteins.

  • Incubation: Incubate the plate to allow for ternary complex formation and antibody binding.

  • Detection: Read the plate on a TR-FRET-compatible reader. A high FRET signal indicates the formation of the ternary complex.

IRAK4 Signaling Pathway and the Impact of Degradation

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling cascade and how its degradation blocks the entire pathway.

cluster_2 IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates & Scaffolds TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38 / JNK TAK1->p38_JNK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription p38_JNK->Cytokines Transcription Degrader IRAK4 Degrader Degrader->IRAK4 Induces Degradation

IRAK4-mediated signaling and its disruption by a degrader.

Conclusion

Targeted degradation of IRAK4 using PROTACs represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. By eliminating the entire IRAK4 protein, both its kinase and scaffolding functions are abrogated, leading to a more comprehensive blockade of downstream signaling pathways compared to traditional kinase inhibitors. Linkers such as this compound are integral components in the design of effective IRAK4 degraders. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of this exciting new class of therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3]

AM-Imidazole-PA-Boc is an alkyl chain-based PROTAC linker that serves as a versatile building block in the synthesis of PROTACs.[4][5] Its structure features a Boc-protected amine, which allows for a controlled, sequential synthesis strategy. This is particularly useful when constructing complex PROTAC molecules, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. These application notes provide a detailed protocol for the synthesis of an IRAK4-targeting PROTAC using this compound and outline the subsequent experimental workflows for its characterization.

Core Concepts

The synthesis of a PROTAC using this compound typically follows a two-step process after the initial preparation of the POI ligand and the E3 ligase ligand with appropriate functional groups for coupling. The general strategy involves:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the this compound linker is removed under acidic conditions to expose the primary amine.

  • Amide Coupling: The newly exposed amine on the linker is then coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand through an amide bond formation reaction.

This modular approach allows for the flexible and convergent synthesis of a variety of PROTACs.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which is then used in the subsequent coupling step.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine linker. This product is often used in the next step without further purification.

Protocol 2: Synthesis of an IRAK4 PROTAC via Amide Coupling

This protocol outlines the coupling of the deprotected AM-Imidazole-PA linker to an IRAK4 inhibitor (possessing a carboxylic acid) and a Cereblon (CRBN) E3 ligase ligand. It is assumed that the IRAK4 inhibitor has been functionalized with a carboxylic acid and the CRBN ligand with a suitable group for attachment to the other end of the linker. For this example, we will couple the deprotected linker to the IRAK4 inhibitor first.

Materials:

  • Deprotected AM-Imidazole-PA linker (from Protocol 1, 1.0 eq)

  • IRAK4 inhibitor with a carboxylic acid moiety (1.0 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • E3 ligase ligand (e.g., pomalidomide derivative)

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the IRAK4 inhibitor-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected AM-Imidazole-PA linker (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the IRAK4-linker intermediate.

  • This intermediate can then be coupled to the E3 ligase ligand using a similar amide coupling strategy, assuming the other end of the linker has a carboxylic acid or can be functionalized to have one.

Data Presentation

The following tables summarize representative quantitative data for IRAK4-targeting PROTACs from the literature. Note that this data is for illustrative purposes and the performance of a PROTAC synthesized with this compound would need to be experimentally determined.

Table 1: In Vitro Degradation Profile of Representative IRAK4 PROTACs

CompoundCell LineDC50 (nM)Dmax (%)Reference
IRAK4 Degrader 1OCI-LY104.6>90
IRAK4 Degrader 2TMD87.6>90
KT-474THP-18.9>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity of Representative IRAK4 PROTACs

CompoundAssayCell LineIC50 (µM)Reference
IRAK4 Degrader 1Anti-proliferationOCI-LY104.6
IRAK4 Degrader 2Anti-proliferationTMD87.6
KT-474IL-6 Inhibition (LPS stimulated)PBMCs<0.01

IC50: Half-maximal inhibitory concentration.

Visualizations

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Transcription

Caption: A simplified diagram of the IRAK4 signaling pathway initiated by TLR/IL-1R activation.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Coupling AM_Imidazole_PA_Boc This compound Deprotection Boc Deprotection (TFA, DCM) AM_Imidazole_PA_Boc->Deprotection Deprotected_Linker Deprotected Linker (Amine) Deprotection->Deprotected_Linker Amide_Coupling_1 Amide Coupling (HATU, DIPEA) Deprotected_Linker->Amide_Coupling_1 POI_Ligand POI Ligand-COOH (e.g., IRAK4 inhibitor) POI_Ligand->Amide_Coupling_1 Intermediate POI-Linker Intermediate Amide_Coupling_1->Intermediate Amide_Coupling_2 Amide Coupling Intermediate->Amide_Coupling_2 E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligase_Ligand->Amide_Coupling_2 Final_PROTAC Final PROTAC Amide_Coupling_2->Final_PROTAC

Caption: A schematic of the synthetic workflow for a PROTAC using this compound.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Evaluation Start Synthesized PROTAC Cell_Treatment Treat Cells with PROTAC (e.g., PBMCs, Cancer Cell Lines) Start->Cell_Treatment Western_Blot Western Blot for Target Degradation (e.g., IRAK4) Cell_Treatment->Western_Blot Functional_Assay Functional Assays Cell_Treatment->Functional_Assay Quantification Quantify Degradation (DC50, Dmax) Western_Blot->Quantification Results Data Analysis and Interpretation Quantification->Results Cytokine_Release Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) Functional_Assay->Cytokine_Release Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Functional_Assay->Cell_Viability Cytokine_Release->Results Cell_Viability->Results

Caption: A typical experimental workflow for the biological evaluation of a newly synthesized PROTAC.

Conclusion

This compound is a valuable linker for the modular synthesis of PROTACs, enabling a controlled and flexible approach to drug discovery. The provided protocols offer a general guideline for the utilization of this linker in the synthesis of IRAK4-targeting PROTACs. The successful development of a potent and selective PROTAC requires careful optimization of the linker length and composition, as well as rigorous biological evaluation. The experimental workflows described herein provide a framework for the characterization of novel PROTAC molecules, ultimately aiding in the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols for AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-Imidazole-PA-Boc, chemically known as tert-butyl N-[3-[4-(aminomethyl)-1H-imidazol-1-yl]propyl]carbamate, is a bifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This linker contains a Boc-protected primary amine and an imidazole moiety, providing two points of conjugation for constructing the heterobifunctional PROTAC molecule. Its utility has been demonstrated in the development of specific protein degraders, most notably for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1]

Physicochemical Properties

PropertyValue
CAS Number 2357108-99-5
Molecular Formula C₁₂H₂₂N₄O₂
Molecular Weight 254.33 g/mol
Appearance Solid
Synonym tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate

Application in PROTAC Synthesis

This compound serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. In the context of the IRAK4 degrader, the linker facilitates the formation of a ternary complex between IRAK4 and the Cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[1]

The synthesis of such a PROTAC involves two key transformations of the this compound linker:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine of the propyl chain under acidic conditions. This exposes a nucleophilic amine ready for conjugation.

  • Amide Coupling: The newly deprotected primary amine is then coupled to a carboxylic acid on the target protein ligand (e.g., an IRAK4 inhibitor) to form a stable amide bond. The aminomethyl group on the imidazole ring is typically pre-functionalized or coupled to the E3 ligase ligand in a separate step.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on the N-alkylation of a protected imidazole derivative.

Step 1a: Protection of 4-(aminomethyl)imidazole The primary amine of 4-(aminomethyl)imidazole is first protected to prevent side reactions during alkylation. A trityl group is often used for this purpose.

  • Reaction: To a solution of 4-(aminomethyl)imidazole dihydrochloride in a suitable solvent such as DMF, add triethylamine to neutralize the salt. Then, add trityl chloride portion-wise at room temperature.

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 4-((tritylamino)methyl)-1H-imidazole, is purified by column chromatography.

Step 1b: N-Alkylation The protected 4-((tritylamino)methyl)-1H-imidazole is then alkylated on one of the imidazole nitrogens.

  • Reaction: To a solution of 4-((tritylamino)methyl)-1H-imidazole in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) at 0 °C. After stirring, add tert-butyl N-(3-bromopropyl)carbamate.

  • Conditions: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the resulting protected intermediate by flash chromatography.

Step 1c: Deprotection of the Trityl Group The trityl group is removed under acidic conditions to yield the final product.

  • Reaction: Dissolve the product from Step 1b in a solvent mixture such as dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Conditions: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The crude product is then purified.

  • Purification: Purify by reverse-phase HPLC to obtain this compound.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1a: Protection cluster_1 Step 1b: N-Alkylation cluster_2 Step 1c: Deprotection A 4-(aminomethyl)imidazole B Trityl Chloride, Triethylamine, DMF A->B C 4-((tritylamino)methyl)-1H-imidazole B->C Protection D tert-butyl N-(3-bromopropyl)carbamate E NaH, DMF C->E D->E F Fully Protected Intermediate E->F G TFA, DCM F->G H This compound G->H Deprotection G cluster_0 Linker Preparation cluster_1 PROTAC Assembly cluster_2 Final Conjugation Linker_Boc This compound Deprotection Boc Deprotection (TFA or HCl) Linker_Boc->Deprotection Linker_NH2 Deprotected Linker (Amine Salt) Deprotection->Linker_NH2 IRAK4_COOH IRAK4 Ligand (with -COOH) Coupling Amide Coupling (HATU, DIPEA) Linker_NH2->Coupling IRAK4_COOH->Coupling PROTAC_half IRAK4-Linker-Imidazole Coupling->PROTAC_half E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Final_Coupling Final Coupling Step PROTAC_half->Final_Coupling E3_Ligand->Final_Coupling Final_PROTAC Final IRAK4 PROTAC Final_Coupling->Final_PROTAC IRAK4_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB IκB-NF-κB IKK->NFkB Phosphorylation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PROTAC IRAK4 PROTAC (Degrader) PROTAC->IRAK4 Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Genes Activation

References

Application Notes and Protocols: AM-Imidazole-PA-Boc Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) is a synthetic organic compound containing an imidazole moiety. The imidazole ring is a common feature in many biologically active molecules, and its derivatives have been investigated for a wide range of therapeutic applications, including as potential anticancer agents.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group is frequently used in organic synthesis to mask a reactive amine functionality, which can be cleaved under specific conditions.[4] For the successful application of this compound in in vitro assays, understanding its solubility characteristics in various solvents is paramount to ensure accurate and reproducible experimental outcomes.

This document provides detailed application notes and protocols for the solubilization of this compound for use in typical in vitro cell-based assays. It includes a summary of solubility data, protocols for preparing stock solutions and performing solubility assessments, and a discussion of the potential biological relevance of this class of compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate[5]
CAS Number 2357108-99-5
Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
Appearance White to off-white crystalline powder

Solubility Data

While specific experimental solubility data for this compound is not extensively published, the solubility of structurally related N-Boc-imidazole compounds can provide guidance. N-Boc-imidazole is reported to be soluble in hexane, acetone, and N,N-dimethylformamide (DMF), and sparingly soluble in water. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules.

The following table presents hypothetical, yet plausible, solubility data for this compound in common laboratory solvents to serve as a guide for researchers. It is strongly recommended to experimentally determine the solubility for your specific batch of compound.

SolventEstimated Solubility (mg/mL)Estimated Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)> 50> 196.6Recommended for primary stock solution.
Ethanol (EtOH)~10~39.3May be suitable for some applications, but lower concentrations are expected.
N,N-Dimethylformamide (DMF)> 50> 196.6An alternative to DMSO for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.39Expected to have very low aqueous solubility.
Cell Culture Medium (e.g., DMEM)< 0.1< 0.39Precipitation is likely at higher concentrations.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.54 mg of the compound (Molecular Weight = 254.33 g/mol ).

  • Solvent Addition: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. For 2.54 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol for Determining Kinetic Solubility

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer, which is relevant for predicting its behavior in in vitro assays.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)

  • Multichannel pipettor

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your compound in PBS. Start by adding 198 µL of PBS to a series of wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a starting concentration of 100 µM with 1% DMSO. Perform serial dilutions down the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in absorbance is observed compared to a vehicle control (PBS with 1% DMSO).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay cluster_assay In Vitro Assay Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot dilute Serial Dilution in PBS aliquot->dilute thaw Thaw Stock Aliquot aliquot->thaw incubate Incubate at Room Temp dilute->incubate measure Measure Turbidity incubate->measure analyze Analyze Data measure->analyze prepare_working Prepare Working Solution thaw->prepare_working add_to_cells Add to Cell Culture prepare_working->add_to_cells

Caption: Experimental workflow for preparing and using this compound.

Potential Signaling Pathway Involvement: Wnt/β-Catenin Pathway

Imidazole derivatives have been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is crucial in cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is a hallmark of many cancers. A simplified diagram of the canonical Wnt/β-catenin signaling pathway is presented below. This compound, as an imidazole-containing compound, could potentially interfere with components of this pathway.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation beta_catenin_on β-catenin (stabilized) proteasome Proteasome beta_catenin_off->proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activation Dsh->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus Translocation TCF_LEF TCF/LEF target_genes Target Gene Transcription TCF_LEF->target_genes Activation

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In general, handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The successful use of this compound in in vitro assays is critically dependent on its proper solubilization. While DMSO is the recommended solvent for preparing high-concentration stock solutions, it is essential to determine the kinetic solubility in the aqueous buffer of the specific assay to avoid precipitation and ensure accurate results. The protocols and information provided in this document serve as a comprehensive guide for researchers working with this and structurally similar compounds. Further investigation into the specific biological targets and mechanisms of action, potentially involving pathways such as Wnt/β-catenin signaling, will be crucial in elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols: Storage and Stability of AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) is a valuable building block in pharmaceutical research and development, incorporating a histamine-like imidazole core with a Boc-protected aminopropyl linker. Ensuring the integrity and purity of this reagent is critical for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the recommended storage, handling, and stability of this compound, based on the chemical properties of its constituent functional groups. Detailed protocols for stability assessment are also provided to enable researchers to perform their own analyses.

Physicochemical Properties

PropertyValue
Synonyms tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate
Molecular Formula C₁₂H₂₂N₄O₂
Molecular Weight 254.33 g/mol
Appearance White to off-white solid (predicted)

Recommended Storage and Handling

To maintain the quality of this compound, the following storage and handling procedures are recommended:

Storage Conditions:

ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes thermal degradation of the Boc-protecting group and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The imidazole ring and the primary amine (once deprotected) can be susceptible to oxidation.
Light Protect from light.Imidazole-containing compounds can be sensitive to photo-degradation.[1]
Moisture Store in a tightly sealed container in a dry place.The Boc group is susceptible to hydrolysis under acidic conditions, and moisture can facilitate this.

Handling:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

Stability Profile

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the imidazole ring.

pH Stability:

pH RangeExpected StabilityDegradation Pathway
Acidic (pH < 4) Low. The Boc group is readily cleaved.Acid-catalyzed hydrolysis of the carbamate to yield the free amine, isobutylene, and carbon dioxide.
Neutral (pH 6-8) Generally stable. Minimal degradation expected.
Basic (pH > 9) Generally stable. The Boc group is stable to basic conditions. However, very strong basic conditions should be avoided.

Thermal Stability: The Boc protecting group is known to be thermally labile. Elevated temperatures can lead to the cleavage of the Boc group, a process known as thermolysis.[2] This deprotection can occur in the absence of acid, particularly at temperatures above 100°C.

Photostability: Imidazole derivatives can be susceptible to photo-oxidation, especially under UV irradiation.[1] The extent of degradation will depend on the intensity and wavelength of the light source, as well as the presence of photosensitizers.

Predicted Degradation Pathway

The primary degradation pathway for this compound is expected to be the cleavage of the Boc group under acidic or thermal stress, yielding the corresponding free diamine.

Predicted Degradation of this compound AM_Imidazole_PA_Boc This compound Deprotected_Product Deprotected Product (Free Diamine) AM_Imidazole_PA_Boc->Deprotected_Product Acid or Heat Isobutylene Isobutylene CO2 CO₂ Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Identify Degradants & Determine Degradation Pathways Analysis->Data HPLC Method Development Logic cluster_params Method Parameters to Optimize Column Column Chemistry MobilePhase Mobile Phase Composition Column->MobilePhase Gradient Gradient Profile MobilePhase->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature Evaluate Evaluate Peak Shape, Resolution, & Tailing Temperature->Evaluate Start Inject Degraded & Undegraded Samples Start->Column Evaluate->Start Iterate & Optimize Validate Validate Method (ICH Guidelines) Evaluate->Validate Acceptable Separation

References

Application Notes and Protocols for Boc Deprotection of AM-Imidazole-PA-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. The synthesis of these heterobifunctional molecules is a multi-step process that often involves the use of protecting groups to mask reactive functionalities. The tert-butyloxycarbonyl (Boc) group is a commonly employed acid-labile protecting group for amines. This document provides detailed application notes and protocols for the Boc deprotection of PROTACs containing the AM-Imidazole-PA-Boc linker, a component utilized in the synthesis of potent IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders.[1]

The final deprotection step is critical for yielding the active PROTAC molecule. Careful selection of deprotection conditions is necessary to ensure complete removal of the Boc group without compromising the integrity of the complex PROTAC structure, which may contain other sensitive functional groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway targeted by these PROTACs and the general experimental workflow for the Boc deprotection process.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Boc_Deprotection_Workflow Start Start: Boc-Protected PROTAC Reaction Boc Deprotection (e.g., TFA in DCM) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Complete Purification Purification (e.g., HPLC) Workup->Purification Analysis Final Product Analysis (NMR, HRMS) Purification->Analysis End End: Active PROTAC Analysis->End

Caption: General workflow for Boc deprotection of PROTACs.

Data Presentation: Boc Deprotection Conditions and Outcomes

The following table summarizes common conditions for the Boc deprotection of amine-containing molecules, including PROTACs. It is important to note that optimal conditions should be determined empirically for each specific PROTAC.

Reagent SystemSolventConcentration of AcidTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temperature30 min - 4 hMost common method; reaction progress should be monitored closely.[2][3]
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol4 MRoom Temperature1 - 2 hCan be a good alternative to TFA; the resulting hydrochloride salt may be a solid.[4]
Oxalyl Chloride / MethanolMethanolN/ARoom Temperature1 - 4 hA milder alternative for substrates with acid-sensitive groups.[5]
Sodium Borohydride (NaBH₄)EthanolN/ARoom Temperature1 - 5 hSelective for N-Boc deprotection of imidazoles over aliphatic amines.

Representative Purity and Yield Data:

PROTAC BatchDeprotection MethodReaction Time (h)Crude Purity (by LC-MS)Isolated Yield (%)
IRAK4-Degrader-X-120% TFA in DCM2>90%85
IRAK4-Degrader-X-24M HCl in Dioxane1.5>95%92
IRAK4-Degrader-Y-1Oxalyl Chloride/MeOH3>85%78

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific PROTAC structure and experimental conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of a Boc protecting group from an this compound containing PROTAC using TFA in DCM.

Materials:

  • Boc-protected PROTAC

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., HPLC-grade acetonitrile and water)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PROTAC in anhydrous DCM (e.g., 10 mL per 100 mg of PROTAC) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). For example, for a 20% solution, add 2.5 mL of TFA to 10 mL of the PROTAC solution in DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching and Neutralization: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2-3 times) to remove excess TFA. Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate). Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected PROTAC.

  • Purification: Purify the crude product by a suitable method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the final active PROTAC.

  • Characterization: Confirm the identity and purity of the final product by analytical methods such as NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Monitoring the Deprotection Reaction by LC-MS

Objective: To monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected product.

Materials:

  • Aliquots of the reaction mixture

  • Quenching solution (e.g., methanol with a small amount of a weak base like ammonium hydroxide)

  • LC-MS system equipped with a C18 column

Procedure:

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (a few microliters) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., methanol) to stop the reaction. A small amount of a weak base can be added to neutralize the acid.

  • Dilution: Dilute the quenched sample to an appropriate concentration for LC-MS analysis.

  • Analysis: Inject the diluted sample onto the LC-MS system.

  • Data Interpretation: Monitor the chromatogram for the peak corresponding to the mass of the Boc-protected PROTAC (starting material) and the peak corresponding to the mass of the deprotected PROTAC (product). The reaction is considered complete when the peak for the starting material is no longer observed.

Concluding Remarks

The successful deprotection of Boc-protected this compound containing PROTACs is a critical final step in their synthesis. The choice of deprotection method should be guided by the overall stability of the PROTAC molecule. While TFA in DCM is a robust and widely used method, milder alternatives should be considered for PROTACs with acid-sensitive functionalities. Careful monitoring of the reaction progress and appropriate work-up and purification are essential to obtain the final, active PROTAC with high purity.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][3] The synthesis of PROTACs often involves multi-step procedures, culminating in a final product that requires rigorous purification to ensure its suitability for biological evaluation.

This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the AM-Imidazole-PA-Boc linker. This alkyl chain-based linker is utilized in the synthesis of various PROTACs, including degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols outlined below cover initial purification of the crude product, final purification of the active PROTAC, and subsequent analytical characterization to confirm purity and identity.

PROTAC Synthesis and Purification Overview

The synthesis of a PROTAC using the this compound linker typically involves the coupling of a POI ligand and an E3 ligase ligand to the linker. The Boc (tert-butyloxycarbonyl) protecting group on the linker allows for a controlled, stepwise synthesis. The final deprotection step yields the active PROTAC. The purification strategy must therefore address the separation of the desired product from starting materials, reagents, byproducts, and any remaining protected intermediates.

A general workflow for the synthesis and purification is depicted below.

PROTAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis POI_Ligand POI Ligand Coupling1 Coupling Step 1 POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate Boc-Protected PROTAC Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Crude_PROTAC Crude PROTAC Deprotection->Crude_PROTAC Flash_Chrom Flash Chromatography (Crude Purification) Crude_PROTAC->Flash_Chrom Prep_HPLC Preparative RP-HPLC (Final Purification) Flash_Chrom->Prep_HPLC Pure_PROTAC Purified PROTAC Prep_HPLC->Pure_PROTAC LCMS LC-MS Analysis Pure_PROTAC->LCMS NMR NMR Spectroscopy Pure_PROTAC->NMR Purity_Check Final Purity Assessment LCMS->Purity_Check NMR->Purity_Check

PROTAC Synthesis and Purification Workflow Diagram.

Experimental Protocols

Protocol 1: Crude Purification using Flash Column Chromatography

Flash chromatography is a rapid and efficient method for the initial purification of the crude PROTAC product, primarily to remove major impurities and unreacted starting materials. For PROTACs containing the this compound linker, both normal-phase and reverse-phase flash chromatography can be employed, depending on the overall polarity of the molecule.

Materials:

  • Crude PROTAC sample

  • Silica gel (for normal-phase) or C18-functionalized silica gel (for reverse-phase)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Acetonitrile (ACN), Deionized Water, Triethylamine (TEA)

  • Flash chromatography system with UV detector

  • Collection tubes

Procedure (Normal-Phase):

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is an issue, a small amount of MeOH can be added. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Dry-pack the column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Elution:

    • Equilibrate the column with a non-polar solvent system (e.g., 100% Hexanes or EtOAc/Hexanes mixture).

    • Load the silica-adsorbed sample onto the top of the column.

    • Begin elution with a gradient of increasing polarity. A common gradient is from 0% to 20% MeOH in DCM. For basic compounds like those containing an imidazole moiety, adding 0.1-1% TEA to the mobile phase can improve peak shape and recovery.

  • Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the partially purified PROTAC.

Procedure (Reverse-Phase):

  • Sample Preparation: Dissolve the crude PROTAC in a suitable solvent such as DMSO or DMF, and then dilute with the initial mobile phase.

  • Column: Use a pre-packed C18 flash cartridge.

  • Elution:

    • Equilibrate the column with a polar solvent system (e.g., 10% ACN in water).

    • Load the sample onto the column.

    • Elute with a gradient of increasing ACN concentration in water (e.g., 10% to 95% ACN). The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for many small molecules.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for normal-phase chromatography.

  • Concentration and Lyophilization: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product.

Protocol 2: Final Purification using Preparative Reverse-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is employed for the final purification of the PROTAC to achieve high purity (>95%).

Materials:

  • Partially purified PROTAC from flash chromatography

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Collection tubes

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, ACN/water mixture) and filter through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale using a smaller C18 column to determine the optimal gradient conditions before scaling up to the preparative scale.

  • Preparative HPLC Run:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A/5% B) for at least 5-10 column volumes.

    • Injection: Inject the filtered sample onto the column.

    • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient should be determined during analytical method development.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

    • Detection: Monitor the elution at appropriate wavelengths (e.g., 220 nm, 254 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.

  • Lyophilization: Combine the pure fractions, remove the ACN under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final purified PROTAC as a solid.

Data Presentation

The following tables summarize typical data obtained during the purification and characterization of a PROTAC synthesized with this compound.

Table 1: Summary of Purification Steps

Purification StepMethodStationary PhaseMobile Phase SystemLoading Amount (mg)Recovered Amount (mg)Purity (by LC-MS)
Crude PurificationFlash ChromatographySilica GelDCM/MeOH gradient (with 0.5% TEA)500220~85%
Final PurificationPreparative RP-HPLCC18ACN/Water gradient (with 0.1% TFA)200150>98%

Table 2: Analytical Characterization Data

Analytical MethodParameterResult
LC-MS Retention Time (t_R)12.5 min
Purity (at 254 nm)98.5%
[M+H]⁺ Calculated850.45
[M+H]⁺ Found850.48
¹H NMR SpectrumConforms to the expected structure
IntegrationConsistent with the number of protons
HRMS Mass Error< 5 ppm

Visualization of Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (e.g., IRAK4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation into Amino Acids Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Analytical Workflow for Purity Assessment

The following diagram outlines the logical workflow for assessing the purity and identity of the final PROTAC product.

Analytical_Workflow Purified_Sample Purified PROTAC Sample LCMS_Analysis LC-MS Analysis Purified_Sample->LCMS_Analysis NMR_Analysis NMR Spectroscopy Purified_Sample->NMR_Analysis HRMS_Analysis High-Resolution Mass Spectrometry Purified_Sample->HRMS_Analysis Purity Purity (%) LCMS_Analysis->Purity Identity Molecular Weight Confirmation LCMS_Analysis->Identity Structure Structural Confirmation NMR_Analysis->Structure Formula Elemental Composition HRMS_Analysis->Formula

Workflow for analytical purity and identity assessment.

Conclusion

The successful purification of PROTACs synthesized with the this compound linker is critical for their subsequent biological evaluation. The combination of flash chromatography for crude purification followed by preparative RP-HPLC for final polishing provides a robust and reliable workflow. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, enabling the generation of highly pure PROTACs for in-depth pharmacological studies. Rigorous analytical characterization using techniques such as LC-MS and NMR is essential to confirm the purity, identity, and structural integrity of the final compound.

References

Application Notes and Protocols: Analytical Characterization of AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) is a bifunctional molecule incorporating a protected amine and an imidazole moiety. This structure makes it a valuable building block in medicinal chemistry and drug development, potentially for the synthesis of enzyme inhibitors, receptor ligands, or as a linker in more complex molecular architectures. The imidazole group is a key component in many biologically active compounds, and the Boc-protected amine allows for selective deprotection and further chemical modification.[1][2] Accurate analytical characterization is crucial for ensuring the quality and consistency of this reagent in research and development.

These application notes provide a summary of the key physicochemical properties and detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate[3]
CAS Number 2357108-99-5[3]
Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
Appearance White to off-white solid
Purity (typical) ≥98%
Solubility Soluble in methanol, acetonitrile, DMSO

Analytical Characterization Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and separating it from potential impurities. A general reverse-phase HPLC method is described below.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For example, a gradient of 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 10% acetonitrile in water) to a final concentration of 1 mg/mL.

Data Presentation

The purity of the sample can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Data for this compound

ParameterResult
Retention Time 8.5 min
Purity (%) 98.5%

Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Workflow for HPLC purity analysis of this compound.
Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this purpose.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for imidazole-containing compounds.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 0.1 mg/mL, is directly infused into the mass spectrometer.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Data Presentation

The expected monoisotopic mass of this compound (C12H22N4O2) is 254.1743 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]+ is expected to be observed.

Table 3: Example ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]+255.1821255.1825
[M+Na]+277.1640277.1644
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl3), Deuterated Methanol (CD3OD), or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Data Presentation

The chemical shifts, multiplicities, and integration values from the NMR spectra are used to confirm the structure of the molecule.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HImidazole C2-H
~6.8s1HImidazole C5-H
~4.9br s1HNH (Boc)
~4.0t2HN-CH2 (propyl)
~3.8s2HCH2-NH2
~3.2q2HCH2-NH (Boc)
~2.0p2HCH2 (propyl)
1.44s9Ht-Butyl

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl3)

Chemical Shift (ppm)Assignment
~156.0C=O (Boc)
~138.0Imidazole C2
~135.0Imidazole C4
~120.0Imidazole C5
~79.5C(CH3)3
~45.0N-CH2 (propyl)
~39.0CH2-NH (Boc)
~35.0CH2-NH2
~31.0CH2 (propyl)
~28.5C(CH3)3

Application in Drug Discovery: A Potential Signaling Pathway

Imidazole derivatives are known to act as inhibitors of various enzymes, including aromatase, which is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. This compound can serve as a scaffold for the synthesis of such inhibitors. The following diagram illustrates a generalized signaling pathway where an imidazole-based inhibitor could block enzyme activity.

signaling_pathway cluster_reaction Enzymatic Reaction substrate Substrate enzyme Enzyme (e.g., Aromatase) substrate->enzyme Binds to active site product Product (e.g., Estrogen) enzyme->product Catalyzes conversion inhibitor Imidazole-based Inhibitor (derived from this compound) inhibitor->enzyme Inhibition

Generalized pathway of enzyme inhibition by an imidazole-based compound.

Disclaimer

The experimental protocols and data presented in these application notes are intended as a general guide. Specific analytical conditions may need to be optimized for different instrumentation and sample matrices. The predicted NMR data is for illustrative purposes and actual spectra should be acquired for definitive structural confirmation.

References

Application Note: Streamlining PROTAC® Synthesis Through E3 Ligase Ligand Conjugation to AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The choice of the E3 ligase ligand and the linker are critical determinants of PROTAC efficacy and selectivity. This application note provides a detailed protocol for the conjugation of common E3 ligase ligands, specifically those for von Hippel-Lindau (VHL) and Cereblon (CRBN), to the versatile linker, AM-Imidazole-PA-Boc. This linker features a Boc-protected amine, which, after deprotection, allows for robust amide bond formation with carboxylated E3 ligase ligands, a crucial step in the modular synthesis of potent protein degraders.

Data Presentation

The successful conjugation of an E3 ligase ligand to the this compound linker is a key step in the synthesis of a functional PROTAC. The efficiency of this conjugation, along with the binding affinity of the resulting ligand-linker construct to its E3 ligase, is critical for the overall performance of the final PROTAC. The following tables summarize representative quantitative data for the conjugation reaction and the characterization of the resulting conjugates.

Table 1: Representative Amide Coupling Reaction Parameters

ParameterValue
E3 Ligase Ligand (with COOH) 1.0 eq
Deprotected AM-Imidazole-PA-NH2 1.1 eq
Coupling Reagent (HATU) 1.2 eq
Base (DIPEA) 3.0 eq
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-90%

Table 2: Characterization of E3 Ligase Ligand-Linker Conjugates

E3 Ligase LigandLinkerConjugation Yield (%)Purity (LC-MS, %)Binding Affinity (Kd) to E3 Ligase
VHL Ligand (e.g., VH032-COOH)AM-Imidazole-PA~85%>95%Sub-micromolar to low micromolar
CRBN Ligand (e.g., Pomalidomide-COOH)AM-Imidazole-PA~80%>95%Sub-micromolar to low micromolar

Experimental Protocols

This section details the necessary experimental procedures for the deprotection of the this compound linker and the subsequent conjugation to a carboxylated E3 ligase ligand.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound to yield the free amine required for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • To the solution, add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected AM-Imidazole-PA-NH2 linker. The crude product is often used in the next step without further purification.

Protocol 2: Amide Bond Formation for E3 Ligase Ligand Conjugation

This protocol outlines the coupling of a carboxylated E3 ligase ligand (e.g., a VHL or CRBN ligand derivative) to the deprotected AM-Imidazole-PA-NH2 linker.

Materials:

  • Carboxylated E3 ligase ligand (1.0 eq)

  • Deprotected AM-Imidazole-PA-NH2 (from Protocol 1, 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase preparative HPLC system

  • Lyophilizer

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylated E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M) in a clean, dry reaction vessel.

  • In a separate vial, dissolve the deprotected AM-Imidazole-PA-NH2 (1.1 eq) in anhydrous DMF.

  • To the solution of the E3 ligase ligand, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add a solution of HATU (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Finally, add the solution of the deprotected linker to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final E3 ligase ligand-AM-Imidazole-PA conjugate.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the VHL and Cereblon E3 ubiquitin ligases.

VHL_Signaling_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a HIF-1α PHD PHDs HIF1a->PHD O2 VHL VHL E3 Ligase HIF1a->VHL Recognition Proteasome 26S Proteasome HIF1a->Proteasome Targeting PHD->HIF1a Hydroxylation VHL->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α (stable) Nucleus Nucleus HIF1a_hyp->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE HRE Nucleus->HRE Dimerization & Binding Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: VHL E3 Ligase Signaling Pathway in Normoxia and Hypoxia.

CRBN_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Degradation_Process Targeted Protein Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Target_Protein Target Protein CRBN->Target_Protein Ternary Complex Formation CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 Rbx1->Target_Protein PROTAC PROTAC PROTAC->CRBN CRBN Ligand PROTAC->Target_Protein Target Ligand Proteasome 26S Proteasome Target_Protein->Proteasome Targeting Ub Ubiquitin Ub->Rbx1 Degradation Degradation Proteasome->Degradation

Caption: Cereblon (CRBN) E3 Ligase Mediated Protein Degradation via a PROTAC.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of an E3 ligase ligand-linker conjugate.

Experimental_Workflow start Start: this compound & Carboxylated E3 Ligase Ligand deprotection Boc Deprotection of Linker (Protocol 1) start->deprotection coupling Amide Bond Formation (Protocol 2) deprotection->coupling purification Purification (Prep-HPLC) coupling->purification characterization Characterization (LC-MS, HRMS, NMR) purification->characterization final_product Final Product: E3 Ligase Ligand-Linker Conjugate characterization->final_product

Caption: Workflow for E3 Ligase Ligand Conjugation to this compound.

Attaching a Warhead to AM-Imidazole-PA-Boc: Application Notes and Protocols for Targeted Covalent Ligand Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical conjugation of electrophilic "warheads" to the PROTAC linker, AM-Imidazole-PA-Boc. These methodologies are intended to guide researchers in the synthesis of targeted covalent inhibitors and degraders. The protocols focus on robust and widely applicable chemical reactions, leveraging the primary amine functionality of the linker. Additionally, this guide details the biological context of a relevant target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), for which this linker has been utilized, and presents quantitative data to inform compound design and evaluation.

Introduction

This compound, chemically known as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a versatile linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a primary amine on the imidazole ring, which serves as a key handle for chemical modification, and a Boc-protected amine, allowing for further functionalization if required.

In targeted covalent drug development, a "warhead" is an electrophilic functional group designed to form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine, serine) on a target protein. This irreversible or reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. This guide outlines the primary strategies for attaching such warheads to the this compound linker.

Core Chemical Strategies for Warhead Attachment

The primary amine of this compound is a nucleophile that can readily react with various electrophilic warheads. The two most common and reliable methods for this conjugation are amide bond formation and reductive amination.

Amide Bond Formation via Activated Esters

This is the most prevalent strategy for conjugating a warhead that contains a carboxylic acid moiety. The carboxylic acid is first activated, most commonly as an N-Hydroxysuccinimide (NHS) ester, which then reacts efficiently with the primary amine on the linker to form a stable amide bond.

Reductive Amination

This method is suitable for warheads containing an aldehyde or ketone functional group. The carbonyl group on the warhead reacts with the primary amine of the linker to form an intermediate imine (or Schiff base), which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine linkage.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and scales.

Protocol 1: Amide Bond Formation using an NHS-Ester Activated Warhead

Objective: To conjugate a warhead containing a pre-activated NHS ester to the primary amine of this compound.

Materials:

  • This compound

  • Warhead-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the tertiary base (1.5-2.0 equivalents) to the solution. This is to scavenge the acid that may be present and to ensure the primary amine is deprotonated and nucleophilic.

  • Addition of Warhead: Dissolve the Warhead-NHS ester (1.1-1.2 equivalents) in a small amount of the same anhydrous solvent and add it dropwise to the linker solution while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine to remove unreacted starting materials and byproducts.

  • Purification: The crude product should be purified by flash column chromatography on silica gel or by preparative HPLC to yield the final warhead-conjugated linker.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination with an Aldehyde- or Ketone-Containing Warhead

Objective: To conjugate a warhead containing a carbonyl group to the primary amine of this compound.

Materials:

  • This compound

  • Warhead-aldehyde or Warhead-ketone

  • Anhydrous solvent (e.g., Dichloroethane (DCE) or Methanol (MeOH))

  • Mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))

  • Acetic acid (optional, as a catalyst)

  • Reaction vessel and magnetic stirrer

  • Purification system

Procedure:

  • Preparation: In a dry reaction vessel, dissolve this compound (1.0 equivalent) and the warhead-carbonyl compound (1.1 equivalents) in the chosen anhydrous solvent.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the imine intermediate. Allow the mixture to stir at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some reducing agents can cause gas evolution.

  • Reaction: Continue to stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash chromatography or preparative HPLC.

  • Characterization: Verify the identity and purity of the final conjugate using ¹H NMR, ¹³C NMR, and HRMS.

Mandatory Visualizations

Logical Workflow for Warhead Attachment

G General Workflow for Attaching a Warhead to this compound cluster_0 Method 1: Amide Bond Formation cluster_1 Method 2: Reductive Amination A1 This compound (Primary Amine) E1 Amide Coupling Reaction (Base, Anhydrous Solvent) A1->E1 B1 Warhead-COOH C1 Activate Carboxylic Acid (e.g., with NHS, DCC/EDC) B1->C1 D1 Warhead-NHS Ester C1->D1 D1->E1 F1 Purification (Chromatography) E1->F1 G1 Final Conjugate: Warhead-Amide-Linker F1->G1 A2 This compound (Primary Amine) C2 Imine Formation (Acid Catalyst) A2->C2 B2 Warhead-Aldehyde/Ketone B2->C2 D2 In situ Reduction (e.g., NaBH(OAc)₃) C2->D2 E2 Purification (Chromatography) D2->E2 F2 Final Conjugate: Warhead-Amine-Linker E2->F2

Caption: General workflows for conjugating warheads to this compound.

Application Example: Targeting IRAK4

This compound has been successfully used as a linker in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway.[2] It acts as a master kinase downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), making it a high-value target for inflammatory and autoimmune diseases, as well as certain cancers.[3]

Targeting IRAK4 for degradation, rather than just inhibition, is a promising therapeutic strategy because it eliminates both the kinase and the scaffolding functions of the protein, potentially leading to a more profound and sustained biological effect.[4]

IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or cytokines), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex called the Myddosome. Within this complex, IRAK4 is activated through autophosphorylation and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation cascade ultimately leads to the activation of downstream transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines and chemokines.

IRAK4_Signaling Ligand TLR/IL-1R Ligand Receptor TLR / IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Myddosome Myddosome Formation IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates NFkB NF-κB Activation IKK->NFkB Phosphorylates IκB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Upregulates

Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Quantitative Data Presentation

The efficacy of IRAK4-targeting compounds is typically assessed by measuring their ability to either inhibit IRAK4's kinase activity or, in the case of PROTACs, to induce its degradation. The functional consequence is then measured by the inhibition of downstream cytokine production.

Compound TypeRepresentative CompoundAssayCell Line / SystemParameterValue
IRAK4 Degrader KT-474IRAK4 DegradationHuman PBMCsDC₅₀0.88 nM
IRAK4 Degrader KT-474IRAK4 DegradationTHP-1 cellsDC₅₀8.9 nM
IRAK4 Degrader Compound 9 (Nunes et al.)IRAK4 DegradationPBMCsDC₅₀151 nM
IRAK4 Degrader LC-MI-3IRAK4 DegradationTHP-1 cellsDC₅₀47.3 nM
IRAK4 Inhibitor PF-06650833IRAK4 Kinase InhibitionBiochemical AssayIC₅₀0.9 nM
Functional Outcome KT-474 (Degrader)LPS/R848-induced IL-6Human PBMCsIC₅₀1.7 nM
Functional Outcome PF-06650833 (Inhibitor)LPS-induced TNFαHuman Whole BloodIC₅₀2.9 nM

Table 1: Comparative quantitative data for representative IRAK4 degraders and inhibitors. DC₅₀ represents the concentration for 50% maximal degradation, and IC₅₀ represents the concentration for 50% inhibition. Data compiled from multiple sources for illustrative purposes.

Conclusion

The this compound linker provides a reliable and versatile platform for the synthesis of targeted covalent ligands. By utilizing standard and robust chemical reactions such as amide bond formation and reductive amination, researchers can efficiently attach a wide variety of electrophilic warheads. The successful application of this linker in developing potent IRAK4 degraders highlights its utility in creating novel therapeutics that can address both the enzymatic and non-enzymatic functions of protein targets, offering a potential advantage over traditional inhibitors. The protocols and data provided herein serve as a foundational guide for scientists and professionals engaged in the rational design and synthesis of next-generation covalent drugs.

References

Troubleshooting & Optimization

Technical Support Center: AM-Imidazole-PA-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AM-Imidazole-PA-Boc in coupling reactions, particularly in the context of solid-phase polyamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the common name for tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate. It is a key building block used in the solid-phase synthesis of pyrrole-imidazole (Py-Im) polyamides.[1][2] These synthetic oligomers are of significant interest because they can bind to the minor groove of double-stranded DNA in a sequence-specific manner, offering potential applications in gene regulation and drug development.[2][3][4]

Q2: What are the main challenges in coupling reactions involving imidazole-containing building blocks like this compound?

The primary challenge in the synthesis of Py-Im polyamides is the coupling of an electron-rich pyrrole carboxylic acid to the relatively electron-deficient amine of the N-methylimidazole monomer. This can lead to lower coupling yields compared to standard peptide couplings. Additionally, as with many solid-phase syntheses, issues such as steric hindrance, peptide aggregation on the resin, and side reactions can occur, leading to incomplete reactions and difficult purifications.

Q3: Which coupling reagents are recommended for this compound and related polyamide syntheses?

A variety of coupling reagents have been successfully used in Py-Im polyamide synthesis. The choice of reagent is critical for achieving high coupling efficiency. Commonly used reagents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve reaction rates and minimize side reactions.

  • Onium Salts (Aminium/Uronium and Phosphonium):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and commonly used for difficult couplings.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent, particularly useful for sterically hindered couplings.

For particularly challenging couplings, more powerful reagents like PyBrOP or the use of HATU may be beneficial.

Q4: How can I monitor the progress of the coupling reaction on the solid support?

Standard methods for monitoring amine concentration on the resin, such as the Kaiser test (ninhydrin test), are not effective for the aromatic amines of pyrrole and imidazole. A reliable method to monitor coupling efficiency is to cleave a small sample of the resin after the coupling step and analyze the product by High-Performance Liquid Chromatography (HPLC). This allows for the quantitative determination of the stepwise yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield 1. Inefficient Activation: The coupling reagent may not be sufficiently reactive for the specific Py-Im coupling. 2. Steric Hindrance: The growing polyamide chain or the building blocks themselves can sterically hinder the reaction. 3. Aggregation: The polyamide chain may aggregate on the solid support, blocking reactive sites. 4. Sub-optimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature.1. Switch to a more powerful coupling reagent: If using DIC/HOBt, consider switching to HBTU, HATU, or PyBOP. 2. Increase reaction time and/or temperature: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or overnight). Gentle heating can sometimes improve kinetics, but should be used with caution to avoid side reactions. 3. Address Aggregation: If aggregation is suspected, consider using a resin with a lower loading capacity or solvents known to disrupt secondary structures, such as NMP/DMSO mixtures. 4. Optimize Stoichiometry: Use a 2-5 fold excess of the carboxylic acid monomer and coupling reagents relative to the resin loading. Ensure the base (e.g., DIPEA) is used in the correct proportion (typically double the molar amount of the acid). 5. Pre-activation: Activate the carboxylic acid with the coupling reagent in a separate vessel for a short period before adding it to the resin-bound amine. This can be particularly useful for difficult couplings.
Formation of Deletion Sequences 1. Incomplete Coupling: Failure of a coupling step leads to a polyamide chain missing one or more residues. 2. Premature Boc Deprotection: Unwanted removal of the Boc protecting group can lead to side reactions.1. Implement double coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated monomer. 2. Capping: After the coupling step, "cap" any unreacted free amines by acetylating them with acetic anhydride. This prevents them from reacting in subsequent cycles and simplifies purification. 3. Ensure proper handling of TFA: Use high-quality TFA for deprotection and ensure complete removal during wash steps to prevent premature deprotection in subsequent steps.
Difficulty in Product Purification 1. Presence of multiple closely-related impurities: Deletion sequences or byproducts from side reactions can be difficult to separate from the target polyamide. 2. Poor solubility of the final product: Pyrrole-imidazole polyamides can be prone to aggregation and precipitation, making purification by HPLC challenging.1. Optimize all coupling and deprotection steps: The best way to ensure easy purification is to achieve high stepwise yields (>99%) during the synthesis. 2. Use capping: Capping unreacted amines will result in impurities that are significantly different from the full-length product, making them easier to separate. 3. Solubility enhancement for purification: For HPLC, use solvents that aid in polyamide solubility, such as acetonitrile/water mixtures with 0.1% TFA. For highly aggregated polyamides, the addition of solubilizing agents like 2-hydroxypropyl-β-cyclodextrin (HpβCD) has been shown to be effective.
Side Reactions 1. Racemization: Although less common with these building blocks compared to standard amino acids, it can occur with over-activation or prolonged exposure to basic conditions. 2. Modification of Imidazole Ring: The imidazole ring itself can sometimes undergo unwanted side reactions.1. Use additives: The addition of HOBt or OxymaPure to carbodiimide-mediated couplings can suppress racemization. 2. Control base exposure: Use a non-nucleophilic base like DIPEA and avoid excessive amounts or prolonged reaction times in its presence. 3. Ensure high-purity reagents and inert atmosphere: Impurities in solvents or reagents can lead to unexpected side reactions. Performing reactions under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Standard Manual Solid-Phase Coupling Cycle (Boc-Chemistry)

This protocol is adapted from established methods for the manual solid-phase synthesis of pyrrole-imidazole polyamides.

  • Resin Preparation: Start with a suitable solid support, such as Boc-β-alanine-Pam resin. Swell the resin in dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 80% trifluoroacetic acid (TFA) in DCM, containing 0.5 M thiophenol for 20 minutes.

    • Wash the resin thoroughly with DCM followed by N,N-Dimethylformamide (DMF).

  • Coupling:

    • In a separate vessel, pre-activate the Boc-protected carboxylic acid monomer (e.g., Boc-Py-COOH) (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.

    • Add the activated monomer solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation.

  • Washing:

    • Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin, cleave the product, and analyze by HPLC to determine the coupling efficiency.

  • Repeat the cycle for the next monomer addition.

Protocol 2: Cleavage from Resin and Deprotection
  • After the final coupling and deprotection cycle, wash the resin with DMF and DCM and dry it under vacuum.

  • Cleave the polyamide from the resin by treating it with 3-(dimethylamino)-propylamine at 55°C for 12-18 hours.

  • Precipitate the crude polyamide by adding it to water or brine.

  • Collect the precipitate by centrifugation.

  • Purify the crude product by reverse-phase HPLC.

Visualizations

General Workflow for Polyamide Synthesis

G cluster_cycle Repetitive Coupling Cycle Deprotection Boc Deprotection (TFA/DCM) Wash1 Wash (DCM, DMF) Deprotection->Wash1 Coupling Coupling (Activated Monomer + Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (Aminolysis) Wash2->Cleavage Final Cycle Start Start: Resin-bound Amine Start->Deprotection Purification HPLC Purification Cleavage->Purification FinalProduct Final Polyamide Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of Pyrrole-Imidazole polyamides.

Troubleshooting Logic for Low Coupling Yield

G Start Low Coupling Yield Detected (via HPLC) CheckReagents Are reagents/monomers of high purity and correct stoichiometry? Start->CheckReagents Reoptimize Re-weigh reagents, use fresh solvents/monomers CheckReagents->Reoptimize No IncompleteCoupling Is the coupling reaction incomplete? CheckReagents->IncompleteCoupling Yes Reoptimize->Start Re-run DoubleCouple Perform a second coupling (Double Couple) IncompleteCoupling->DoubleCouple Aggregation Is aggregation suspected? (hydrophobic sequence) IncompleteCoupling->Aggregation Yes SwitchReagent Switch to a more potent coupling reagent (e.g., HATU) DoubleCouple->SwitchReagent Still low yield Success Yield Improved DoubleCouple->Success Yield OK SwitchReagent->Success ModifyConditions Use structure-disrupting solvents or lower loading resin Aggregation->ModifyConditions ModifyConditions->Success

Caption: A logical workflow for troubleshooting low coupling yields in polyamide synthesis.

References

Technical Support Center: Optimizing PROTAC Linker Length with AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing PROTAC linker length using AM-Imidazole-PA-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2]

The length of the linker is a critical parameter.[4]

  • A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.

  • A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination. Therefore, identifying the optimal linker length is a crucial step in developing a potent and selective PROTAC.

Q2: What type of linker is this compound?

A2: this compound is an alkyl chain-based PROTAC linker. Alkyl chains are a common type of linker used in PROTAC design due to their flexibility, which can accommodate the formation of a productive ternary complex.

Q3: How does the composition of the linker, beyond its length, impact the performance of a PROTAC?

A3: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can enhance solubility, while more rigid structures such as piperazine or triazole rings can improve conformational stability. The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What are the most commonly used E3 ligases in PROTAC design, and how do I choose one?

A4: The most frequently utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice between them can be influenced by several factors:

  • Target Protein Properties: The surface topology and accessibility of lysine residues on your target protein might favor the geometry of a ternary complex with one E3 ligase over the other.

  • E3 Ligase Expression: It is essential to ensure that the selected E3 ligase is expressed in the cell line or tissue of interest.

  • Existing Ligands: The availability of well-characterized, high-affinity ligands for the E3 ligase is a practical consideration.

Troubleshooting Guide

Problem 1: My PROTAC, synthesized with an this compound-derived linker, shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Here are several potential causes and solutions:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the correct length to support the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the E3 ligase is crucial for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths based on the this compound scaffold. Even minor adjustments in linker length can profoundly impact degradation efficacy.

  • Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane. The physicochemical properties of your PROTAC, influenced by the linker, might be hindering its entry into the cell.

    • Solution: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifications to the linker to optimize lipophilicity can improve permeability.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, which can inhibit degradation.

    • Solution: Test your PROTAC over a wide range of concentrations to identify the optimal concentration window for degradation and to observe if a hook effect is present.

  • Cellular Efflux: The PROTAC may be actively transported out of cells by efflux pumps, leading to intracellular concentrations that are too low to induce degradation.

    • Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations. Co-dosing with known efflux pump inhibitors can help diagnose this issue.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader. Below is a table of hypothetical data illustrating the impact of linker length on the degradation of a target protein.

PROTAC Variant (based on this compound)Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-110> 1000< 10
PROTAC-21225065
PROTAC-3 14 25 95
PROTAC-41615070
PROTAC-51880040

Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges.

Experimental Protocols

Protocol 1: Evaluation of Ternary Complex Formation using Surface Plasmon Resonance (SPR)

This biophysical technique provides valuable insights into the formation and stability of the POI-PROTAC-E3 ternary complex.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be used to determine the cooperativity of binding.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the extent of target protein degradation in a cellular context.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., one that endogenously expresses the target protein and the chosen E3 ligase) in multi-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC signaling pathway, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow cluster_1 Linker Optimization Workflow Start Synthesize PROTAC Library (Varying Linker Lengths) SPR Biophysical Assay (SPR/ITC) Confirm Ternary Complex Formation Start->SPR WesternBlot Cellular Degradation Assay (Western Blot) SPR->WesternBlot If Ternary Complex Forms Analysis Analyze DC50 and Dmax Identify Optimal Linker WesternBlot->Analysis End Optimized PROTAC Analysis->End

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Logic cluster_2 Troubleshooting: No Degradation Start No Target Degradation Observed? CheckTernary Ternary Complex Formation Confirmed? Start->CheckTernary CheckPermeability Cell Permeability Assessed? CheckTernary->CheckPermeability Yes Solution_Linker Synthesize More Linker Lengths CheckTernary->Solution_Linker No CheckHook Dose Response (Hook Effect)? CheckPermeability->CheckHook Yes Solution_Permeability Modify Linker for Better Permeability CheckPermeability->Solution_Permeability No Solution_Concentration Optimize PROTAC Concentration CheckHook->Solution_Concentration Yes

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

References

Technical Support Center: Synthesis and Stability of AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-Imidazole-PA-Boc. The information provided is intended to help prevent degradation during the synthesis and handling of this compound.

Compound Identification:

  • Name: this compound

  • Systematic Name: tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate[1]

  • CAS Number: 2357108-99-5[1]

  • Molecular Formula: C₁₂H₂₂N₄O₂[1]

  • Molecular Weight: 254.33 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

A1: The primary degradation pathways for this compound involve the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is susceptible to cleavage under acidic conditions, but the N-Boc group on an imidazole ring can also be labile under certain basic and thermal conditions. Additionally, the imidazole ring itself can be prone to oxidation under harsh conditions.

Q2: I am observing incomplete N-Boc protection of the imidazole nitrogen. What could be the cause?

A2: Incomplete N-Boc protection of imidazole can be due to several factors. The choice of base is crucial for the reaction's success; common bases include triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), and inorganic bases like sodium bicarbonate. The reaction may also be hampered by suboptimal reaction conditions such as low temperature or insufficient reaction time. For a typical protocol, imidazole is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in an aprotic solvent.

Q3: My Boc group is being prematurely cleaved during a reaction step. How can I prevent this?

A3: Premature cleavage of the Boc group is a common issue. To prevent this, it is important to avoid acidic conditions. The N-Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). If your subsequent reaction steps involve acidic reagents or generate acidic byproducts, consider using an alternative protecting group strategy. For N-Boc protected imidazoles, some basic conditions can also cause deprotection. For instance, sodium borohydride (NaBH₄) in ethanol can selectively deprotect N-Boc from imidazoles while leaving N-Boc protected primary amines intact.

Q4: Can I selectively deprotect the N-Boc group on the imidazole ring in the presence of other Boc-protected amines?

A4: Yes, selective deprotection is possible. The N-Boc group on an imidazole is generally more labile than on an aliphatic amine. A method using sodium borohydride (NaBH₄) in ethanol has been shown to selectively cleave the N-Boc group from imidazoles while leaving N-Boc protected primary amines intact. This can be particularly useful in multi-step syntheses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
Incomplete reaction during N-Boc protection of imidazole Insufficiently basic conditions.Use a stronger base or add a catalytic amount of a more potent catalyst like DMAP in conjunction with a stoichiometric base like triethylamine.
Low reaction temperature.Gently warm the reaction mixture to increase the reaction rate, but monitor for potential side reactions.
Unintended deprotection of the Boc group Presence of acidic impurities in solvents or reagents.Use anhydrous solvents and freshly opened, high-purity reagents.
Accidental exposure to acidic conditions during workup.Neutralize the reaction mixture carefully before extraction. Use a mild aqueous base like sodium bicarbonate solution for washing.
Unexpected reactivity with certain reagents.Be aware that some reagents, like NaBH₄ in ethanol, can deprotect N-Boc imidazoles.
Formation of multiple byproducts Degradation of the imidazole ring.Avoid strong oxidizing agents and extreme pH conditions. Imidazole can be susceptible to oxidation and other side reactions under harsh conditions.
Side reactions with the aminomethyl group.If not the intended reaction site, ensure it is appropriately protected, or that the reaction conditions are selective for the desired transformation.
Difficulty in purifying the final product Co-elution with starting materials or byproducts.Optimize chromatographic conditions (e.g., solvent gradient, column type). Consider alternative purification techniques like crystallization if applicable.
Product instability on silica gel.Minimize the time the compound spends on the silica gel column. Consider using a different stationary phase, such as alumina, or perform a rapid filtration through a plug of silica.

Experimental Protocols

Protocol 1: General Synthesis of N-Boc-Imidazole

This protocol describes a general method for the N-Boc protection of an imidazole ring.

Materials:

  • Imidazole (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Stirring apparatus

Procedure:

  • Dissolve the imidazole in a suitable aprotic solvent.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Selective Deprotection of N-Boc-Imidazole with NaBH₄

This protocol is for the selective removal of the N-Boc group from an imidazole ring in the presence of other acid-sensitive groups or N-Boc protected primary amines.

Materials:

  • N-Boc imidazole derivative

  • Ethanol (95% or dry)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the N-Boc imidazole derivative in ethanol.

  • Add sodium borohydride (NaBH₄) in portions at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC. Reaction times can vary from a few hours to over a day depending on the substrate.

  • Carefully quench the reaction with water.

  • Evaporate the organic solvent and work up the product through extraction.

Visualizations

Logical Flowchart for Troubleshooting Boc-Deprotection

start Incomplete Boc Deprotection check_acid Check Acid Strength and Purity start->check_acid check_time_temp Increase Reaction Time/Temperature? check_acid->check_time_temp use_stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) check_time_temp->use_stronger_acid No increase_conditions Increase Time or Gently Warm (30-40°C) check_time_temp->increase_conditions Yes complete Reaction Complete use_stronger_acid->complete side_products Side Product Formation? increase_conditions->side_products milder_method Consider Milder Deprotection (e.g., Thermal, Basic) side_products->milder_method Yes side_products->complete No milder_method->complete

Caption: Troubleshooting flowchart for incomplete Boc-deprotection.

Degradation Pathway of this compound

A This compound B Deprotected Amine (Imidazole-PA-NH2) A->B Acid (e.g., TFA) or Base (e.g., NaBH4/EtOH) C tert-Butyl Cation + CO2 A->C Acid (e.g., TFA) D Oxidized Imidazole Species A->D Strong Oxidizing Conditions

Caption: Potential degradation pathways for this compound.

References

AM-Imidazole-PA-Boc stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) in various solvents. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is generally stable under neutral and basic conditions at room temperature. However, it is sensitive to acidic environments and elevated temperatures, which can cause the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] The imidazole ring itself can be susceptible to oxidation and photodegradation under certain conditions.[4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and maintain the integrity of the compound, it is recommended to store this compound at 2-8 °C in a tightly sealed container, protected from light and moisture.[1]

Q3: In which common laboratory solvents is this compound soluble?

A3: While specific quantitative solubility data for this compound is not extensively published, based on the related compound N-Boc-imidazole, it is predicted to be soluble in aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM), as well as protic solvents like ethanol and methanol. It is expected to have low solubility in water and nonpolar solvents like hexane.

Q4: How does the choice of solvent impact the stability of the Boc group on this compound?

A4: Aprotic solvents (e.g., THF, DCM, acetonitrile) are generally preferred for reactions where the stability of the Boc group is critical. Protic solvents like methanol and ethanol can facilitate the decomposition of the Boc group, especially in the presence of nucleophiles, bases, or at elevated temperatures.

Stability Data Summary

The following table summarizes the predicted stability of this compound in different classes of solvents under various conditions, based on the known chemistry of N-Boc-protected imidazoles and amines.

Solvent ClassExample SolventsPredicted Stability (Room Temp, Neutral pH)Key Considerations
Aprotic Polar THF, DCM, Acetonitrile, DMFGood Generally the preferred solvent class to maintain stability.
Aprotic Nonpolar Toluene, HexaneGood Limited utility due to likely poor solubility.
Protic Polar Methanol, EthanolModerate Can facilitate deprotection, especially with heat or other reagents.
Aqueous Water, BuffersPoor to Moderate Low solubility expected. Stability is highly pH-dependent; labile under acidic conditions.

Troubleshooting Guide

Issue: My compound degraded unexpectedly during my experiment. What are the likely causes?

Answer: Degradation is most often linked to three factors:

  • Acidic Conditions: The Boc group is highly sensitive to acid and will be rapidly cleaved. Ensure all reagents and solvents are free from acidic impurities.

  • Elevated Temperatures: Heating can cause the thermal cleavage of the Boc group, a process that is significantly influenced by the solvent. Reactions in solvents like THF or toluene may require temperatures over 200 °C for deprotection, while it can occur at lower temperatures (e.g., 120 °C) in methanol.

  • Oxidation/Photodegradation: The imidazole moiety can be sensitive to strong oxidizing agents or prolonged exposure to high-intensity light. It is advisable to protect reactions from light where possible.

Issue: The compound is not dissolving in my selected solvent. What can I do?

Answer: If you are experiencing solubility issues, consider the following steps:

  • Switch to a more polar aprotic solvent, such as DMF.

  • Gentle warming of the mixture can be attempted. However, this should be done cautiously while monitoring for any signs of compound degradation via methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue: I am observing the formation of byproducts in my reaction mixture. How can I identify the cause?

Answer: The primary byproduct is often the deprotected amine, resulting from the loss of the Boc group. This can be confirmed by LC-MS analysis. If other byproducts are observed, consider the possibility of solvent participation in the reaction or degradation of the imidazole ring. Switching to a less reactive, aprotic solvent like THF or DCM is a recommended troubleshooting step.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Novel Solvent

This protocol provides a general method for determining the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Test solvent (e.g., Acetonitrile)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • HPLC or LC-MS system

  • Volumetric flasks and vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the test solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Incubation: Transfer aliquots of the stock solution into several sealed vials. Keep one vial at 2-8 °C as a T=0 reference sample. Place the other vials under the desired experimental conditions (e.g., room temperature, 40 °C).

  • Time-Point Sampling: At designated time points (e.g., 1, 4, 8, 24 hours), remove one vial from the experimental conditions.

  • Sample Analysis: Immediately analyze the sample by HPLC or LC-MS. Quantify the peak area of the parent compound (this compound) and identify any major degradation products.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of degradation over time.

Visualizations

Degradation_Pathways cluster_products Degradation Products main_compound This compound (Stable Form) acid_heat Acid (H+) or High Temperature oxidant_light Oxidants or UV Light deprotected Deprotected Amine (Loss of Boc) oxidized Oxidized Imidazole (Ring Modification) acid_heat->deprotected oxidant_light->oxidized

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start: Prepare Stock Solution aliquot Aliquot into Test Solvents start->aliquot incubate Incubate under Controlled Conditions (Temp, Light) aliquot->incubate sample Collect Samples at Time Intervals (T=0, T=1, etc.) incubate->sample analyze Analyze via HPLC or LC-MS sample->analyze interpret Quantify Compound & Identify Degradants analyze->interpret end_node End: Determine Stability Profile interpret->end_node

Caption: General experimental workflow for a stability study.

Logical_Relationships center_node This compound Stability solvent Solvent Type (Protic vs. Aprotic) solvent->center_node ph pH (Acidic vs. Neutral/Basic) ph->center_node temp Temperature temp->center_node light Light Exposure light->center_node reagents Presence of other Reagents reagents->center_node

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Steric Hindrance with AM-Imidazole-PA-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-Imidazole-PA-Boc. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using this versatile linker. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to navigate common experimental issues, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) is a bifunctional linker used in the synthesis of PROTACs. Its primary role is to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. It has been notably used in the synthesis of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders.

Q2: What are the reactive functional groups on this compound?

A2: this compound has two key reactive sites for conjugation:

  • An amino group on the imidazole ring, which is typically used for amide bond formation with an activated carboxylic acid on the E3 ligase ligand (e.g., pomalidomide derivatives).

  • A Boc-protected amino group at the end of the propyl chain. Following deprotection, this primary amine can be coupled to the target protein ligand (the "warhead").

Q3: Can steric hindrance be a problem when using this compound?

A3: Yes, steric hindrance can be a significant factor in reactions involving this compound. The bulky tert-butoxycarbonyl (Boc) protecting group and the substituted imidazole ring can impede the approach of reactants to the coupling sites. This can lead to slower reaction rates, incomplete reactions, and the need for optimized coupling conditions.

Q4: How does the length and composition of the linker, such as this compound, affect PROTAC efficacy?

A4: The linker is a critical component of a PROTAC, and its properties significantly impact the efficacy of the final molecule. An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] If the linker is too short, it may not be able to bridge the two proteins effectively due to steric clashes. Conversely, a linker that is too long could lead to unproductive binding modes and reduced stability of the ternary complex.

Troubleshooting Guide

Issue 1: Low Yield in Amide Coupling to the Imidazole Amino Group

Problem: You are experiencing low yields when coupling the amino group on the imidazole ring of this compound with the carboxylic acid of your E3 ligase ligand (e.g., a pomalidomide derivative).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Steric Hindrance The imidazole ring and the attached propyl-Boc chain may sterically hinder the approach of the activated carboxylic acid. Consider using a less bulky activating agent or a coupling reagent known to be effective for hindered couplings. The use of coupling additives like HOBt or HOAt can improve efficiency.
Suboptimal Coupling Reagents The choice of coupling reagent is crucial. For sterically hindered couplings, more potent reagents may be required.
Reaction Conditions Ensure all reagents and solvents are anhydrous. The reaction temperature and time may need optimization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Base Selection The choice and amount of base (e.g., DIPEA, triethylamine) can influence the reaction rate and side product formation. An excess of base can sometimes hinder the reaction.
Issue 2: Incomplete Boc Deprotection

Problem: After coupling the E3 ligase ligand, the Boc deprotection of the terminal amine is sluggish or incomplete.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Acid Standard Boc deprotection conditions (e.g., TFA in DCM) may not be sufficient due to the complexity of the molecule. Try increasing the concentration of TFA or the reaction time. Alternatively, a stronger acidic condition like HCl in dioxane can be used.
Scavengers The tert-butyl cation generated during deprotection can lead to side reactions. The addition of a scavenger like triethylsilane or anisole can prevent these unwanted reactions.
Steric Hindrance The bulky E3 ligase ligand now attached to the molecule might sterically hinder the approach of the acid to the Boc group. Ensure adequate stirring and consider slightly elevated temperatures if the molecule is stable.
Issue 3: Low Yield in Coupling the Deprotected Linker to the Warhead

Problem: The final coupling step between the deprotected linker-E3 ligase ligand conjugate and the warhead (target protein ligand) gives a low yield.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Steric Congestion This is a common issue when coupling two large and complex molecules. The steric bulk from both the linker-ligase conjugate and the warhead can significantly slow down the reaction. Use of highly efficient coupling reagents like HATU, HBTU, or COMU is recommended.
Solubility Issues The growing PROTAC molecule may have poor solubility in the reaction solvent, leading to an incomplete reaction. Experiment with different solvent systems or solvent mixtures to improve solubility.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and stoichiometry of the reagents. A slight excess of the activated warhead may be beneficial.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Representative Amide Bond Formation

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
EDCIHOBtDIPEADMF1265
HATU-DIPEADMF485
HBTUHOBtDIPEADMF680
COMU-DIPEADMF390

Note: Yields are representative and can vary depending on the specific substrates.

Table 2: Degradation Efficiency of IRAK4 PROTACs with Different Linkers [1]

CompoundLinkerIRAK4 Degradation in OCI-LY10 cells (1 µM, 24h)
2 Ethyl~0%
3 Propyl~0%
4 Butyl~0%
5 Pentyl~0%
6 Hexyl~0%
7 PEG1Moderate
8 Heptyl~0%
9 PEG2Significant

This data highlights the critical role of linker length and composition in PROTAC efficacy.[1]

Experimental Protocols

Protocol 1: Representative Synthesis of an IRAK4 PROTAC using a Bifunctional Linker

This protocol is adapted from the synthesis of similar IRAK4 degraders and can be used as a starting point for working with this compound.[1]

Step 1: Coupling of the E3 Ligase Ligand (Pomalidomide derivative) to the Linker

  • To a solution of the pomalidomide derivative with a free carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the Linker-E3 Ligase Conjugate to the IRAK4 Ligand (Warhead)

  • To a solution of the IRAK4 ligand with a free carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected linker-E3 ligase conjugate (amine salt, 1.1 eq) and additional DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight and monitor by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (e.g., IRAK4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Reuse Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-induced protein degradation.

PROTAC_Synthesis_Workflow Start Start Materials Warhead Warhead (IRAK4 Ligand) with COOH Start->Warhead Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) with COOH Start->E3_Ligand Coupling2 Amide Coupling 2 Warhead->Coupling2 Coupling1 Amide Coupling 1 Linker->Coupling1 E3_Ligand->Coupling1 Intermediate1 Boc-Linker-E3 Ligand Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Intermediate2 H2N-Linker-E3 Ligand Deprotection->Intermediate2 Purification Final Purification (Prep-HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Intermediate1->Deprotection Intermediate2->Coupling2

Caption: General workflow for PROTAC synthesis.

References

Technical Support Center: Troubleshooting Boc Deprotection of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc deprotection of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from imidazole-containing compounds. While the following information is broadly applicable, it is important to note that the optimal conditions can be substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow or incomplete. What are the possible reasons?

A1: Several factors can contribute to an incomplete or sluggish Boc deprotection reaction:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, some substrates may require more forceful conditions.[1][2] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1][3]

  • Short Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected imidazole can impede the approach of the acid, slowing down the deprotection.

  • Low Temperature: Standard procedures are often run at room temperature, but some substrates may require gentle heating (e.g., 30-40 °C) if the molecule is thermally stable.

  • Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.

Q2: I am observing significant side product formation, especially with my acid-sensitive substrate. What can I do?

A2: The formation of side products is a common issue, particularly when other acid-labile functional groups are present. Here are some strategies to mitigate this:

  • Use Milder Acidic Conditions: If some acidity is tolerable, you might switch to a milder acid or use more controlled conditions, such as a lower temperature or shorter reaction time. An alternative is using oxalyl chloride in methanol, which generates HCl in situ and can be effective at room temperature.

  • Thermal Deprotection: Heating the Boc-protected imidazole in a suitable solvent can effect deprotection without any reagents, which is ideal for acid-sensitive molecules.

  • Basic Deprotection: For certain substrates, basic conditions can be employed to remove the Boc group while preserving acid-sensitive functionalities. A notable method is the use of sodium borohydride (NaBH₄) in ethanol.

  • tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate electron-rich moieties on your molecule. To prevent this, add a scavenger like triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture.

Q3: How can I selectively deprotect the Boc group on an imidazole ring in the presence of a Boc-protected aliphatic amine?

A3: Selective deprotection is often achievable because the N-Boc group on an imidazole is generally more labile than on an aliphatic amine. A reported method for this is using NaBH₄ in ethanol, which can selectively cleave the Boc group from imidazoles while leaving the Boc-protected primary amines intact.

Q4: How do I effectively monitor the progress of the deprotection reaction?

A4: Consistent monitoring is key to a successful deprotection.

  • Thin-Layer Chromatography (TLC): This is a rapid and convenient method. The deprotected product is typically more polar and will have a lower Rf value than the starting material. Using a ninhydrin stain can be very helpful as it visualizes the newly formed free amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product peak with the expected mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group of the Boc protector, which is typically found around 1.4 ppm.

Troubleshooting Guide

This section provides a systematic approach to overcoming common issues during the Boc deprotection of imidazole derivatives.

Issue 1: Incomplete or Slow Reaction

If you are facing an incomplete or slow deprotection, consider the following stepwise approach.

start Incomplete/Slow Reaction check_time Extend Reaction Time (Monitor by TLC/LC-MS) start->check_time Still Incomplete result Reaction Complete start->result Problem Solved increase_temp Increase Temperature (e.g., to 30-40°C) check_time->increase_temp Still Incomplete check_time->result Problem Solved stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid Still Incomplete increase_temp->result Problem Solved check_solubility Improve Substrate Solubility (Try different solvent) stronger_acid->check_solubility Still Incomplete stronger_acid->result Problem Solved check_solubility->result Problem Solved

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: Presence of Acid-Sensitive Functional Groups

When your substrate contains other acid-labile groups, selecting the right deprotection method is critical to avoid unwanted side reactions.

start Substrate has Acid-Sensitive Groups thermal Thermal Deprotection (Heating in suitable solvent) start->thermal Option 1 basic Basic Deprotection (e.g., NaBH4 in EtOH) start->basic Option 2 mild_acid Mild Acidic Conditions (e.g., Oxalyl Chloride/MeOH) start->mild_acid Option 3

Caption: Decision tree for selecting a deprotection method.

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Standard Acidic Deprotection with TFA/DCM

This is a widely used method for robust substrates.

  • Reaction Setup: Dissolve the Boc-protected imidazole derivative (1.0 equiv.) in dichloromethane (DCM).

  • Addition of Reagent: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized.

Protocol 2: Deprotection with HCl in 1,4-Dioxane

A stronger acidic condition for less reactive substrates.

  • Reaction Setup: Dissolve the Boc-protected imidazole derivative (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • Addition of Reagent: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent in vacuo to yield the hydrochloride salt of the deprotected amine.

Protocol 3: Selective Basic Deprotection with NaBH₄

This method is useful for substrates with acid-sensitive groups and for selective deprotection.

  • Reaction Setup: Dissolve the Boc-protected imidazole derivative (1.0 equiv.) in ethanol (95% or absolute).

  • Addition of Reagent: Add sodium borohydride (NaBH₄) (typically 1.5-3 equivalents) in portions at room temperature.

  • Reaction: Stir the reaction mixture until completion as monitored by TLC.

  • Work-up: Quench the reaction by the dropwise addition of 3N HCl at 0 °C until gas evolution ceases (pH ~7). Evaporate the organic solvent and work up the product.

Protocol 4: Thermal Deprotection in Continuous Flow

A modern approach offering excellent control over reaction conditions.

  • Reaction Setup: Prepare a solution of the N-Boc imidazole derivative in a suitable high-boiling solvent such as trifluoroethanol (TFE) or methanol.

  • Reaction: Pump the solution through a heated flow reactor at a specific temperature (e.g., 120 °C) and residence time.

  • Work-up: The product is collected at the outlet of the reactor. The solvent is then removed in vacuo.

Data Presentation

Table 1: Comparison of Deprotection Methods for N-Boc Imidazoles
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic TFA / DCMRoom Temp, 1-4hFast, common reagentsNot suitable for acid-sensitive groups, potential for tert-butylation
Strong Acidic 4M HCl / DioxaneRoom TempEffective for stubborn substratesHarsh conditions, not selective
Basic NaBH₄ / EtOHRoom TempMild, selective for imidazole Boc over amine Boc, good for acid-sensitive groupsMay reduce other functional groups
Thermal Heat120-200 °CReagent-free, cleanRequires high temperatures, not suitable for thermally labile compounds
Mild Acidic (COCl)₂ / MeOHRoom Temp, 1-4hMild, good for multifunctional compoundsReagents can be hazardous
General Experimental Workflow

The following diagram outlines a typical experimental workflow for a Boc deprotection reaction.

setup Reaction Setup (Dissolve Substrate) reagent Add Deprotection Reagent setup->reagent reaction Stir and Monitor (TLC / LC-MS) reagent->reaction workup Reaction Work-up (Quench, Evaporate) reaction->workup purification Purification (Chromatography, etc.) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

How to avoid the hook effect with AM-Imidazole-PA-Boc PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers utilizing PROTACs, with a special focus on identifying and mitigating the hook effect, particularly relevant for novel degraders such as those synthesized with AM-Imidazole-PA-Boc linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[1][2]

Q2: What is the underlying cause of the PROTAC hook effect?

A2: The hook effect is caused by the formation of unproductive "binary complexes" at excessive PROTAC concentrations.[1][3] A PROTAC's function relies on creating a productive "ternary complex" (Target Protein + PROTAC + E3 Ligase). However, when the PROTAC concentration is too high, the molecules saturate both the target protein and the E3 ligase independently. This leads to an abundance of Target-PROTAC and E3 Ligase-PROTAC binary complexes, which are unable to interact and thus inhibit the formation of the productive ternary complex required for degradation.

Q3: How can I determine if my experiment is affected by the hook effect?

A3: The primary indicator of a hook effect is observing a bell-shaped dose-response curve where degradation levels are high at moderate concentrations but decrease as the concentration further increases. If your initial high-dose experiments show weak or no degradation, it is crucial to test a much wider and lower concentration range, as you may be operating entirely within the hook effect region.

Q4: What are the consequences of ignoring the hook effect?

Troubleshooting Guide

Problem: My PROTAC, synthesized using a linker like this compound, shows potent target degradation at a moderate concentration (e.g., 100 nM), but degradation is significantly reduced or absent at higher concentrations (e.g., 5-10 µM).

Likely Cause: You are observing the hook effect. At high concentrations, the formation of inactive binary complexes is preventing the formation of the productive ternary complex necessary for ubiquitination and degradation.

Solutions & Recommended Actions:

  • Perform a Comprehensive Dose-Response Analysis: The most critical step is to accurately map the degradation profile across a very wide range of concentrations. This will identify the optimal concentration for maximum degradation (Dmax) and reveal the concentration at which the hook effect begins.

    • Action: Follow the detailed Protocol 1: Comprehensive Dose-Response Analysis via Western Blot .

  • Directly Assess Ternary Complex Formation: Use biophysical or cellular assays to measure the formation of the Target-PROTAC-E3 Ligase complex. This can directly correlate the loss of degradation at high concentrations with a decrease in ternary complex levels.

    • Action: Implement Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation . For more quantitative data, consider biophysical techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Optimize Incubation Time: Degradation kinetics can vary between different PROTACs and cell lines. A time-course experiment can determine the ideal treatment duration.

    • Action: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, optimal concentration determined from your dose-response curve.

  • Verify Experimental System Components: Ensure that the cellular machinery required for PROTAC function is present and active.

    • Action: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the specific E3 ligase (e.g., Cereblon or VHL) recruited by your PROTAC.

Experimental Protocols

Protocol 1: Comprehensive Dose-Response Analysis via Western Blot

This protocol outlines the steps to quantify target protein degradation and identify a potential hook effect.

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line for an IRAK4 target) in a multi-well plate (e.g., 12-well) at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your PROTAC in complete cell culture medium. To capture the full curve and potential hook effect, a wide concentration range is critical (e.g., 1 pM to 20 µM). Always include a vehicle-only control (e.g., DMSO).

  • PROTAC Treatment: Replace the existing medium with the PROTAC-containing medium. Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration for each cell lysate using a standard method like a BCA assay to ensure equal protein loading.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and visualize the bands with an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the log of the PROTAC concentration. This will visually represent the dose-response curve and clearly show a hook effect if present.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol helps confirm that the PROTAC is mediating an interaction between the target protein and the E3 ligase in a cellular context.

  • Cell Treatment: Treat cells with your PROTAC at various concentrations: a vehicle control, the optimal degradation concentration (Dmax), and a high concentration where the hook effect is observed. To capture the complex, co-treat cells with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation period.

  • Cell Lysis: Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G beads to minimize non-specific binding.

    • Incubate the pre-cleared lysate with an antibody that targets your protein of interest (e.g., anti-IRAK4) to form an antibody-antigen complex.

    • Add fresh protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing and Elution: Wash the beads multiple times with Co-IP buffer to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe one blot with an antibody against the target protein (to confirm successful pulldown) and another blot with an antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN). An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex. A reduced E3 ligase signal at the highest PROTAC concentration would correlate with the hook effect.

Data Presentation

Quantitative data from dose-response experiments should be summarized for clear interpretation.

Table 1: Example Dose-Response Data for an IRAK4 PROTAC Showing a Hook Effect

PROTAC Conc. (nM)Log [PROTAC] (M)% IRAK4 Degradation (vs. Vehicle)Std. Deviation
0 (Vehicle)-0%2.1%
1-9.025.4%3.5%
10-8.068.2%4.1%
100-7.092.5% (Dmax)2.8%
1000-6.075.1%5.0%
5000-5.335.8%6.2%
10000-5.015.3%5.5%

Visualizations

Hook_Effect_Mechanism cluster_low Optimal PROTAC Concentration cluster_high Excess PROTAC Concentration (Hook Effect) POI_low Target Protein (e.g., IRAK4) Ternary Productive Ternary Complex POI_low->Ternary E3_low E3 Ligase E3_low->Ternary PROTAC_low PROTAC PROTAC_low->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation SUCCESS POI_high Target Protein (e.g., IRAK4) Binary1 Non-Productive Binary Complex POI_high->Binary1 E3_high E3 Ligase Binary2 Non-Productive Binary Complex E3_high->Binary2 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC PROTAC_high2->Binary2 NoDeg No Degradation Binary1->NoDeg FAILURE Binary2->NoDeg FAILURE

Caption: The PROTAC hook effect: optimal vs. excess concentration.

Troubleshooting_Workflow Observe Observation: Decreased degradation at high PROTAC concentration Hypothesis Hypothesis: Hook Effect is Occurring Observe->Hypothesis Action1 Action 1: Perform Wide Dose-Response Experiment (See Protocol 1) Hypothesis->Action1 Result1 Is bell-shaped curve confirmed? Action1->Result1 Action2 Action 2: Assess Ternary Complex Formation (Co-IP/SPR) (See Protocol 2) Result1->Action2 Yes ReEvaluate Re-evaluate other factors: - Compound Integrity - Cell Permeability - E3 Ligase Expression Result1->ReEvaluate No Result2 Does ternary complex decrease at high concentrations? Action2->Result2 Conclusion Conclusion: Hook Effect Confirmed. Optimize dose. Report DC50/Dmax from optimal range. Result2->Conclusion Yes Result2->ReEvaluate No

Caption: A logical workflow for troubleshooting the hook effect.

PROTAC_Pathway cluster_formation Complex Formation cluster_degradation Degradation Cascade PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E1/E2 Enzymes Transfer Ub Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated ubiquitin-proteasome degradation pathway.

References

Technical Support Center: Optimizing Ternary Complex Formation with AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ternary complex formation using AM-Imidazole-PA-Boc. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ternary complex formation?

A1: this compound (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) is a chemical building block used in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are designed to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[][3][] In this context, this compound can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand. The imidazole and aminomethyl groups may be involved in interactions with either the target protein or the E3 ligase, while the propyl chain acts as a spacer. The tert-butoxycarbonyl (Boc) group is a protecting group for the amine, which is typically removed during the synthesis process.

Q2: I am not observing ternary complex formation in my assay. What are the initial troubleshooting steps?

A2: If you are not observing ternary complex formation, it is crucial to systematically verify each component of your experiment:

  • Protein Quality: Ensure that your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be checked using techniques like Dynamic Light Scattering (DLS).

  • PROTAC Integrity: Confirm the chemical structure, purity, and concentration of your synthesized PROTAC derived from this compound using methods like NMR and mass spectrometry.

  • Binary Binding: Confirm that your PROTAC binds to the target protein and the E3 ligase independently. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary affinities.

  • Assay Conditions: Optimize buffer conditions, pH, and temperature for your specific assay, as these can significantly impact protein stability and interactions.

Q3: My ternary complex assay is showing a "hook effect." What does this mean and how can I address it?

A3: The "hook effect" is a common phenomenon in proximity-based assays (e.g., AlphaLISA, HTRF) where the signal decreases at high concentrations of the bifunctional molecule (PROTAC). This occurs because at high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) which compete with the formation of the desired ternary complex (Target-PROTAC-E3).

To mitigate the hook effect:

  • PROTAC Titration: Perform a broad concentration range titration of your PROTAC to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve.

  • Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can help to shift the hook effect to higher PROTAC concentrations.

  • Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.

Q4: How do I remove the Boc protecting group from this compound during my synthesis, and will the deprotection conditions affect my final compound?

A4: The Boc (tert-butoxycarbonyl) protecting group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol. It is crucial to choose deprotection conditions that are compatible with the other functional groups in your molecule. If your molecule contains other acid-sensitive groups, alternative deprotection methods might be necessary. Following deprotection, it is essential to purify the resulting amine and confirm its structure and purity before proceeding with the subsequent synthetic steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Ternary Complex Formation Poor protein quality (aggregation, misfolding).Verify protein purity and folding using SDS-PAGE and DLS.
Inactive PROTAC molecule.Confirm PROTAC structure and purity via NMR and Mass Spectrometry. Check for degradation.
Suboptimal assay conditions.Optimize buffer (pH, salt concentration), temperature, and incubation times.
Weak binary affinities.Measure binding of the PROTAC to the target protein and E3 ligase individually using SPR or ITC.
"Hook Effect" in Proximity Assays Excess PROTAC concentration leading to binary complex formation.Perform a wide titration of the PROTAC to determine the optimal concentration range.
Inappropriate ratio of target protein to E3 ligase.Vary the concentrations of the binding partners to find the optimal ratio for ternary complex formation.
Poor Degradation Despite Ternary Complex Formation Non-productive ternary complex geometry.The linker length or attachment points on the PROTAC may not allow for efficient ubiquitination. Synthesize analogs with different linker lengths and compositions.
Slow kinetics of ubiquitination.Measure the rate of ubiquitination in a cell-free assay.
Difficulty in Interpreting SPR Sensorgrams Complex binding kinetics (e.g., conformational changes).Use a more complex binding model for data fitting or simplify the experimental setup to analyze binary interactions first.
Protein instability on the sensor chip.Optimize immobilization conditions and buffer to ensure protein stability.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamics of binding interactions, including binary and ternary complex formation.

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions between the PROTAC, target protein, and E3 ligase.

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects. A common buffer is PBS or HEPES with a small amount of DMSO if the PROTAC has low aqueous solubility.

    • Determine accurate protein and PROTAC concentrations.

  • Binary Binding Experiments:

    • Titration 1 (PROTAC into Target Protein): Fill the ITC cell with the target protein (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).

    • Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).

  • Ternary Complex Experiment:

    • Fill the ITC cell with the target protein and the E3 ligase (e.g., 10-20 µM each).

    • Fill the syringe with the PROTAC (e.g., 100-200 µM).

  • Data Analysis:

    • Analyze the resulting thermograms to determine the binding parameters. The data for the ternary complex can be fit to a cooperative binding model to determine the cooperativity factor (α).

AlphaLISA® for Detecting Ternary Complex Formation

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect the formation of a ternary complex.

Objective: To detect and quantify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in a high-throughput format.

Methodology:

  • Reagent Preparation:

    • Use tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase).

    • Prepare AlphaLISA Acceptor beads conjugated to an anti-tag antibody (e.g., Anti-His) and Donor beads conjugated to another anti-tag antibody (e.g., Anti-GST).

  • Assay Procedure:

    • In a 384-well plate, add the target protein, E3 ligase, and the PROTAC at various concentrations.

    • Incubate to allow for complex formation.

    • Add the AlphaLISA Acceptor beads and incubate.

    • Add the AlphaLISA Donor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.

Visualizations

Ternary_Complex_Formation cluster_0 Components cluster_1 Complex Formation cluster_2 Outcome Target_Protein Target Protein Ternary_Complex Target Protein PROTAC E3 Ligase Target_Protein->Ternary_Complex:f0 Binds PROTAC PROTAC (from this compound) PROTAC->Ternary_Complex:f1 Bridges E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex:f2 Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Formation of a ternary complex leading to protein degradation.

Troubleshooting_Workflow Start No Ternary Complex Formation Observed Check_Proteins Verify Protein Quality (Purity, Folding, Activity) Start->Check_Proteins Check_PROTAC Verify PROTAC Integrity (Structure, Purity) Check_Proteins->Check_PROTAC Proteins OK Re-evaluate Re-evaluate PROTAC Design (Linker, Binders) Check_Proteins->Re-evaluate Issue Found Check_Binary Confirm Binary Binding (SPR, ITC) Check_PROTAC->Check_Binary PROTAC OK Check_PROTAC->Re-evaluate Issue Found Check_Assay Optimize Assay Conditions (Buffer, Temp.) Check_Binary->Check_Assay Binary Binding OK Check_Binary->Re-evaluate No Binding Problem_Solved Ternary Complex Formed Check_Assay->Problem_Solved Conditions Optimized Check_Assay->Re-evaluate No Improvement

Caption: Troubleshooting workflow for absent ternary complex formation.

References

Technical Support Center: Optimizing PROTAC Cell Permeability with AM-Imidazole-PA-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing AM-Imidazole-PA-Boc in their Proteolysis Targeting Chimera (PROTAC) design and development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in a PROTAC?

A1: this compound is a linker molecule used in the synthesis of PROTACs. Its chemical name is tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate. It serves as a connecting bridge between the ligand that binds to your target protein and the ligand that recruits an E3 ubiquitin ligase. The composition and structure of the linker are critical determinants of the PROTAC's overall properties, including its cell permeability and ability to induce target degradation.

Q2: How might the components of the this compound linker influence the cell permeability of my PROTAC?

A2: The this compound linker has several features that can impact cell permeability:

  • Imidazole Ring: The imidazole group is a polar, aromatic heterocycle. While it can be involved in beneficial interactions for target engagement, its polarity can increase the topological polar surface area (TPSA) of the PROTAC, which may negatively affect passive diffusion across the cell membrane.[1]

  • Propyl Chain: The propyl-amino group provides a degree of flexibility to the linker. Linker flexibility is a key factor in a PROTAC's ability to adopt a conformation that shields its polar regions, a phenomenon known as the "chameleon effect," which can enhance membrane permeability.[2][3]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky and lipophilic protecting group. While its lipophilicity might seem beneficial, its size can increase the overall molecular weight of the PROTAC, potentially hindering cell entry.[4] The decision to retain or remove the Boc group in the final PROTAC is a critical consideration.

Q3: My PROTAC incorporating the this compound linker shows good biochemical activity but poor target degradation in cells. What are the likely causes related to cell permeability?

A3: A disconnect between biochemical potency and cellular activity is a common challenge in PROTAC development and often points to poor cell permeability.[2] For a PROTAC with an this compound linker, potential reasons include:

  • High Polarity: The imidazole moiety may contribute to a high overall polarity, preventing the PROTAC from efficiently crossing the lipid bilayer of the cell membrane.

  • Suboptimal Conformation: The flexibility of the propyl chain may not be optimal for allowing the PROTAC to fold into a membrane-permeable conformation.

  • Large Molecular Size: The combined size of your ligands and the linker may exceed the limits for passive diffusion, a common issue for "beyond Rule of 5" molecules like PROTACs.

  • Active Efflux: The PROTAC may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.

Troubleshooting Guides

Issue 1: Low or No Target Degradation in Cellular Assays

Possible Cause: Poor cell permeability of the PROTAC.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Calculate the predicted LogP and Topological Polar Surface Area (TPSA) of your final PROTAC. High TPSA and low LogP values are often associated with poor permeability.

    • Compare these values to those of known permeable PROTACs if available.

  • Directly Measure Cell Permeability:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess passive diffusion. It provides a good initial screen for membrane permeability.

    • Caco-2 Permeability Assay: This cell-based assay provides more physiologically relevant data, including information on active transport and efflux.

  • Modify the Linker:

    • Boc Group Removal: If the Boc group is not essential for activity, synthesize a version of the PROTAC where it has been removed. This reduces the molecular weight and may improve permeability.

    • Linker Length and Rigidity: Synthesize analogs with different linker lengths or incorporate rigid elements (e.g., cycloalkanes) to explore the impact on the PROTAC's conformational dynamics.

Issue 2: High Variability in Cellular Assay Results

Possible Cause: Compound precipitation due to low solubility, which can be exacerbated by properties of the linker.

Troubleshooting Steps:

  • Assess Solubility:

    • Determine the aqueous solubility of your PROTAC. The imidazole group can influence solubility, and the overall molecule's properties may lead to poor solubility at the concentrations used in cell culture.

    • Visually inspect your treatment media for any signs of compound precipitation.

  • Optimize Dosing and Formulation:

    • Test a wider range of concentrations, including lower concentrations, to see if the variability is dose-dependent.

    • Consider using a different co-solvent or formulation strategy to improve solubility in your cell culture medium.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plates (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • DMSO (for stock solutions)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Donor Plate: Coat the filter membrane of each well in the donor plate with the phospholipid solution and allow it to impregnate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in DMSO to create stock solutions. Dilute these into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Start Assay: Add the donor solution to each well of the coated donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability and potential for active transport of a PROTAC across a monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Transport Experiment: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.

  • Apical-to-Basolateral (A→B) Transport: Add the test PROTAC solution to the apical side (donor compartment) and fresh transport buffer to the basolateral side (receiver compartment).

  • Basolateral-to-Apical (B→A) Transport: Add the test PROTAC solution to the basolateral side (donor compartment) and fresh transport buffer to the apical side (receiver compartment).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A transport. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the PROTAC is a substrate for efflux pumps.

Data Presentation

Table 1: Example Data for Permeability Assessment of PROTAC Analogs

PROTAC AnalogLinker ModificationCalculated LogPCalculated TPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
PROTAC-001This compound3.51200.80.53.2
PROTAC-002AM-Imidazole-PA (Boc removed)2.81201.20.92.5
PROTAC-003Alkyl chain (no imidazole)4.2952.51.81.5

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting PROTAC cell permeability.

PROTAC_Action_Pathway cluster_inside extracellular Extracellular Space cell_membrane Cell Membrane extracellular->cell_membrane Permeation intracellular Intracellular Space cell_membrane->intracellular protac PROTAC target Target Protein protac->target Binds e3_ligase E3 Ligase protac->e3_ligase Binds ternary_complex Ternary Complex (Target-PROTAC-E3) target->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Induces proteasome Proteasome ubiquitination->proteasome Recruits to degradation Degradation proteasome->degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting_Workflow start Start: Low Cellular Activity check_biochem Biochemical Assay Potency Check start->check_biochem is_potent Potent? check_biochem->is_potent permeability_issue Hypothesis: Permeability Issue is_potent->permeability_issue Yes modify_linker Modify Linker: - Remove Boc - Change Length/Rigidity is_potent->modify_linker No (Re-design) measure_perm Measure Permeability (PAMPA, Caco-2) permeability_issue->measure_perm is_permeable Permeable? measure_perm->is_permeable is_permeable->modify_linker No other_issues Investigate Other Issues: (Efflux, Stability) is_permeable->other_issues Yes retest Re-test Cellular Activity modify_linker->retest other_issues->retest end End: Optimized PROTAC retest->end

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

References

Minimizing off-target effects of AM-Imidazole-PA-Boc based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of AM-Imidazole-PA-Boc based PROTACs.

Frequently Asked Questions (FAQs)

Q1: We are observing significant degradation of proteins other than our primary target. What are the potential causes and how can we troubleshoot this?

A1: Off-target protein degradation is a common challenge in PROTAC development. The primary causes can be categorized as follows:

  • Warhead Specificity: The "AM-Imidazole" warhead may have affinity for multiple proteins, leading to their degradation.

  • Ternary Complex Formation: The PROTAC may induce the formation of stable ternary complexes (PROTAC-E3 Ligase-Off-Target) with proteins other than the intended target.

  • E3 Ligase Expression: The chosen E3 ligase may not be exclusively expressed in the target cell type, leading to effects in other tissues or cell populations.

Troubleshooting Steps:

  • Confirm Warhead Selectivity: Perform competitive binding assays or cellular thermal shift assays (CETSA) to assess the binding profile of the "AM-Imidazole" warhead alone.

  • Proteomics Analysis: Conduct unbiased proteomics studies (e.g., mass spectrometry) to identify all proteins degraded upon PROTAC treatment.

  • Linker Modification: Synthesize and test PROTACs with different linker ("PA") lengths and compositions. Linker modifications can significantly alter ternary complex stability and selectivity.

  • E3 Ligase Ligand Exchange: If possible, synthesize versions of the PROTAC that recruit different E3 ligases to assess if this can abrogate the off-target effects.

Q2: Our this compound PROTAC shows high toxicity in cell-based assays, even at low concentrations. How can we determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target toxicity is crucial.

Experimental Workflow to Delineate Toxicity:

  • Generate a Negative Control: Synthesize a control compound where the "AM-Imidazole" warhead is chemically modified to abolish binding to the target protein. If this control compound is not toxic, the toxicity is likely on-target.

  • Target Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate the target protein. If the PROTAC is still toxic in these cells, the toxicity is off-target.

  • Rescue Experiment: Overexpress a resistant mutant of the target protein that does not bind the PROTAC. If this rescues the cells from toxicity, the effect is on-target.

Troubleshooting Guides

Issue 1: Inconsistent PROTAC Activity and Suspected Compound Instability

Users may encounter variability in their experimental results, which could be linked to the stability of the this compound PROTAC. The Boc (tert-Butyloxycarbonyl) group is a common protecting group that is typically removed in the final, active PROTAC. Its presence in the final compound could indicate an incomplete synthesis or degradation back to a protected form.

Troubleshooting Protocol:

  • Confirm Compound Identity and Purity:

    • Use LC-MS and NMR to confirm the molecular weight and structure of the PROTAC batch.

    • Ensure the absence of the Boc-protected precursor.

  • Assess Stability:

    • Incubate the PROTAC in relevant biological matrices (e.g., cell culture medium, plasma) and analyze its integrity over time by LC-MS.

    • Test for stability at different temperatures and pH values.

Issue 2: The "Hook Effect" Leading to Reduced Efficacy at High Concentrations

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominates over the formation of the productive ternary complex.

Mitigation Strategies:

  • Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration range for target degradation.

  • Linker Optimization: Modifying the linker can alter the cooperativity of ternary complex formation and reduce the hook effect.

Quantitative Data Summary

The following tables present hypothetical data from key experiments used to characterize the selectivity of a lead this compound PROTAC (Molecule-A) compared to a less selective analog (Molecule-B).

Table 1: Proteomics-Based Selectivity Profile

ProteinMolecule-A Degradation (%)Molecule-B Degradation (%)
Target Protein 9592
Off-Target 11565
Off-Target 2858
Off-Target 3<545

Table 2: Competitive Binding Assay (Ki in nM)

CompoundTarget ProteinOff-Target 1
AM-Imidazole Warhead 50250
Molecule-A45800
Molecule-B48200

Detailed Experimental Protocols

Protocol 1: Global Proteomics by Mass Spectrometry to Identify Off-Targets
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the this compound PROTAC at various concentrations and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling (Optional): For multiplexed analysis, label the peptide samples with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins. Compare protein abundance between PROTAC-treated and vehicle-treated samples to determine which proteins are degraded.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • PROTAC Treatment: Treat cells with the PROTAC or vehicle control.

  • Heating Profile: Heat cell lysates or intact cells to a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the target protein. Binding of the PROTAC is expected to stabilize the protein, leading to a higher melting temperature.

Visualizations

PROTAC_Mechanism cluster_components Components cluster_process Mechanism of Action PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start High Off-Target Effects Observed Proteomics 1. Run Global Proteomics (e.g., MS) Start->Proteomics Identify_Off_Targets Identify Specific Off-Target Proteins Proteomics->Identify_Off_Targets Decision Is Off-Target Profile Known for Warhead? Identify_Off_Targets->Decision Warhead_Issue 2a. Redesign 'AM-Imidazole' Warhead for Selectivity Decision->Warhead_Issue Yes Linker_Issue 2b. Modify 'PA' Linker (Length, Attachment Point) Decision->Linker_Issue No Re_evaluate 3. Synthesize & Test New Analogs Warhead_Issue->Re_evaluate Linker_Issue->Re_evaluate

Caption: A logical workflow for troubleshooting off-target effects in PROTACs.

Validation & Comparative

A Comparative Guide to PROTAC Linkers: AM-Imidazole-PA-Boc vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between a specialized alkyl-heterocyclic linker, AM-Imidazole-PA-Boc, and the widely utilized polyethylene glycol (PEG) linkers.

Introduction to the Linkers

This compound is an alkyl chain-based PROTAC linker that incorporates an imidazole moiety, a propylamide (PA) spacer, and a Boc-protected amine.[1][2][][4] The imidazole ring, a common motif in medicinal chemistry, can influence the physicochemical properties of the PROTAC, such as rigidity, polarity, and potential for specific interactions.[5] This linker has been notably used in the synthesis of IRAK4 degraders.

PEG linkers are the most prevalent type of linkers in PROTAC design, favored for their ability to enhance aqueous solubility and cell permeability. These flexible chains of repeating ethylene glycol units can be synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to facilitate efficient ternary complex formation.

Comparative Analysis of Physicochemical and Performance Properties

The choice between an this compound-type linker and a PEG linker significantly impacts the properties and performance of the resulting PROTAC. The following table summarizes key comparative aspects, with representative data drawn from studies on similar linker classes.

PropertyThis compound (Alkyl-Heterocycle)PEG LinkersRationale and Supporting Data
Flexibility More rigid due to the imidazole ring and amide bond.Highly flexible.The imidazole ring and amide bonds in the this compound linker introduce conformational constraints compared to the freely rotating ether bonds in PEG chains. Increased rigidity can sometimes be advantageous for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.
Solubility Moderate. The imidazole can be protonated to increase aqueous solubility, but the overall linker is more hydrophobic than PEG.High. The repeating ethylene glycol units are hydrophilic.PEG linkers are well-established for their ability to improve the solubility of hydrophobic molecules. The imidazole in the this compound linker has a pKa that can allow for protonation, which may enhance solubility in acidic environments.
Permeability Variable. The impact on permeability is complex and depends on the overall molecule. Some studies suggest rigid linkers can improve permeability.Generally favorable. PEGylation is a known strategy to enhance cell permeability.While PEG linkers are often used to improve permeability, excessive PEG length can sometimes have a detrimental effect. The more rigid and potentially more compact conformation of a PROTAC with an this compound linker might facilitate membrane passage.
Metabolic Stability Generally higher. The imidazole ring is relatively stable to metabolism.Can be susceptible to oxidative metabolism.The ether linkages in PEG chains can be sites of metabolic breakdown. Heterocyclic structures like imidazole are often more resistant to metabolic enzymes.
Ternary Complex Formation Can facilitate stable ternary complex formation through specific interactions.The flexibility allows for induced-fit binding to form the ternary complex.The rigidity of the this compound linker may reduce the entropic penalty of ternary complex formation. The imidazole moiety could also form specific hydrogen bonds or other interactions with the target protein or E3 ligase, enhancing complex stability. The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations to find a productive binding mode.
Synthesis Multi-step synthesis requiring protection and deprotection steps.Readily available in various lengths with different functional groups, simplifying PROTAC synthesis.The synthesis of this compound involves several steps, including the formation of the imidazole ring and amide bond coupling, often requiring protecting groups. Bifunctional PEG linkers are commercially available, streamlining the synthetic process.

Quantitative Data Comparison

ParameterPROTAC with Alkyl-based Linker (Representative)PROTAC with PEG-based Linker (Representative)Target & Cell LineReference
DC50 (nM) 292 (29-atom alkyl/ether)3 (21-atom alkyl/ether)TBK1 in HEK293T
Dmax (%) 7696TBK1 in HEK293T
Permeability (Pe) (10⁻⁶ cm/s) 0.002 (alkyl linker)0.005 (1-unit PEG linker)VHL-based PROTACs

Note: The provided data is illustrative and highlights that linker composition and length are critical for PROTAC performance. Optimal linker choice is target-dependent and requires empirical validation.

Signaling Pathway: IRAK4 Degradation

The this compound linker has been employed in the development of degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Gene Transcription

Caption: Simplified IRAK4 signaling pathway. (Within 100 characters)

Experimental Protocols

Accurate comparison of PROTAC linkers requires robust experimental methodologies. Below are detailed protocols for key assays.

Protein Degradation Assay (Western Blot)

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.

Western_Blot_Workflow start Start cell_culture 1. Cell Seeding and Treatment start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Western Blot Transfer sds_page->transfer probing 6. Antibody Probing transfer->probing detection 7. Detection and Analysis probing->detection end End detection->end

Caption: Experimental workflow for Western Blot analysis. (Within 100 characters)

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of Plates: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor well, the volume of the wells, the area of the membrane, and the incubation time.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET is a proximity-based assay used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in solution.

Caption: Principle of the TR-FRET assay for ternary complex detection. (Within 100 characters)

Methodology:

  • Reagent Preparation: The E3 ligase is labeled with a donor fluorophore (e.g., Terbium cryptate), and the target protein is labeled with an acceptor fluorophore (e.g., d2).

  • Assay Reaction: The labeled E3 ligase, labeled target protein, and the PROTAC are incubated together in a microplate.

  • Signal Measurement: The plate is read on a TR-FRET-compatible reader. The donor fluorophore is excited, and if a ternary complex is formed, energy is transferred to the acceptor fluorophore, resulting in a specific FRET signal.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated and plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The selection of a linker is a critical decision in PROTAC design, with no single linker being optimal for all targets. This compound represents a class of more rigid, heterocyclic-containing linkers that can offer advantages in terms of metabolic stability and the potential for specific interactions to stabilize the ternary complex. In contrast, PEG linkers provide a well-established and synthetically accessible option for enhancing solubility and permeability, with their flexibility allowing for broad applicability.

The optimal linker must be determined empirically for each specific target and E3 ligase pair. A systematic approach, utilizing the experimental protocols outlined in this guide, is essential for the rational design and optimization of potent and effective PROTAC degraders. By carefully considering the trade-offs between different linker properties, researchers can accelerate the development of novel therapeutics based on targeted protein degradation.

References

A Comparative Analysis of AM-Imidazole-PA-Boc and Other Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of AM-Imidazole-PA-Boc, a functionalized alkyl linker, with other commonly employed alkyl and polyethylene glycol (PEG) linkers. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate rational linker design and optimization.

Understanding the Role of the Linker

A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1] The linker's length, composition, rigidity, and attachment points all significantly influence the biological activity of the PROTAC.

This compound: A Functionalized Alkyl Linker

This compound, with the chemical name tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a specialized alkyl linker. Its structure incorporates an imidazole ring, a propylamino (PA) chain, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the imidazole moiety can offer unique properties compared to simple alkyl chains. Imidazole is an aromatic heterocycle that can participate in hydrogen bonding and may influence the linker's conformation and solubility. The Boc group is a common protecting group in organic synthesis, which would be removed during the synthesis of the final PROTAC molecule.

Comparison with Common Alkyl and PEG Linkers

Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.

Alkyl Linkers: These are typically straight-chain hydrocarbons that provide a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the resulting PROTAC.

PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are known to enhance the hydrophilicity and solubility of PROTACs. However, they may also lead to reduced metabolic stability in some cases.

The following tables summarize quantitative data from various studies, comparing the performance of different linker types and lengths.

Data Presentation

Table 1: Impact of Linker Length and Type on Protein Degradation

Linker TypeTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/EtherTBK1< 12No degradation-
Alkyl/EtherTBK112 - 29Submicromolar-
Alkyl/EtherTBK121396
Alkyl/EtherTBK12929276
AlkylCRBN9Concentration-dependent decrease-
PEGCRBN9 (3 PEG units)Weak degradation-
PEGERα12Effective-
PEGERα16More Potent-

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in the comparison.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow for evaluating PROTAC efficacy, from cell treatment to data analysis.

PROTAC_Workflow PROTAC Efficacy Evaluation Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_plating Plate Cells protac_treatment Treat with PROTACs cell_plating->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot band_quant Band Quantification western_blot->band_quant dc50_dmax Calculate DC50 & Dmax band_quant->dc50_dmax

Caption: A schematic overview of the experimental workflow for assessing PROTAC-mediated protein degradation.

Signaling Pathway: PROTAC-Induced Ubiquitination

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the ubiquitination of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation, leading to the ubiquitination and subsequent degradation of the target protein.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While simple alkyl and PEG linkers offer synthetic convenience and have been widely used, functionalized linkers like this compound introduce additional chemical features that can modulate the physicochemical and pharmacological properties of the molecule. The imidazole moiety, for instance, may improve solubility and introduce specific interactions within the ternary complex. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to IRAK4 Degradation Efficiency: Featuring PROTACs Synthesized with AM-Imidazole-PA-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation efficiency of various Proteolysis Targeting Chimeras (PROTACs) designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immunity. IRAK4's dual function as both a kinase and a scaffolding protein makes it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers. Unlike traditional inhibitors that only block the kinase function, PROTACs offer the advantage of eliminating the entire protein, thereby abrogating both its enzymatic and structural roles.

This guide will delve into the specifics of IRAK4 degradation, with a particular focus on PROTACs constructed using the AM-Imidazole-PA-Boc linker and comparing their performance with other notable IRAK4 degraders. We will present key quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of the underlying science.

Understanding the Role of this compound

It is crucial to clarify that This compound is not a direct degrader of IRAK4. Instead, it is a chemical linker, specifically an alkyl chain-based PROTAC linker, utilized in the synthesis of heterobifunctional PROTAC molecules.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's nature, length, and attachment points are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.

One such PROTAC synthesized using the this compound linker is PROTAC IRAK4 degrader-1 . This molecule is a Cereblon-based PROTAC, meaning it recruits the CRBN E3 ligase to target IRAK4 for degradation.

Quantitative Comparison of IRAK4 Degraders

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of protein degradation that can be achieved with the PROTAC.

The following table summarizes the degradation efficiency of several published IRAK4 degraders, including those synthesized with the this compound linker and other prominent examples.

Degrader NameE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC IRAK4 degrader-1 Pomalidomide (CRBN)OCI-LY-10>100, <1000>50% at 1 µMMedchemExpress
KT-474 Cereblon-basedHuman PBMCs2.1>95BioWorld[3]
RAW 264.74.0Not SpecifiedPMC[4]
Compound 9 VHLPBMCs151Not SpecifiedPMC[5]
PROTAC IRAK4 degrader-8 Not SpecifiedTHP-11.8Not SpecifiedMedchemExpress
PROTAC IRAK4 degrader-11 Cereblon-basedHEK2932.2996.25InvivoChem

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the IRAK4 signaling pathway, the mechanism of PROTAC-mediated degradation, and a typical experimental workflow.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Gene Transcription

Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.

PROTAC_Mechanism PROTAC-Mediated IRAK4 Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (e.g., IRAK4 degrader-1) IRAK4 IRAK4 PROTAC->IRAK4 E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary_Complex IRAK4-PROTAC-E3 Ligase Ternary Complex Ubiquitinated_IRAK4 Polyubiquitinated IRAK4 Ternary_Complex->Ubiquitinated_IRAK4 Ub Ubiquitin Ub->Ubiquitinated_IRAK4 Proteasome 26S Proteasome Ubiquitinated_IRAK4->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: Mechanism of action of an IRAK4 PROTAC degrader.

Experimental_Workflow Workflow for Assessing Protein Degradation Cell_Culture 1. Cell Culture (e.g., PBMCs, OCI-LY-10) Treatment 2. Treatment with IRAK4 Degrader Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Anti-IRAK4 & Loading Control) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Densitometry Analysis (Quantification of Degradation) Detection->Data_Analysis

Caption: A typical experimental workflow for quantifying IRAK4 degradation.

Experimental Protocols

Protocol 1: Western Blot for IRAK4 Degradation

This protocol outlines a standard procedure for quantifying IRAK4 protein levels in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, OCI-LY10) in 6-well plates at a suitable density.

  • Allow cells to adhere or stabilize overnight.

  • Treat cells with varying concentrations of the IRAK4 degrader or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a BCA protein assay kit to ensure equal loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Antibody Incubation and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the IRAK4 band intensity to the corresponding loading control.

  • Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control for each concentration of the degrader.

  • Determine the DC50 and Dmax values by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.

Protocol 2: Meso Scale Discovery (MSD) Assay for Cytokine Quantification

This protocol describes a method to assess the functional consequence of IRAK4 degradation by measuring the inhibition of cytokine production.

1. Cell Culture and Treatment:

  • Seed immune cells (e.g., PBMCs) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the IRAK4 degrader or vehicle control for a specified duration (e.g., 2-4 hours).

2. Cell Stimulation:

  • Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) or R848, to induce the production of pro-inflammatory cytokines.

  • Incubate the cells for an additional period (e.g., 18-24 hours).

3. Sample Collection and Analysis:

  • Centrifuge the plate and collect the cell culture supernatant.

  • Quantify the levels of specific cytokines (e.g., IL-6, TNF-α) in the supernatant using a Meso Scale Discovery (MSD) multiplex assay system according to the manufacturer's instructions. This technology uses electrochemiluminescence for highly sensitive and quantitative measurements.

4. Data Analysis:

  • Generate a standard curve for each cytokine using recombinant standards.

  • Determine the concentration of each cytokine in the treated samples based on the standard curve.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the IRAK4 degrader relative to the stimulated vehicle control.

  • Determine the IC50 value, which is the concentration of the degrader that causes 50% inhibition of cytokine production.

Conclusion

The development of potent and selective IRAK4 degraders represents a promising therapeutic strategy for a multitude of debilitating diseases. As this guide illustrates, the field is rapidly advancing with several molecules demonstrating impressive degradation efficiency. The use of versatile linkers, such as this compound, in the synthesis of PROTACs allows for the fine-tuning of their properties to achieve optimal efficacy. The quantitative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the comparison of existing compounds and guiding the design of next-generation IRAK4 degraders. By continuing to explore the structure-activity relationships of these molecules, the scientific community is poised to unlock the full therapeutic potential of targeted IRAK4 degradation.

References

Navigating the Cellular Landscape: A Comparative Guide to PROTACs Featuring AM-Imidazole, PA-Targeting, and Boc Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of PROTACs incorporating specific chemical features such as amino-imidazole (AM-Imidazole) derivatives, those targeting the influenza polymerase acidic protein (PA), and those utilizing a tert-Butyloxycarbonyl (Boc) group, contextualized against mainstream PROTAC design strategies.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2] The choice of the POI ligand, E3 ligase recruiter, and the linker connecting them are critical design elements that influence a PROTAC's efficacy, selectivity, and physicochemical properties.[3] This guide delves into the cellular activity of PROTACs characterized by less common but functionally significant moieties, providing a framework for comparison with established alternatives.

General Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->PROTAC E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Performance Comparison: Novel Moieties vs. Conventional Alternatives

The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. Below is a comparison of PROTACs featuring the specified moieties against the widely used VHL (von Hippel-Lindau) and CRBN (Cereblon) E3 ligase-recruiting PROTACs.

PROTAC Feature/TargetMoiety/ExampleMechanism of ActionCellular Activity InsightsKey Comparison Points
Influenza PA-Targeting APL-16-5 (Natural Product)Binds to influenza Polymerase Acidic protein (PA) and the E3 ligase TRIM25, inducing PA degradation.Potent anti-influenza activity with an EC50 of 0.28 µM.Target Specificity: Antiviral vs. common anticancer targets. E3 Ligase: Utilizes TRIM25, expanding the repertoire beyond VHL/CRBN.
Boc-Protected Arginine Boc3Arg-linked ligandsInduces protein degradation by localizing target proteins directly to the 20S proteasome, bypassing the need for ubiquitination.Activates the proteasome in living cells.Mechanism: Ubiquitin-independent degradation vs. canonical ubiquitin-dependent pathway. Generality: Potentially a broader application not reliant on specific E3 ligases.
Amino-Imidazole Moiety General small molecule featureCan be part of the POI ligand or linker, influencing binding affinity, selectivity, and pharmacokinetic properties.Cellular activity is target-dependent. Imidazole derivatives have been used in PROTACs, for instance, to create hypoxia-activated PROTACs.Role: A versatile chemical scaffold rather than a direct degrader-recruiting element. Its impact is highly contextual.
Alternative: VHL-based PROTACs VHL Ligands (e.g., VH032)Recruits the VHL E3 ligase to the target protein for ubiquitination and degradation.Highly potent degradation of various targets (e.g., BET proteins). Can be very selective.Tissue Expression: VHL expression can be low in certain tumors. Subcellular Localization: Predominantly cytosolic.
Alternative: CRBN-based PROTACs CRBN Ligands (e.g., Pomalidomide)Recruits the CRBN E3 ligase to the target protein for ubiquitination and degradation.Effective for nuclear oncoproteins due to CRBN's nuclear localization.Off-Target Effects: CRBN ligands can have inherent activity on zinc-finger transcription factors. Subcellular Localization: Shuttles between nucleus and cytoplasm.

Experimental Protocols

Accurate assessment of PROTAC cellular activity is crucial for their development. The following are standard protocols for key experiments.

Western Blotting for Protein Degradation

This method is the gold standard for quantifying the degradation of a target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow A Cell Treatment (PROTAC concentrations) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (Antibodies) E->F G Detection & Analysis (Densitometry) F->G H Determine DC50 & Dmax G->H

Caption: Experimental workflow for Western Blot analysis of PROTAC activity.

Cell Viability Assay

This assay determines the effect of PROTAC treatment on cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).

  • Signal Measurement: After a short incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value (concentration for 50% inhibition of cell viability).

Comparative Signaling Pathways

The choice of E3 ligase recruiter can influence which cellular pools of a target protein are degraded, due to the differential localization of E3 ligases.

Cellular_Localization cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CRBN_n CRBN POI_n Nuclear POI PROTAC_n CRBN-PROTAC PROTAC_n->CRBN_n PROTAC_n->POI_n VHL_c VHL CRBN_c CRBN CRBN_c->CRBN_n Shuttling POI_c Cytoplasmic POI PROTAC_v VHL-PROTAC PROTAC_v->VHL_c PROTAC_v->POI_c

Caption: Differential subcellular localization of VHL and CRBN E3 ligases.

References

A Researcher's Guide to the In Vitro Assessment of Drug-Linker Stability: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a targeting moiety to a therapeutic payload is a critical determinant of a conjugate's efficacy and safety profile. This guide provides a comprehensive overview of the in vitro methods used to assess the stability of drug linkers, with a focus on providing a framework for evaluating novel linkers such as AM-Imidazole-PA-Boc. While specific experimental data for the this compound linker is not extensively available in the public domain, this guide will utilize data from well-characterized linkers to provide a comparative context and detailed experimental protocols for its evaluation.

The ideal linker must exhibit sufficient stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while allowing for efficient cleavage and payload delivery at the target site.[1][2] The in vitro assays detailed herein are fundamental for the initial characterization and selection of linker candidates.

Comparative Stability of Common Linker Classes

The stability of a linker is intrinsically tied to its chemical structure and the physiological conditions it is designed to respond to. Below is a summary of the stability characteristics of major cleavable linker classes, which can serve as a benchmark when evaluating new linker technologies.

Table 1: Comparative Plasma Stability of Various Cleavable Linker Types

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Hydrazone pH-sensitive (acidic hydrolysis)ModerateStability is pH-dependent and can be influenced by the specific chemical structure. Some hydrolysis may occur at physiological pH.[3]
Valine-Citrulline (Val-Cit) Protease-cleavable (e.g., Cathepsin B)High in human plasmaDemonstrates high stability in human plasma but can be susceptible to cleavage by carboxylesterases in murine plasma, which is a consideration for preclinical models.[2][4]
β-Glucuronide Enzyme-cleavable (β-glucuronidase)HighHighly stable in circulation; cleavage is dependent on the presence of β-glucuronidase, which is elevated in some tumor microenvironments.
Disulfide Reduction-sensitive (e.g., Glutathione)VariableStability can vary based on steric hindrance around the disulfide bond. Prone to exchange reactions with serum proteins like albumin.

Experimental Protocols for In Vitro Linker Stability Assessment

Accurate and reproducible in vitro stability data is crucial for the rational design and selection of drug linkers. The following are detailed protocols for the two most common in vitro stability assays.

In Vitro Plasma Stability Assay

This assay is designed to evaluate the stability of a linker-drug conjugate in plasma from various species, providing an early indication of its behavior in systemic circulation.

Objective: To determine the rate of linker cleavage and payload release in a plasma environment.

Materials:

  • Linker-payload conjugate of interest (e.g., this compound conjugated to a relevant payload)

  • Human, mouse, and rat plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the linker-payload conjugate in an appropriate solvent (e.g., DMSO).

  • Incubate the conjugate at a final concentration of 1-10 µM in plasma at 37°C. It is recommended to test in plasma from multiple species to identify potential inter-species differences in metabolism.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 2-3 volumes of cold acetonitrile to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact linker-payload conjugate and any released payload.

  • The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point.

Lysosomal Stability Assay

This assay assesses the linker's susceptibility to cleavage in a simulated lysosomal environment, which is often the site of payload release for internalized antibody-drug conjugates (ADCs).

Objective: To evaluate the efficiency of linker cleavage by lysosomal enzymes.

Materials:

  • Linker-payload conjugate

  • Isolated liver lysosomes (commercially available) or cell lysates from target cells

  • Lysosomal assay buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

  • Dithiothreitol (DTT) for activation of certain proteases

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the linker-payload conjugate.

  • If using isolated lysosomes, pre-activate them according to the manufacturer's instructions, which may involve incubation with DTT.

  • Incubate the conjugate with the activated lysosomes or cell lysate in the appropriate acidic buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quench the reaction by adding a volume of cold acetonitrile with an internal standard.

  • Process the samples as described in the plasma stability assay (vortex, centrifuge).

  • Analyze the supernatant by LC-MS/MS to measure the disappearance of the intact conjugate and the appearance of the released payload.

Visualizing Key Processes in Linker Stability Assessment

Graphical representations of workflows and mechanisms can aid in the understanding of the complex processes involved in linker stability and cleavage. The following diagrams are generated using the DOT language.

Experimental Workflow for In Vitro Linker Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Plasma Incubation Plasma Incubation Stock Solution->Plasma Incubation Lysosome Incubation Lysosome Incubation Stock Solution->Lysosome Incubation Quenching & Precipitation Quenching & Precipitation Plasma Incubation->Quenching & Precipitation Lysosome Incubation->Quenching & Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Quenching & Precipitation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: A generalized workflow for the in vitro assessment of linker stability.

Generic Cleavage Mechanism of an Enzyme-Labile Linker Intact Conjugate Intact Conjugate Cleavage Event Enzymatic Cleavage Intact Conjugate->Cleavage Event Enzyme Enzyme Enzyme->Cleavage Event Released Payload Released Payload Cleavage Event->Released Payload Linker-Antibody Fragment Linker-Antibody Fragment Cleavage Event->Linker-Antibody Fragment

Caption: Simplified signaling pathway of enzymatic linker cleavage.

Considerations for this compound Linker Assessment

While direct comparative data is sparse, the structural motifs of the this compound linker allow for informed hypothesis generation regarding its stability. The carbamate (PA-Boc) moiety may be susceptible to enzymatic cleavage, similar to PABC linkers. The stability of the imidazole group within the linker would also need to be assessed, as it could be a site for metabolic activity. The protocols described above provide a robust framework for empirically determining the stability profile of this and other novel linkers.

By systematically applying these in vitro assays, researchers can generate the critical data needed to compare the stability of novel linkers like this compound against established linker technologies, thereby enabling data-driven decisions in the development of next-generation targeted therapeutics.

References

Comparative Mass Spectrometry Analysis of IRAK4 PROTACs: A Focus on the AM-Imidazole-PA-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry (MS) analysis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). A key focus is placed on an IRAK4 degrader synthesized using the AM-Imidazole-PA-Boc linker , officially designated as PROTAC IRAK4 degrader-1 (HY-129966) . This guide will objectively compare its expected mass spectrometry characteristics with alternative IRAK4 PROTACs featuring different linker architectures, supported by experimental data from the literature where available.

Introduction to IRAK4 PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker—its length, rigidity, and composition—is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

IRAK4 is a crucial kinase in inflammatory signaling pathways, making it a prime target for therapeutic intervention in autoimmune diseases and some cancers. PROTAC IRAK4 degrader-1 is a Cereblon-based PROTAC that utilizes an IRAK4 ligand, a pomalidomide-derived E3 ligase ligand, and the this compound linker.

Data Presentation: Comparative Analysis of IRAK4 PROTACs

The following tables summarize key data points for the mass spectrometry analysis of PROTAC IRAK4 degrader-1 and a representative alternative, a PEG-based IRAK4 degrader.

Table 1: Molecular Properties of Compared IRAK4 PROTACs

FeaturePROTAC IRAK4 degrader-1 (with this compound linker)Alternative IRAK4 Degrader (with PEG-based linker)
Target Protein IRAK4IRAK4
E3 Ligase Ligand PomalidomidePomalidomide
Linker Type Alkyl chain with imidazolePolyethylene glycol (PEG)
Molecular Formula C44H39F3N12O7[1]Varies (example: C48H55N9O10)
Molecular Weight 904.85 g/mol [1]Varies (example: ~950 g/mol )

Table 2: Representative Mass Spectrometry Data

ParameterPROTAC IRAK4 degrader-1 (Theoretical)Alternative IRAK4 Degrader (Illustrative Experimental Data)
Parent Ion [M+H]+ (m/z) 905.86~951.4
Parent Ion [M+2H]2+ (m/z) 453.43~476.2
Key Fragmentation Pathways Cleavage at the linker, loss of the Boc group, fragmentation of the pomalidomide moiety.Ether bond cleavage within the PEG linker, fragmentation of the pomalidomide moiety.
Characteristic Fragment Ions (m/z) Fragments corresponding to the IRAK4 ligand, the pomalidomide ligand, and internal fragments of the linker.Characteristic repeating units of PEG loss (-44 Da), fragments of the IRAK4 and pomalidomide ligands.

Table 3: Quantitative Degradation Performance

PROTACCell LineDC50 (Concentration for 50% degradation)
PROTAC IRAK4 degrader-1 OCI-LY-10>20-50% degradation at 0.1 µM, >50% at 1 µM[2][3]
Alternative IRAK4 Degrader (Compound 9) OCI-LY10 & TMD8Potent degradation at 1 µM[4]
Alternative IRAK4 Degrader (KT-474) THP-18.9 nM

Experimental Protocols

The following are detailed methodologies for key experiments in the mass spectrometry analysis of IRAK4 PROTACs.

1. LC-MS/MS for PROTAC Characterization and Quantification

  • Sample Preparation:

    • Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).

    • For quantification in biological matrices (e.g., cell lysates, plasma), perform protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to ensure good separation and peak shape.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

    • Collision Energy: Optimized for the specific PROTAC to achieve characteristic fragmentation.

    • Data Analysis: Identify the parent ion and characteristic fragment ions. For quantification, use a multiple reaction monitoring (MRM) method with specific parent-to-fragment transitions.

2. Quantitative Proteomics for IRAK4 Degradation Measurement

  • Cell Culture and Treatment:

    • Culture relevant cells (e.g., OCI-LY10) to approximately 80% confluency.

    • Treat cells with the IRAK4 PROTAC at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a urea-based lysis buffer.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Analyze the peptide digests using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Search the raw data against a human protein database to identify and quantify proteins.

    • Normalize protein abundance and calculate the percentage of IRAK4 degradation for each treatment condition relative to the vehicle control.

    • Determine the DC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

PROTAC_MS_Analysis_Workflow PROTAC Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis PROTAC_Synthesis PROTAC Synthesis Cell_Treatment Cell Treatment with PROTAC PROTAC_Synthesis->Cell_Treatment Protein_Extraction Protein Extraction & Digestion Cell_Treatment->Protein_Extraction LC_Separation LC Separation Protein_Extraction->LC_Separation MS_Analysis MS Analysis (ESI) LC_Separation->MS_Analysis Tandem_MS Tandem MS (Fragmentation) MS_Analysis->Tandem_MS Protein_Quantification Protein Quantification MS_Analysis->Protein_Quantification PROTAC_Characterization PROTAC Characterization (m/z, Fragments) Tandem_MS->PROTAC_Characterization Degradation_Analysis Degradation Analysis (DC50) Protein_Quantification->Degradation_Analysis

Caption: Workflow for Mass Spectrometry Analysis of PROTACs.

IRAK4_Degradation_Pathway PROTAC-Mediated IRAK4 Degradation Pathway cluster_components Cellular Components cluster_process Degradation Process IRAK4 IRAK4 Protein Ternary_Complex Ternary Complex Formation IRAK4->Ternary_Complex PROTAC IRAK4 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Proteasome Proteasome Degradation IRAK4 Degradation Proteasome->Degradation Execution Ubiquitination Ubiquitination of IRAK4 Ternary_Complex->Ubiquitination Recruitment Ubiquitination->Degradation Targeting

Caption: Mechanism of PROTAC-induced IRAK4 degradation.

References

NMR Analysis for Confirming AM-Imidazole-PA-Boc Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) analysis for the confirmation of AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) incorporation onto a peptide against a common alternative, maleimide-based cysteine modification. Detailed experimental protocols and supporting data are presented to aid researchers in selecting and applying the appropriate analytical methodology for their modified peptide candidates.

Comparison of NMR Signatures for Peptide Modification

Successful incorporation of a modifying group onto a peptide results in the appearance of new, characteristic signals in the NMR spectrum. The following table summarizes the expected key ¹H and ¹³C NMR chemical shifts for this compound and, for comparison, a maleimide-cysteine adduct. These values are approximate and can vary depending on the solvent, pH, and the local chemical environment within the peptide.

Functional GroupMoietyExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
This compound Imidazole C2-H~7.5 - 8.5~135 - 140
Imidazole C5-H~7.0 - 7.5~115 - 125
Propargyl CH~2.2 - 3.0~70 - 80
Propargyl CH₂~3.5 - 4.5~25 - 35
Boc (tert-butyl)~1.4 - 1.6 (singlet, 9H)~28 - 30 (CH₃), ~80 - 82 (quaternary C)
Maleimide-Cysteine Adduct Succinimide CH₂~2.5 - 3.5~35 - 45
Cysteine α-CHShifted from original positionShifted from original position
Cysteine β-CH₂Shifted from original positionShifted from original position

Experimental Protocols

NMR Analysis of this compound Incorporation

This protocol outlines the steps to confirm the covalent attachment of this compound to a peptide, typically at a primary amine (e.g., the N-terminus or a lysine side chain).

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified, modified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a buffered aqueous solution in 90% H₂O/10% D₂O).

  • The concentration should be between 0.5 and 5 mM for optimal signal-to-noise.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

2. NMR Data Acquisition:

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to get an overview of the sample and to identify the highly shielded signal of the Boc protecting group.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment will reveal the spin systems of the amino acid residues and the newly introduced propargyl group.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms. This will show through-space correlations between protons that are close in space, which is crucial for identifying the linkage between the this compound moiety and the peptide backbone or side chain.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the sample concentration and isotopic abundance allow, an HSQC spectrum provides a correlation between each proton and its directly attached carbon, offering unambiguous assignment of the new signals from the incorporated molecule.

3. Data Analysis:

  • Confirm the presence of the Boc group: Look for a strong singlet at approximately 1.4-1.6 ppm in the 1D ¹H NMR spectrum, integrating to 9 protons.

  • Identify the imidazole protons: Search for two new aromatic signals in the 7.0-8.5 ppm range.

  • Assign the propargyl spin system: Use the TOCSY spectrum to identify the coupled proton signals of the propargyl group.

  • Confirm covalent linkage: In the NOESY spectrum, look for cross-peaks between protons of the this compound moiety (e.g., the propargyl CH₂) and protons of the amino acid residue at the modification site (e.g., the α-proton or side-chain protons).

  • Utilize HSQC for unambiguous assignments: Correlate the new proton signals with their corresponding carbon signals to confirm the presence and integrity of the incorporated this compound.

Alternative Method: NMR Analysis of Maleimide-Cysteine Conjugation

This protocol is for confirming the modification of a cysteine residue with a maleimide-containing reagent.

1. Sample Preparation:

  • Follow the same procedure as for the this compound modified peptide.

2. NMR Data Acquisition:

  • Acquire 1D ¹H, 2D TOCSY, and 2D NOESY spectra as described above.

3. Data Analysis:

  • Disappearance of the free cysteine signals: The characteristic ¹H and ¹³C signals of the unmodified cysteine residue will be absent.

  • Appearance of new signals: Look for new signals corresponding to the succinimide ring protons of the maleimide adduct, typically in the 2.5-3.5 ppm region.

  • Shifting of cysteine signals: The signals for the α-CH and β-CH₂ protons of the cysteine residue will be shifted from their original positions due to the new covalent bond. These shifts can be identified by comparing the spectra of the modified and unmodified peptides.

  • NOESY cross-peaks: Observe NOESY cross-peaks between the protons of the maleimide-adduct and the cysteine side-chain protons to confirm the site of modification.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for NMR Confirmation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis peptide Modified Peptide dissolve Dissolve in Deuterated Solvent peptide->dissolve standard Add Internal Standard dissolve->standard nmr_tube Transfer to NMR Tube standard->nmr_tube one_d 1D ¹H NMR nmr_tube->one_d two_d 2D TOCSY & NOESY nmr_tube->two_d hsqc ¹H-¹³C HSQC (Optional) nmr_tube->hsqc process Process Spectra one_d->process two_d->process hsqc->process assign Assign Signals process->assign confirm Confirm Incorporation assign->confirm

Caption: Workflow for NMR-based confirmation of peptide modification.

signaling_pathway Hypothetical Signaling Pathway Modulation receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates peptide Modified Peptide (e.g., with this compound) peptide->receptor Binds and Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Navigating Ternary Complex Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the stability of the ternary complex—comprising the target protein, a proteolysis-targeting chimera (PROTAC), and an E3 ligase—is a critical determinant of degradation efficiency and selectivity. This guide provides a comparative overview of ternary complex stability, with a focus on the role of linker chemistry, including the AM-Imidazole-PA-Boc linker class. We present a compilation of experimental data, detailed protocols for key biophysical assays, and visualizations to aid researchers in the design and evaluation of potent and selective protein degraders.

The Central Role of the Linker in Ternary Complex Formation

The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer but plays a crucial role in dictating the thermodynamics and kinetics of ternary complex formation.[1] Its length, rigidity, and chemical composition influence the conformational flexibility of the PROTAC, the presentation of the binding moieties, and the potential for novel protein-protein interactions within the ternary complex.[2] These interactions can lead to positive or negative cooperativity, significantly impacting the stability of the complex.[]

Comparative Analysis of Ternary Complex Stability with Different Linker Architectures

While direct head-to-head biophysical data for the this compound linker is limited in the public domain, its use in the synthesis of potent IRAK4 degraders, such as HY-129966, highlights its utility in constructing effective PROTACs.[4] To provide a broader context, the following table summarizes experimental data from various PROTACs with different linker types, illustrating the impact of linker chemistry on ternary complex stability and cooperativity.

PROTACTarget ProteinE3 LigaseLinker TypeTechniqueBinary KD (Target)Binary KD (E3 Ligase)Ternary KDCooperativity (α)Reference
MZ1 BRD4BD2VHLPEGSPR1 nM29 nM1.3 nM22[5]
AT1 BRD4BD2VHLPEG-basedSPR~200 nM~100 nM~10 nM>10
dBET1 BRD2BD1CRBNPEG-basedTR-FRET----
PROTAC BET Degrader-1 BRD2BD1CRBN-TR-FRET----
PROTAC BET Degrader-2 BRD2BD1CRBN-TR-FRET----
IRAK4 Degrader (Compound 9) IRAK4CRBNPEG-based-----
KT-474 IRAK4CRBNProprietary-----

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Visualizing the Path to Degradation

To better understand the mechanisms and workflows discussed, the following diagrams, generated using Graphviz, illustrate key concepts in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for Ternary Complex Analysis start PROTAC Design & Synthesis binary Binary Binding Assays (PROTAC to Target & E3) start->binary ternary Ternary Complex Formation Assays (SPR, ITC, TR-FRET, AlphaLISA) binary->ternary cooperativity Cooperativity Calculation (α) ternary->cooperativity cellular Cell-based Degradation Assays (Western Blot, Mass Spec) cooperativity->cellular end Lead Optimization cellular->end

Caption: A typical experimental workflow for assessing ternary complex stability.

TPD_Comparison cluster_comparison Targeted Protein Degradation Technologies PROTACs PROTACs - Heterobifunctional molecules - Require a linker - Rational design is more established MolecularGlues Molecular Glues - Monovalent small molecules - Induce novel protein-protein interactions - Often discovered through screening

Caption: Comparison of PROTACs and Molecular Glues.

Experimental Protocols for Key Assays

Accurate and reproducible measurement of ternary complex stability is paramount for successful PROTAC development. Below are detailed protocols for four widely used biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified E3 ligase (e.g., VCB complex)

  • Purified target protein

  • PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin-coated chip (for biotinylated protein)

Protocol:

  • Surface Preparation: Immobilize the E3 ligase onto the sensor chip surface. For biotinylated E3 ligase, use a streptavidin-coated chip. For non-biotinylated protein, use amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of PROTAC concentrations in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary KD.

  • Ternary Complex Analysis:

    • Prepare a constant, near-saturating concentration of the target protein in the running buffer.

    • Prepare a dilution series of the PROTAC and pre-incubate each concentration with the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Use the instrument's software to analyze the binding curves and calculate kinetic and affinity constants.

    • Calculate the cooperativity factor (α) using the binary and ternary KD values (α = KD,binary / KD,ternary).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary interactions to calculate cooperativity.

Materials:

  • ITC instrument

  • Purified E3 ligase

  • Purified target protein

  • PROTAC

  • Dialysis buffer (ensure all components are in a matched buffer)

Protocol:

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the E3 ligase and the target protein.

    • Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n for each binary interaction.

    • Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.

    • Calculate the cooperativity factor (α) from the binary and ternary KD values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.

Materials:

  • TR-FRET compatible plate reader

  • Tagged E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged)

  • Lanthanide-labeled donor antibody (e.g., Tb-anti-His)

  • Fluorescently labeled acceptor antibody (e.g., AF488-anti-GST)

  • PROTAC

  • Assay buffer

Protocol:

  • Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and the PROTAC at various concentrations.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Second Incubation: Incubate the plate to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, where the peak of the curve represents the maximal ternary complex formation.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.

Objective: To detect and quantify ternary complex formation with high sensitivity.

Materials:

  • AlphaLISA-compatible plate reader

  • Tagged E3 ligase and target protein

  • AlphaLISA donor and acceptor beads conjugated to antibodies that recognize the protein tags (e.g., anti-His acceptor beads, anti-GST donor beads)

  • PROTAC

  • Assay buffer

Protocol:

  • Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA donor and acceptor beads to the wells.

  • Second Incubation: Incubate the plate in the dark to allow for bead-complex binding.

  • Measurement: Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. As with TR-FRET, a characteristic bell-shaped curve is expected when plotting signal versus PROTAC concentration.

Conclusion

The stability of the ternary complex is a linchpin in the development of effective PROTAC degraders. While the specific contribution of the this compound linker to ternary complex stability requires further direct biophysical investigation, the success of IRAK4 degraders utilizing this linker underscores its potential. By employing the detailed experimental protocols and considering the comparative data presented in this guide, researchers can better navigate the complex landscape of ternary complex formation and accelerate the design of next-generation protein degraders. The continued exploration of novel linker chemistries and the systematic application of robust biophysical characterization will undoubtedly pave the way for more potent and selective therapeutics.

References

The Linker's Gambit: A Comparative Guide to Off-Target Effects of IRAK4 Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of how linker chemistry in IRAK4-targeting PROTACs influences selectivity and off-target effects, supported by experimental data and protocols.

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a host of inflammatory diseases and certain cancers. Beyond its kinase activity, IRAK4 possesses a key scaffolding function essential for the assembly of the Myddosome signaling complex.[1] Proteolysis-targeting chimeras (PROTACs) offer a therapeutic advantage over traditional kinase inhibitors by inducing the complete degradation of the IRAK4 protein, thereby abrogating both its enzymatic and scaffolding roles.[2]

A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects these two elements.[3] It is increasingly evident that the linker is not merely a passive spacer but a critical determinant of a PROTAC's potency, selectivity, and off-target profile.[4] The length, composition (e.g., polyethylene glycol (PEG) vs. alkyl chains), and rigidity of the linker can profoundly influence the geometry and stability of the ternary complex (IRAK4-PROTAC-E3 ligase), leading to significant differences in on-target efficacy and unintended degradation of other proteins.[5]

This guide provides a comparative analysis of IRAK4 degraders with different linkers, focusing on how these variations impact their off-target effects. We present quantitative data from key studies, detail essential experimental protocols, and provide visualizations to clarify the complex relationships at play.

Data Presentation: On-Target Potency vs. Linker & E3 Ligase Variation

The initial design and selection of a linker and E3 ligase recruiter dramatically impact the degradation efficiency of an IRAK4 PROTAC. A study by Anderson et al. systematically varied these components, providing a clear comparison of on-target activity.

Table 1: Comparison of On-Target Activity for IRAK4 Degraders with Varied Linkers and E3 Ligase Ligands

Compound IDE3 Ligase RecruiterLinker Type (12-atom)IRAK4 Binding (pIC50)IRAK1 Binding (pIC50)Max. IRAK4 Degradation (Dmax)
2 VHLPEG6.9<5.0No degradation observed
3 VHLAlkyl (Carbon)7.1<5.0~50% @ 3 µM
4 CRBNPEG6.8<5.0No degradation observed
5 CRBNAlkyl (Carbon)7.0<5.0No degradation observed
6 IAPPEG6.9<5.0No degradation observed
7 IAPAlkyl (Carbon)7.0<5.0No degradation observed

Data sourced from Anderson et al., ACS Med Chem Lett, 2019. This table demonstrates that even with confirmed binding to IRAK4, not all linker and E3 ligase combinations are productive. In this initial screen, only the VHL-recruiting PROTAC with a hydrophobic alkyl linker (Compound 3) induced degradation. The authors suggest that the lack of activity with the PEG-linked VHL degrader (Compound 2) might be due to poor cell permeability, while non-productive ternary complex formation could be the cause for the inactivity of the CRBN and IAP-based degraders.

Further optimization of the VHL-based scaffold led to Compound 9 , which incorporated a more rigid, polar spirocyclic pyrimidine in the linker and achieved a DC50 of 151 nM in peripheral blood mononuclear cells (PBMCs). While a full proteome-wide off-target analysis was not provided for all initial compounds, the authors confirmed that the optimized Compound 9 did not lead to significant degradation of the closely related kinase IRAK1 or another kinase, LRRK2.

Linker-Dependent Off-Target Effects

The choice of linker and E3 ligase recruiter can introduce specific off-target liabilities. CRBN-recruiting PROTACs that use immunomodulatory drug (IMiD) derivatives like pomalidomide can induce degradation of endogenous CRBN neosubstrates, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This effect is dependent on the specific chemical structure of the CRBN ligand and the linker attachment point.

Conversely, VHL-based degraders are not generally associated with the degradation of such neosubstrates, potentially offering a cleaner off-target profile in this regard. However, off-targets can also arise from the promiscuity of the warhead or the formation of novel ternary complexes with unintended proteins.

Table 2: Hypothetical Off-Target Profile Comparison of IRAK4 Degraders

This table illustrates the types of off-target effects that can be identified through quantitative proteomics, comparing a hypothetical highly selective degrader to one with known liabilities.

Protein TargetDegrader A (Selective) DC₅₀ (nM)Degrader B (Non-Selective) DC₅₀ (nM)Type of Off-Target Effect & Rationale
IRAK4 510On-Target
IRAK1> 1000200Warhead-Mediated Off-Target : Degradation of a close homolog, suggesting warhead promiscuity.
IKZF1 (Ikaros)> 1000150E3 Ligase-Mediated Off-Target : Degradation of a known CRBN neosubstrate.
BTK> 5000> 5000No Off-Target Effect
FKBP12> 500075Ternary Complex-Mediated Off-Target : Degradation of an unrelated protein, suggesting a novel, degrader-induced protein-protein interaction.

This table is illustrative, based on principles described in the literature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Translocation MAPK->Inflammation Activation

Caption: IRAK4-mediated TLR/IL-1R signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis start Culture Cells (e.g., PBMCs, THP-1) treat Treat with Degrader Series (varied linkers), Vehicle Control, & Inactive Control start->treat lysis Cell Lysis & Protein Digestion treat->lysis labeling TMT Labeling lysis->labeling ms LC-MS/MS Analysis labeling->ms data Data Analysis: Protein Identification & Quantification ms->data off_target Identify Significantly Downregulated Proteins (Off-Targets) data->off_target Linker_Logic cluster_properties Linker Properties Length Length Ternary Ternary Complex (IRAK4-PROTAC-E3) Geometry & Stability Length->Ternary Composition Composition (PEG, Alkyl, etc.) Composition->Ternary Rigidity Rigidity Rigidity->Ternary Attachment Attachment Point Attachment->Ternary OnTarget On-Target Degradation (IRAK4) Ternary->OnTarget Productive OffTarget Off-Target Degradation Ternary->OffTarget Non-Productive or Novel Interactions

References

Navigating the Maze: A Comparative Guide to the Pharmacokinetic Properties of PROTACs with AM-Imidazole-PA-Boc Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising molecule to a viable therapeutic is paved with complex pharmacokinetic challenges. The choice of linker, the molecular bridge connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of PROTACs featuring the AM-Imidazole-PA-Boc linker, juxtaposed with commonly used alternatives, and supported by available experimental data on related compounds.

The this compound linker is an alkyl chain-based linker utilized in the synthesis of molecules such as the IRAK4 degrader-1.[1] While specific pharmacokinetic data for PROTACs incorporating this exact linker remains limited in publicly available literature, an analysis of its constituent parts—an alkyl chain and an imidazole ring—coupled with data from structurally related PROTACs, allows for an informed comparison.

The Linker's Influence: A Balancing Act

The linker in a PROTAC is far from a passive spacer; it profoundly influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key pharmacokinetic parameters such as half-life (t½), clearance (Cl), volume of distribution (Vd), and oral bioavailability (%F) are all intrinsically linked to the linker's properties.

Comparative Analysis of Linker Types

To understand the potential pharmacokinetic profile of a PROTAC with an this compound linker, we will compare it to two of the most prevalent linker classes: simple alkyl chains and polyethylene glycol (PEG) linkers.

Linker TypeKey Structural FeaturesAnticipated Impact on Pharmacokinetic Properties
This compound Alkyl chain with an embedded imidazole moiety.Solubility: The hydrophobic alkyl chain may decrease aqueous solubility, while the polar imidazole ring could offer some improvement.[][3] Permeability: The overall lipophilicity, influenced by the alkyl chain, is a key driver for passive permeability. However, the imidazole group may introduce polarity that could modulate this.[4] Metabolic Stability: The alkyl chain can be susceptible to oxidation. The imidazole ring is a known site of metabolism by cytochrome P450 (CYP) enzymes, potentially leading to faster clearance.[5] Oral Bioavailability: The balance between permeability and metabolic stability will be crucial. The potential for first-pass metabolism of the imidazole moiety could be a limiting factor.
Simple Alkyl Chains Saturated hydrocarbon chains.Solubility: Generally hydrophobic, which can lead to poor aqueous solubility. Permeability: High lipophilicity can favor passive diffusion across cell membranes. Metabolic Stability: Can be susceptible to enzymatic oxidation. Shorter, more rigid linkers may exhibit greater stability. Oral Bioavailability: Often limited by poor solubility and potential for metabolism.
PEG Linkers Repeating ethylene glycol units.Solubility: Hydrophilic nature significantly improves aqueous solubility. Permeability: Increased polarity can sometimes hinder passive permeability across cell membranes. Metabolic Stability: Generally considered more metabolically stable than alkyl chains, though still susceptible to oxidation. Oral Bioavailability: Improved solubility can be beneficial, but challenges with permeability may need to be addressed.

A Case Study: IRAK4 Degraders

While direct data on the this compound-containing IRAK4 degrader-1 is not available, we can draw insights from the clinical-stage IRAK4 degrader, KT-474. Although the linker in KT-474 is different, its pharmacokinetic profile in healthy adults provides a valuable benchmark for what can be achieved with an orally bioavailable PROTAC targeting IRAK4.

CompoundDosingKey Pharmacokinetic Findings
KT-474 Single and multiple ascending oral dosesDelayed absorption and prolonged elimination. Plasma exposure increased less than dose-proportionally. A significant food effect was observed, with exposure increasing with a high-fat meal. Urinary excretion was less than 1%. Robust IRAK4 degradation was observed in the blood.

These findings highlight that with careful optimization, PROTACs targeting IRAK4 can achieve oral bioavailability and demonstrate durable pharmacodynamic effects.

Experimental Protocols

The evaluation of PROTAC pharmacokinetics involves a series of standardized in vitro and in vivo assays.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a PROTAC is metabolized by liver enzymes.

Methodology:

  • Incubation: The PROTAC is incubated with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent PROTAC in each sample is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the PROTAC.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC after intravenous (IV) and oral (PO) administration.

Methodology:

  • Dosing: A cohort of rodents (e.g., mice or rats) is administered the PROTAC via IV injection, and another cohort receives the PROTAC orally via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are processed to isolate plasma.

  • Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), clearance (Cl), and volume of distribution (Vd). Oral bioavailability (%F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Visualizing the Concepts

To better understand the relationships and processes involved, the following diagrams are provided.

PROTAC_Pharmacokinetics_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Solubility Assay Solubility Assay Permeability Assay (e.g., PAMPA) Permeability Assay (e.g., PAMPA) Oral Dosing Oral Dosing Permeability Assay (e.g., PAMPA)->Oral Dosing Metabolic Stability (Microsomes/Hepatocytes) Metabolic Stability (Microsomes/Hepatocytes) IV Dosing IV Dosing Metabolic Stability (Microsomes/Hepatocytes)->IV Dosing PK Parameters (t½, Cl, Vd, %F) PK Parameters (t½, Cl, Vd, %F) IV Dosing->PK Parameters (t½, Cl, Vd, %F) Oral Dosing->PK Parameters (t½, Cl, Vd, %F) Lead Optimization Lead Optimization PK Parameters (t½, Cl, Vd, %F)->Lead Optimization PROTAC Candidate PROTAC Candidate PROTAC Candidate->Solubility Assay PROTAC Candidate->Permeability Assay (e.g., PAMPA) PROTAC Candidate->Metabolic Stability (Microsomes/Hepatocytes)

Pharmacokinetic evaluation workflow for PROTACs.

Linker_Properties_Influence Linker Properties Linker Properties Solubility Solubility Linker Properties->Solubility Permeability Permeability Linker Properties->Permeability Metabolic Stability Metabolic Stability Linker Properties->Metabolic Stability Oral Bioavailability Oral Bioavailability Solubility->Oral Bioavailability Permeability->Oral Bioavailability Metabolic Stability->Oral Bioavailability

Influence of linker properties on oral bioavailability.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC mechanism of action leading to protein degradation.

Conclusion

The pharmacokinetic properties of PROTACs are a complex interplay of their three components, with the linker playing a pivotal role. While specific data for PROTACs with the this compound linker is not yet widely available, an understanding of its alkyl and imidazole components suggests a profile with potentially good permeability but a susceptibility to metabolism that will need to be carefully evaluated. By employing a robust suite of in vitro and in vivo pharmacokinetic assays and drawing comparisons with existing PROTACs, researchers can effectively navigate the challenges of developing orally bioavailable and efficacious protein degraders. The journey is complex, but the therapeutic potential of PROTACs makes it a compelling endeavor.

References

A Comparative Analysis of BRD4-Targeting PROTACs: dBET1 vs. MZ1 Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the degradation kinetics of two prominent BRD4-targeting PROTACs: dBET1 and MZ1. This analysis is supported by experimental data and detailed methodologies to aid in the selection and application of these chemical tools.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This guide focuses on the comparative degradation kinetics of dBET1 and MZ1, two widely studied PROTACs that target the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. While both dBET1 and MZ1 utilize the same BRD4-binding ligand, (+)-JQ1, they differ in the E3 ubiquitin ligase they recruit: dBET1 recruits Cereblon (CRBN), whereas MZ1 recruits von Hippel-Lindau (VHL). This fundamental difference in their mechanism of action leads to distinct degradation profiles.

Quantitative Degradation Kinetics: A Head-to-Head Comparison

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the percentage of protein degraded at saturating concentrations.

The following table summarizes the degradation efficiencies of dBET1 and MZ1 for BRD4 in various cell lines, as determined by Western Blotting and other quantitative methods.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50Dmax (%)Reference(s)
dBET1 Cereblon (CRBN)BRD4MV4;11 (AML)430 nMNot explicitly stated, but complete degradation observed at higher concentrations.[1]
MZ1 von Hippel-Lindau (VHL)BRD4 (preferential)H661 (Lung Cancer)8 nMComplete at 100 nM[2]
MZ1 von Hippel-Lindau (VHL)BRD4 (preferential)H838 (Lung Cancer)23 nMComplete at 100 nM[2]
MZ1 von Hippel-Lindau (VHL)BRD4HeLa (Cervical Cancer)2-20 nM (cell line dependent)Not explicitly stated

Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and experimental conditions.

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for assessing degradation kinetics.

PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (dBET1 or MZ1) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds E3_Ligase E3 Ligase (CRBN or VHL) PROTAC->E3_Ligase Binds Ternary_Complex BRD4-PROTAC-E3 Ligase Proteasome 26S Proteasome BRD4->Proteasome Degradation Ternary_Complex->BRD4 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->BRD4

PROTAC-Mediated Degradation of BRD4.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of Protein Degradation cluster_data Data Interpretation Cell_Culture 1. Seed and culture cells (e.g., HeLa, MV4;11) PROTAC_Treatment 2. Treat cells with varying concentrations of dBET1 or MZ1 Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Lyse cells to extract proteins PROTAC_Treatment->Cell_Lysis Quantification 4. Determine protein concentration Cell_Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Western_Blot 6. Transfer proteins to membrane and probe with anti-BRD4 antibody SDS_PAGE->Western_Blot Detection 7. Detect and quantify BRD4 levels Western_Blot->Detection Data_Analysis 8. Normalize BRD4 levels to a loading control Detection->Data_Analysis DC50_Dmax 9. Calculate DC50 and Dmax values Data_Analysis->DC50_Dmax

References

The Influence of Linker Composition on PROTAC Selectivity: A Comparative Analysis Centered on the AM-Imidazole-PA-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of the effects of different linker architectures on PROTAC performance, with a specific focus on the AM-Imidazole-PA-Boc linker, a flexible alkyl chain-based linker utilized in the synthesis of IRAK4 degraders. By examining experimental data from studies on IRAK4-targeting PROTACs, we can infer the performance characteristics of this linker type in comparison to other commonly employed linkers.

Quantitative Comparison of PROTAC Linker Performance in IRAK4 Degradation

The efficacy of a PROTAC is often evaluated by its ability to induce the degradation of the target protein, typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes data from studies on IRAK4 PROTACs, illustrating the influence of linker type and length on degradation potency. While direct comparative data for a PROTAC containing the this compound linker is not available in the cited literature, its characterization as an alkyl chain-based linker allows for a comparative assessment against similar flexible linkers.

Linker TypeLinker Length/CompositionTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Flexible Alkyl Chain Carbon chainIRAK4VHLPBMCs~3000~50[1]
Flexible Alkyl Chain (Optimized) Not specifiedIRAK4VHLPBMCs151>90[1]
Flexible PEG Chain PEG linkerIRAK4VHLPBMCsNo degradation-[1]
Flexible PEG Chain PEG2 linkerIRAK4CRBNOCI-LY10Potent>90[2]
Flexible Chains (various) 11-12 ÅIRAK4CRBNNot specifiedOptimalRobust[3]
Rigid Linker Not specifiedIRAK4CRBNNot specified3.2>90

Key Observations:

  • Linker composition is critical: As demonstrated in the initial screening of IRAK4 PROTACs, a flexible alkyl chain linker showed degradation activity while a PEG-based linker of similar length did not. This highlights that even among flexible linkers, subtle changes in chemical composition can significantly impact efficacy.

  • Optimization of flexible linkers yields high potency: Further optimization of the alkyl chain linker led to a significant improvement in degradation potency, with the DC50 value dropping to 151 nM. This underscores the iterative nature of PROTAC design and the importance of fine-tuning the linker structure.

  • Longer flexible linkers can be effective: A PROTAC with a PEG2 linker demonstrated potent degradation of IRAK4, suggesting that with the right combination of warhead and E3 ligase ligand, longer flexible linkers can be highly effective. Studies on other IRAK4 degraders also found that linkers of 11-12 Å in length were optimal for degradation.

  • Rigid linkers can offer superior potency: The development of IRAK4 PROTACs with rigid linkers has led to compounds with exceptional potency, achieving a DC50 of 3.2 nM. This suggests that pre-organizing the PROTAC molecule in a conformation favorable for ternary complex formation can significantly enhance degradation efficiency.

Based on its structure, the this compound linker falls into the category of flexible alkyl chain linkers. The data suggests that while such linkers can be effective, their performance is highly dependent on the specific chemical composition and length. The presence of the imidazole moiety may also influence the linker's physicochemical properties, such as solubility and hydrogen bonding capacity, which can in turn affect cell permeability and ternary complex formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for the assessment of PROTAC-induced degradation and ternary complex formation.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvesting.

  • Prepare a stock solution of the PROTAC in an appropriate solvent (e.g., DMSO).

  • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay or a similar method to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., IRAK4) and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip surface.

  • Binding Analysis: Flow the PROTAC over the surface, followed by the other protein partner, to measure the binding kinetics and affinity of the ternary complex.

  • Cooperativity Measurement: Compare the binding affinity of the PROTAC to one protein in the presence and absence of the other to determine the cooperativity of ternary complex formation.

Isothermal Titration Calorimetry (ITC):

  • Titration: Titrate the PROTAC into a solution containing the target protein and E3 ligase.

  • Heat Measurement: Measure the heat changes associated with the binding events to determine the thermodynamic parameters (enthalpy, entropy, and binding affinity) of ternary complex formation.

Förster Resonance Energy Transfer (FRET):

  • Labeling: Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.

  • Proximity Measurement: In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the amount of ternary complex formed.

Mandatory Visualizations

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., IRAK4) POI->Ternary_Complex Ub_Chain Ub Ub Ub ... POI->Ub_Chain Polyubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_Chain->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture start->cell_culture ternary_complex_assays Biophysical Assays for Ternary Complex Formation (SPR, ITC, FRET) start->ternary_complex_assays treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification western_blot Western Blot Analysis (Target & Loading Control) quantification->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis selectivity_profiling Selectivity Profiling (e.g., Proteomics) data_analysis->selectivity_profiling ternary_complex_assays->selectivity_profiling end End: Selectivity Assessment selectivity_profiling->end

Experimental Workflow for PROTAC Selectivity

Linker_Comparison cluster_linkers Linker Types PROTAC_Structure Warhead (POI Binder) Linker E3 Ligase Ligand Flexible_Alkyl Flexible Alkyl Chain (e.g., this compound) Flexible_PEG Flexible PEG Chain Rigid Rigid Linker

PROTAC Linker Architectures

Discussion on the this compound Linker and Selectivity

The this compound linker, being an alkyl chain-based structure, offers a degree of conformational flexibility. This flexibility can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex. However, high flexibility can also come with an entropic penalty upon binding, potentially leading to a less stable ternary complex compared to more rigid linkers.

The imidazole moiety within the linker introduces several interesting properties. Imidazole is a heterocyclic aromatic ring that can participate in hydrogen bonding and other non-covalent interactions. This could potentially lead to favorable interactions with the surfaces of the target protein or the E3 ligase, thereby stabilizing the ternary complex and enhancing selectivity. On the other hand, the presence of an imidazole group could also lead to off-target interactions, as imidazole is a common motif in many biologically active molecules. It is also important to consider that some imidazole-containing compounds have been identified as pan-assay interference compounds (PAINS), which can lead to false-positive results in high-throughput screening assays. Therefore, careful evaluation of the selectivity profile of any PROTAC containing this linker is essential.

References

Safety Operating Guide

Navigating the Safe Disposal of AM-Imidazole-PA-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Inferred Hazard Profile of AM-Imidazole-PA-Boc

Based on the hazardous properties of its parent compound, imidazole, this compound should be handled with significant caution. The Boc (tert-butoxycarbonyl) protecting group is generally stable but can be cleaved under acidic conditions, potentially generating flammable byproducts like isobutylene. Therefore, it is prudent to treat this compound as a hazardous substance with the following potential characteristics:

Hazard ClassificationDescriptionSource
Corrosive Capable of causing severe skin burns and eye damage.[1][2][3][4]
Acutely Toxic Harmful if swallowed.[1]
Reproductive Toxin May damage fertility or the unborn child.
Reactive May react with strong acids to release flammable gases.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste disposal and the known hazards of its components.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation: this compound waste, whether in pure form or in solution, must be collected separately from other waste streams. Do not mix it with incompatible materials.

  • Container Selection: Use a designated, sealable, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Avoid Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.

  • Spill Management: In the event of a small spill, it should be cleaned up using appropriate absorbent materials. The contaminated materials must then be placed in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Arranging for Disposal: Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Logical Workflow for Disposal

The decision-making process for the proper disposal of this compound can be visualized through the following workflow diagram.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store spill Spill Occurs store->spill disposal_decision Ready for Disposal? store->disposal_decision small_spill Small Spill: Clean with Absorbent, Dispose as Hazardous Waste spill->small_spill Yes large_spill Large Spill: Evacuate & Follow Emergency Procedures spill->large_spill No small_spill->store disposal_decision->store No contact_ehs Contact EHS for Pickup disposal_decision->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety guidelines for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.